molecular formula C21H22O6 B14865579 Croverin

Croverin

Cat. No.: B14865579
M. Wt: 370.4 g/mol
InChI Key: FFWVQGRKTCTNRG-SGCDBVAWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Croverin is a useful research compound. Its molecular formula is C21H22O6 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

methyl (1S,6S,8S,9R)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate

InChI

InChI=1S/C21H22O6/c1-12-6-8-20-14(17(22)24-2)4-3-5-16(20)21(12)10-15(13-7-9-25-11-13)26-19(21)27-18(20)23/h4,7,9,11,15-16,19H,1,3,5-6,8,10H2,2H3/t15-,16-,19?,20+,21+/m0/s1

InChI Key

FFWVQGRKTCTNRG-SGCDBVAWSA-N

Isomeric SMILES

COC(=O)C1=CCC[C@H]2[C@@]13CCC(=C)[C@]24C[C@H](OC4OC3=O)C5=COC=C5

Canonical SMILES

COC(=O)C1=CCCC2C13CCC(=C)C24CC(OC4OC3=O)C5=COC=C5

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Mechanism of Action of Caroverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine is a quinoxaline (B1680401) derivative that exhibits a complex and multifaceted mechanism of action, positioning it as a compound of interest for a variety of therapeutic applications, notably in the fields of neuroprotection and otology. Initially developed as a spasmolytic agent, its pharmacological profile has been expanded to include potent antagonism of ionotropic glutamate (B1630785) receptors, blockade of voltage-gated calcium channels, and significant antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Caroverine's diverse effects, supported by available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

Caroverine's pharmacological activity is primarily attributed to three distinct but interconnected mechanisms:

  • Glutamate Receptor Antagonism: Caroverine acts as a potent, competitive, and reversible antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This dual antagonism is crucial for its neuroprotective effects against excitotoxicity.

  • Calcium Channel Blockade: Caroverine functions as a calcium channel blocker, demonstrating activity against L-type and N-type voltage-gated calcium channels.[3][4] This action contributes to its spasmolytic and vasorelaxant properties and plays a role in modulating intracellular calcium signaling.

  • Antioxidant Activity: Caroverine is a potent scavenger of hydroxyl free radicals, a key mediator of oxidative stress-induced cellular damage.[5] This antioxidant property is integral to its protective effects in conditions associated with oxidative damage.

Glutamate Receptor Antagonism

Caroverine's ability to modulate glutamatergic neurotransmission is a cornerstone of its neuroprotective potential. It exhibits a distinct profile of antagonism at the two major ionotropic glutamate receptors.

AMPA Receptor Antagonism

Microiontophoretic experiments have demonstrated that Caroverine acts as a competitive antagonist at AMPA receptors. This means Caroverine directly competes with glutamate for the binding site on the receptor, thereby preventing its activation and the subsequent influx of Na+ ions and depolarization of the postsynaptic membrane.

NMDA Receptor Antagonism

At higher concentrations, Caroverine functions as a non-competitive antagonist of the NMDA receptor. This suggests that Caroverine binds to a site on the NMDA receptor complex distinct from the glutamate-binding site, likely within the ion channel pore, to allosterically inhibit ion flux. This is a crucial mechanism for preventing the excessive Ca2+ influx that is a hallmark of glutamate-induced excitotoxicity.

Signaling Pathways Affected by Glutamate Receptor Antagonism

By blocking NMDA and AMPA receptors, Caroverine effectively dampens the downstream signaling cascades initiated by excessive glutamate release. This is particularly relevant in pathological conditions such as ischemia and tinnitus. The blockade of these receptors prevents the massive influx of Ca2+, which in turn inhibits the activation of several damaging downstream effectors.

G Glutamate Excess Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds NMDAR NMDA Receptor Glutamate->NMDAR Binds Caroverine Caroverine Caroverine->AMPAR Competitive Antagonism Caroverine->NMDAR Non-competitive Antagonism Na_Influx Na+ Influx AMPAR->Na_Influx Activates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Activates Depolarization Depolarization Na_Influx->Depolarization Depolarization->NMDAR Relieves Mg2+ block Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Overload NOS nNOS Activation Ca_Influx->NOS Calpains Calpain Activation Ca_Influx->Calpains NO Nitric Oxide Production NOS->NO NO->Excitotoxicity Proteolysis Proteolysis Calpains->Proteolysis Proteolysis->Excitotoxicity G Depolarization Membrane Depolarization VGCC Voltage-Gated Ca2+ Channels (L-type, N-type) Depolarization->VGCC Activates Caroverine Caroverine Caroverine->VGCC Blockade Ca_Influx Ca2+ Influx VGCC->Ca_Influx Intra_Ca [Ca2+]i Increase Ca_Influx->Intra_Ca Neurotransmitter_Release Neurotransmitter Release Intra_Ca->Neurotransmitter_Release Enzyme_Activation Enzyme Activation (e.g., CaMKs) Intra_Ca->Enzyme_Activation Gene_Expression Gene Expression (e.g., CREB-mediated) Intra_Ca->Gene_Expression G ROS Reactive Oxygen Species (e.g., •OH) Cellular_Damage Oxidative Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes Neutralization Neutralization ROS->Neutralization Caroverine Caroverine Caroverine->ROS Scavenges Caroverine->Neutralization G Animal Guinea Pig (in vivo) Neuron Cochlear Afferent Neuron Animal->Neuron Micropipette Multi-barreled Micropipette Application Microiontophoretic Application Micropipette->Application Application->Neuron Recording Electrophysiological Recording Analysis Analysis of Depolarization Recording->Analysis Caroverine Caroverine Caroverine->Micropipette Agonists Glutamate Agonists (NMDA, AMPA) Agonists->Micropipette Control Acetylcholine Control->Micropipette Neuron->Recording

References

Investigating the NMDA Receptor Antagonist Properties of Caroverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine (B1668455), a quinoxaline (B1680401) derivative, has garnered attention for its multifaceted pharmacological profile, most notably its antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth exploration of the NMDA receptor antagonist properties of Caroverine, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing its mechanism of action and associated signaling pathways. Caroverine is characterized as a non-competitive, reversible antagonist of the NMDA receptor, and also exhibits activity as an AMPA receptor antagonist and a calcium channel blocker.[1][2][3][4] Its primary clinical application has been in the treatment of tinnitus, a condition linked to glutamatergic excitotoxicity.[5] This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of NMDA receptor modulators.

Introduction to Caroverine and its Multifaceted Antagonism

Caroverine is a compound with a diverse pharmacological profile, acting as a non-selective antagonist at ionotropic glutamate (B1630785) receptors, specifically targeting both NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] In addition to its effects on glutamate receptors, Caroverine also functions as a calcium channel blocker.[3][4] This multi-target activity contributes to its therapeutic potential, particularly in conditions characterized by excessive neuronal excitation.

The primary focus of this guide is Caroverine's interaction with the NMDA receptor. NMDA receptors are critical players in excitatory synaptic transmission, synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. As a non-competitive antagonist, Caroverine is believed to block the NMDA receptor channel, thereby preventing the influx of calcium ions that triggers excitotoxic cascades.[4]

Quantitative Analysis of Caroverine's Receptor Antagonism

A thorough understanding of a drug's potency and affinity for its target is fundamental in drug development. While extensive quantitative data for Caroverine's interaction with NMDA receptors is not widely published, this section aims to summarize the available information and provide context with data from other known NMDA receptor antagonists.

Target ReceptorParameterValueSpecies/PreparationReference
NMDA Receptor AntagonismNon-competitiveGuinea Pig[1]
AMPA Receptor AntagonismCompetitiveGuinea Pig[1]
Calcium Channels Blocking Action--[3][4]

Experimental Protocols for Investigating NMDA Receptor Antagonism

The characterization of NMDA receptor antagonists like Caroverine relies on a variety of sophisticated experimental techniques. This section details the methodologies for key experiments used to assess the affinity, potency, and mechanism of action of such compounds.

Electrophysiology: Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the ion flow through NMDA receptors and assess the inhibitory effects of antagonists.[6][7]

Objective: To determine the IC50 value of Caroverine for the inhibition of NMDA receptor-mediated currents.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells expressing recombinant NMDA receptors.

  • External solution (aCSF) containing: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2/5% CO2.[7]

  • Internal pipette solution containing: 140 mM K-Gluconate, 10 mM HEPES, 0.2 mM EGTA, 2 mM MgCl2, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 10 mM Phosphocreatine, adjusted to pH 7.3 with KOH.

  • NMDA and glycine (B1666218) (co-agonist).

  • Caroverine stock solution.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Establish a whole-cell patch-clamp recording from a target neuron or cell.

  • Clamp the cell at a holding potential of -60 mV to -70 mV.

  • Perfuse the cell with the external solution.

  • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

  • After establishing a stable baseline response, co-apply varying concentrations of Caroverine with the NMDA/glycine solution.

  • Measure the peak amplitude of the inward current at each Caroverine concentration.

  • Normalize the current amplitudes to the control response (NMDA/glycine alone).

  • Plot the normalized current as a function of Caroverine concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow Diagram:

G cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep_cells Prepare Cultured Neurons/HEK293 Cells establish_wc Establish Whole-Cell Configuration prep_cells->establish_wc prep_solutions Prepare External and Internal Solutions prep_solutions->establish_wc set_hp Set Holding Potential (-60 to -70 mV) establish_wc->set_hp apply_agonists Apply NMDA and Glycine set_hp->apply_agonists record_baseline Record Baseline Current apply_agonists->record_baseline apply_caroverine Co-apply Caroverine at Various Concentrations record_baseline->apply_caroverine record_inhibition Record Inhibited Currents apply_caroverine->record_inhibition measure_amplitude Measure Peak Current Amplitudes record_inhibition->measure_amplitude normalize_data Normalize to Control measure_amplitude->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Whole-Cell Patch-Clamp Workflow
Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.[8][9] For non-competitive NMDA receptor antagonists that act as channel blockers, a common approach is to use a radiolabeled channel blocker like [3H]MK-801 in a competition binding assay.

Objective: To determine the Ki of Caroverine for the NMDA receptor ion channel.

Materials:

  • Rat brain membranes (e.g., from cortex or hippocampus).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • [3H]MK-801 (radioligand).

  • Unlabeled MK-801 (for determining non-specific binding).

  • Caroverine stock solution.

  • Glutamate and glycine.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant concentration of [3H]MK-801 (e.g., 1-5 nM), glutamate (e.g., 10 µM), and glycine (e.g., 10 µM).

  • To separate tubes, add either:

    • Buffer (for total binding).

    • A high concentration of unlabeled MK-801 (e.g., 10 µM) (for non-specific binding).

    • Varying concentrations of Caroverine.

  • Add the brain membrane preparation to each tube to initiate the binding reaction.

  • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each Caroverine concentration (Total binding - Non-specific binding).

  • Plot the percentage of specific binding against the concentration of Caroverine and fit the data to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Experimental Setup Diagram:

G cluster_incubation Incubation Mixtures cluster_procedure Procedure cluster_analysis Data Analysis total_binding [3H]MK-801 + Membranes + Agonists incubate Incubate to Equilibrium total_binding->incubate nsb [3H]MK-801 + Membranes + Agonists + Unlabeled MK-801 nsb->incubate competition [3H]MK-801 + Membranes + Agonists + Caroverine (Varying Conc.) competition->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Generate Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Radioligand Binding Assay Workflow

Mechanism of Action and Signaling Pathways

Caroverine's primary mechanism as an NMDA receptor antagonist is through non-competitive channel block. This means it does not compete with the binding of the agonists glutamate or glycine. Instead, it is thought to bind within the ion channel pore of the receptor, physically obstructing the passage of ions, particularly Ca2+.[4]

The activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca2+. This increase in intracellular calcium can activate a variety of downstream effectors, including:

  • Calmodulin (CaM): A key calcium-binding protein that, upon activation, can modulate the activity of numerous enzymes.

  • Ca2+/calmodulin-dependent protein kinase II (CaMKII): A crucial kinase involved in synaptic plasticity, including long-term potentiation (LTP).

  • Nitric oxide synthase (nNOS): Leading to the production of nitric oxide, a retrograde messenger.

  • Protein Kinase C (PKC): Involved in a wide range of cellular signaling pathways.

By blocking the NMDA receptor channel, Caroverine effectively inhibits this Ca2+-dependent signaling cascade, thereby preventing the downstream effects of excessive NMDA receptor activation, including excitotoxicity.

Signaling Pathway Diagram:

G cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR NMDA Receptor Channel Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Caroverine Caroverine Caroverine->NMDAR CaM Calmodulin Ca_influx->CaM PKC PKC Ca_influx->PKC Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS Plasticity Synaptic Plasticity CaMKII->Plasticity nNOS->Plasticity PKC->Plasticity

Caroverine's Inhibition of NMDA Receptor Signaling

Conclusion

Caroverine presents a compelling case as a multi-target neurological drug, with its NMDA receptor antagonism being a key component of its therapeutic potential. This guide has provided a framework for understanding and investigating these properties, from the molecular level of receptor interaction to the broader context of cellular signaling. While there is a need for more publicly available quantitative data on Caroverine's specific binding affinities and potencies at the NMDA receptor, the experimental protocols detailed herein offer a clear path for researchers to generate such crucial information. Future research focusing on detailed structure-activity relationships and the in-vivo consequences of its multi-receptor profile will be invaluable in further elucidating the full therapeutic utility of Caroverine and similar compounds in the treatment of neurological disorders.

References

The Role of Caroverine as a Spasmolytic Agent in Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine, a quinoxaline (B1680401) derivative, has been recognized for its spasmolytic properties, primarily attributed to its dual mechanism of action involving non-specific calcium channel blockade and antagonism of excitatory amino acid receptors. This technical guide provides an in-depth analysis of the core mechanisms underlying Caroverine's effects on smooth muscle, presenting available quantitative data, detailed experimental protocols for its pharmacological evaluation, and visual representations of its signaling pathways and experimental workflows. While Caroverine has been clinically utilized for smooth muscle spasms in some regions, this document aims to consolidate the existing scientific knowledge to facilitate further research and drug development in this area.

Introduction

Smooth muscle spasms are implicated in a variety of pathological conditions affecting the gastrointestinal, respiratory, and vascular systems. Pharmacological intervention with spasmolytic agents aims to alleviate these spasms by targeting the underlying mechanisms of smooth muscle contraction. Caroverine has emerged as a compound of interest due to its multifaceted pharmacological profile.[1][2] Initially investigated for its spasmolytic effects, its clinical applications have also extended to other areas, such as the treatment of tinnitus.[3] This guide will focus specifically on its role as a smooth muscle spasmolytic, delving into its molecular interactions and the experimental basis for its classification.

Mechanism of Action

Caroverine's spasmolytic activity is primarily attributed to two key mechanisms:

  • Calcium Channel Blockade: Caroverine acts as a non-specific L-type calcium channel blocker.[4] By inhibiting the influx of extracellular calcium into smooth muscle cells, it directly interferes with the calcium-dependent signaling cascade that is essential for the initiation and maintenance of muscle contraction.

  • Glutamate (B1630785) Receptor Antagonism: Caroverine is also an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] While the role of these excitatory amino acid receptors in smooth muscle physiology is less characterized than in the central nervous system, their presence and modulation can influence smooth muscle tone and contractility, particularly in the context of visceral hypersensitivity and neurogenic inflammation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the efficacy of Caroverine in inhibiting smooth muscle contraction. It is important to note that data on visceral smooth muscle is limited in the public domain.

Table 1: Inhibitory Potency of Caroverine on Vascular Smooth Muscle Contraction

PreparationSpasmogenParameterValueReference
Isolated Rat AortaKCl (4 x 10⁻² M)IC₅₀2.4 x 10⁻⁷ M[4]
High-K⁺ Treated Rat AortaExternal Ca²⁺pA₂~7[4]

Table 2: Inhibitory Potency of Caroverine on Cardiac Muscle Tension

PreparationParameterValueReference
Isolated Rabbit and Guinea Pig Atrial MuscleED₅₀ (Developed Tension)1 x 10⁻⁵ M[6]

Note: Data on cardiac muscle is included for comparative purposes, though it is a different muscle type from smooth muscle.

Signaling Pathways

The spasmolytic action of Caroverine can be visualized through its impact on key signaling pathways within the smooth muscle cell.

Caroverine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ca_int ↑ [Ca²⁺]i L_type_Ca_Channel->Ca_int NMDA_Receptor->Ca_int AMPA_Receptor->Ca_int Contraction Smooth Muscle Contraction Ca_int->Contraction Initiates Caroverine Caroverine Caroverine->L_type_Ca_Channel Blocks Caroverine->NMDA_Receptor Antagonizes Caroverine->AMPA_Receptor Antagonizes

Caroverine's dual mechanism of action on smooth muscle cells.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the spasmolytic properties of Caroverine.

Isolated Organ Bath Assay for Isometric Tension Recording

This protocol is designed to assess the effect of Caroverine on smooth muscle contractility in an ex vivo setting. The guinea pig ileum is a classic model for studying spasmolytics.[4][7]

Objective: To determine the inhibitory concentration (IC₅₀) of Caroverine against contractions induced by spasmogens like KCl and acetylcholine (B1216132) in isolated guinea pig ileum.

Materials:

  • Guinea pig ileum segment (2-3 cm)

  • Organ bath system with isometric force transducer

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Spasmogens: KCl (e.g., 60 mM), Acetylcholine (e.g., 1 µM)

  • Caroverine stock solutions

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum. Cleanse the luminal contents with Krebs-Henseleit solution.

  • Mounting: Mount the ileum segment vertically in the organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with solution changes every 15 minutes.

  • Viability Test: Elicit a submaximal contraction with a standard spasmogen (e.g., 60 mM KCl) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • Spasmogen-Induced Contraction: Induce a sustained contraction with either KCl or acetylcholine.

  • Cumulative Addition of Caroverine: Once a stable contraction plateau is reached, add increasing concentrations of Caroverine cumulatively to the bath. Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation at each Caroverine concentration as a percentage of the maximal contraction induced by the spasmogen. Plot a concentration-response curve and calculate the IC₅₀ value.

Organ_Bath_Workflow A Tissue Preparation (Guinea Pig Ileum) B Mount in Organ Bath (37°C, Carbogen, 1g Tension) A->B C Equilibration (60 min) B->C D Viability Test (KCl-induced contraction) C->D E Induce Sustained Contraction (e.g., KCl or Acetylcholine) D->E F Cumulative Addition of Caroverine E->F G Record Isometric Tension F->G H Data Analysis (Calculate IC₅₀) G->H

Workflow for the isolated organ bath experiment.
Intracellular Calcium Measurement using Fura-2 AM

This protocol allows for the direct measurement of Caroverine's effect on intracellular calcium concentration ([Ca²⁺]i) in isolated smooth muscle cells.[1]

Objective: To determine if Caroverine inhibits the rise in [Ca²⁺]i induced by spasmogens.

Materials:

  • Isolated smooth muscle cells (e.g., from rabbit jejunum or cultured cell line)

  • Fura-2 AM (cell-permeant calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Spasmogens (e.g., KCl, Acetylcholine)

  • Caroverine stock solutions

  • Fluorescence imaging system (microscope with dual-wavelength excitation)

Procedure:

  • Cell Preparation: Isolate smooth muscle cells using enzymatic digestion or use a cultured smooth muscle cell line. Plate the cells on glass coverslips.

  • Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

  • Imaging: Mount the coverslip on the stage of the fluorescence microscope. Perfuse the cells with HBSS.

  • Baseline Measurement: Record the baseline [Ca²⁺]i by acquiring fluorescence images with excitation at 340 nm and 380 nm, and measuring emission at 510 nm.

  • Spasmogen Stimulation: Perfuse the cells with a spasmogen to induce an increase in [Ca²⁺]i and record the response.

  • Caroverine Treatment: After washing, pre-incubate the cells with Caroverine for a defined period.

  • Repeat Stimulation: Re-stimulate the cells with the same spasmogen in the presence of Caroverine and record the [Ca²⁺]i response.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) to determine the [Ca²⁺]i. Compare the peak [Ca²⁺]i increase in the presence and absence of Caroverine.

Calcium_Imaging_Workflow A Prepare Smooth Muscle Cells on Coverslips B Load Cells with Fura-2 AM A->B C Wash to Remove Extracellular Dye B->C D Acquire Baseline [Ca²⁺]i Images C->D E Stimulate with Spasmogen & Record [Ca²⁺]i Response D->E F Wash and Pre-incubate with Caroverine E->F G Re-stimulate with Spasmogen in presence of Caroverine F->G H Record [Ca²⁺]i Response G->H I Analyze and Compare [Ca²⁺]i Peaks H->I

Workflow for intracellular calcium imaging.
Patch-Clamp Electrophysiology

This protocol is used to directly study the effect of Caroverine on the activity of ion channels, particularly L-type calcium channels, in single smooth muscle cells.[8]

Objective: To characterize the inhibitory effect of Caroverine on L-type calcium channel currents.

Materials:

  • Isolated smooth muscle cells

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Extracellular solution (containing Ba²⁺ or Ca²⁺ as the charge carrier)

  • Intracellular solution (with a Cs⁺-based solution to block K⁺ currents)

  • Caroverine stock solutions

Procedure:

  • Cell Preparation: Prepare a suspension of isolated smooth muscle cells.

  • Pipette Preparation: Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential that inactivates other voltage-gated channels (e.g., -40 mV for L-type Ca²⁺ channels).

  • Current Elicitation: Apply depolarizing voltage steps to elicit inward calcium currents.

  • Baseline Recording: Record stable baseline calcium currents.

  • Caroverine Application: Perfuse the cell with the extracellular solution containing Caroverine at various concentrations.

  • Recording in the Presence of Caroverine: Record the calcium currents at each concentration of Caroverine.

  • Data Analysis: Measure the peak current amplitude at each voltage step in the presence and absence of Caroverine. Construct a dose-inhibition curve to determine the IC₅₀.

Patch_Clamp_Workflow A Prepare Isolated Smooth Muscle Cells B Achieve Whole-Cell Patch-Clamp Configuration A->B C Voltage Clamp at Holding Potential B->C D Elicit and Record Baseline L-type Ca²⁺ Currents C->D E Perfuse with Caroverine D->E F Record Ca²⁺ Currents at different Caroverine concentrations E->F G Data Analysis (Dose-inhibition curve, IC₅₀) F->G

Workflow for patch-clamp electrophysiology.

Discussion and Future Directions

The available evidence strongly supports the role of Caroverine as a spasmolytic agent acting through the blockade of L-type calcium channels. The quantitative data from vascular smooth muscle provides a solid foundation for this mechanism. However, to fully elucidate its therapeutic potential in visceral smooth muscle disorders, further research is warranted.

Specifically, future studies should focus on:

  • Generating quantitative data in visceral smooth muscle: Determining the IC₅₀ and pA₂ values of Caroverine against various spasmogens (e.g., acetylcholine, histamine, serotonin) in tissues such as the intestine, bladder, and bronchi.

  • Investigating the role of glutamate receptor antagonism: Quantifying the binding affinities and functional antagonist potencies of Caroverine at NMDA and AMPA receptors in smooth muscle tissues and elucidating the physiological relevance of this antagonism in spasmolysis.

  • Exploring effects on other ion channels: Given its non-specific nature, investigating the effects of Caroverine on other ion channels involved in smooth muscle excitability, such as potassium channels.

Conclusion

Caroverine is a spasmolytic agent with a well-defined mechanism of action involving the blockade of calcium influx and antagonism of excitatory amino acid receptors. While its efficacy in vascular smooth muscle is quantitatively supported, a more comprehensive understanding of its effects on visceral smooth muscle is needed. The experimental protocols detailed in this guide provide a framework for future investigations that will be crucial for the continued development and clinical application of Caroverine as a therapeutic agent for smooth muscle-related disorders.

References

Caroverine: A Technical Guide on its Antioxidant Properties and Free Radical Scavenging Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine (B1668455), a quinoxaline (B1680401) derivative, is a multifaceted drug primarily known for its spasmolytic and otoneuroprotective effects.[1][2] Its therapeutic applications are increasingly being understood in the context of its significant antioxidant and free radical scavenging properties. This technical guide provides a comprehensive overview of the current scientific understanding of Caroverine's antioxidant capabilities, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and neuroscience who are interested in the antioxidant potential of Caroverine.

Introduction

Caroverine, chemically known as 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-2-quinoxalinone, is recognized as a calcium channel blocker and an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[1][3] Beyond these functions, a growing body of evidence highlights its potent antioxidant activity. This is particularly relevant to its neuroprotective effects, especially in the inner ear, where reactive oxygen species (ROS) are implicated in the pathophysiology of various disorders.[1] This guide delves into the specifics of Caroverine's ability to combat oxidative stress through the direct scavenging of free radicals and the inhibition of lipid peroxidation.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of Caroverine has been primarily characterized by its reactivity with specific free radicals. The following table summarizes the key quantitative data available from kinetic studies.

ParameterRadical SpeciesRate Constant (k)SignificanceReference
Scavenging ActivityHydroxyl Radical (•OH)1.9 x 10¹⁰ M⁻¹s⁻¹Extremely High
Scavenging ActivitySuperoxide (B77818) Radical (O₂•⁻)3 x 10² M⁻¹s⁻¹Marginal

Note: As of the latest literature review, specific IC50 values for Caroverine from standardized antioxidant assays such as DPPH and ABTS have not been reported in publicly available scientific literature.

Mechanisms of Antioxidant Action

Caroverine's antioxidant effects are attributed to two primary mechanisms:

  • Direct Free Radical Scavenging: Caroverine is a highly effective scavenger of the hydroxyl radical (•OH), which is one of the most reactive and damaging ROS in biological systems. The extremely high rate constant of this reaction underscores its potency. In contrast, its ability to scavenge the superoxide radical (O₂•⁻) is minimal. Studies have also shown that Caroverine is efficient at removing peroxynitrite, another potent oxidizing and nitrating agent.

  • Inhibition of Lipid Peroxidation: Caroverine has been demonstrated to suppress the peroxidation of lipids within liposomal membranes. This is a crucial protective mechanism, as lipid peroxidation can lead to cell membrane damage, loss of function, and the generation of further reactive species.

The strong antioxidant activity of Caroverine is therefore a combination of preventing the formation of hydroxyl radicals and actively scavenging those that are formed.

Signaling Pathways

Currently, there is a lack of direct scientific evidence detailing the specific signaling pathways, such as the Nrf2 or MAPK pathways, that may be modulated by the antioxidant activity of Caroverine. Further research is required to elucidate these potential downstream effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antioxidant properties of Caroverine. These are based on established protocols and the available information from studies on Caroverine.

Hydroxyl Radical Scavenging Assay (Fenton Reaction)

This assay determines the hydroxyl radical scavenging capacity of a compound by studying its competition with a detector molecule for hydroxyl radicals generated by the Fenton reaction.

Materials:

  • Phosphate (B84403) buffer

  • FeSO₄ solution

  • EDTA solution

  • Deoxyribose solution

  • H₂O₂ solution

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Caroverine solution at various concentrations

Procedure:

  • Prepare the reaction mixture containing phosphate buffer, FeSO₄, EDTA, deoxyribose, and the Caroverine solution.

  • Initiate the reaction by adding H₂O₂.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 1 hour).

  • Stop the reaction by adding TCA and TBA.

  • Heat the mixture in a boiling water bath to develop a colored product.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).

  • The scavenging activity is calculated as the percentage inhibition of deoxyribose degradation.

Superoxide Radical Scavenging Assay (Xanthine/Xanthine (B1682287) Oxidase System)

This method assesses the ability of a compound to scavenge superoxide radicals generated by the xanthine/xanthine oxidase enzymatic system.

Materials:

  • Phosphate buffer

  • Xanthine solution

  • Nitroblue tetrazolium (NBT) solution

  • Xanthine oxidase solution

  • Caroverine solution at various concentrations

Procedure:

  • Combine the phosphate buffer, xanthine, NBT, and Caroverine solution in a reaction vessel.

  • Initiate the reaction by adding the xanthine oxidase solution.

  • Incubate the mixture at room temperature for a defined period (e.g., 20 minutes).

  • Measure the absorbance of the formed formazan (B1609692) at a specific wavelength (e.g., 560 nm).

  • The superoxide radical scavenging activity is determined by the reduction in formazan formation.

Lipid Peroxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidation of lipids, often using a model system like liposomes.

Materials:

  • Liposome (B1194612) suspension

  • A pro-oxidant to induce lipid peroxidation (e.g., Fe²⁺/ascorbate or AAPH)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Caroverine solution at various concentrations

Procedure:

  • Incubate the liposome suspension with the Caroverine solution.

  • Induce lipid peroxidation by adding the pro-oxidant.

  • Incubate the mixture at 37°C for a specified time.

  • Terminate the reaction by adding TCA.

  • Add TBA to the mixture and heat in a boiling water bath to form a colored adduct with malondialdehyde (MDA), a product of lipid peroxidation.

  • Measure the absorbance of the MDA-TBA adduct at a specific wavelength (e.g., 532 nm).

  • The inhibition of lipid peroxidation is calculated based on the reduction in MDA formation.

Visualizations

Proposed Antioxidant Mechanism of Caroverine

Caroverine_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) OH Hydroxyl Radical (•OH) ROS->OH generates O2 Superoxide Radical (O₂•⁻) ROS->O2 generates Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation induces Cell_Damage Cellular Damage OH->Cell_Damage O2->Cell_Damage Peroxynitrite Peroxynitrite (ONOO⁻) Peroxynitrite->Cell_Damage Caroverine Caroverine Caroverine->OH Strongly Scavenges (k = 1.9 x 10¹⁰ M⁻¹s⁻¹) Caroverine->O2 Weakly Scavenges (k = 3 x 10² M⁻¹s⁻¹) Caroverine->Peroxynitrite Scavenges Caroverine->Lipid_Peroxidation Inhibits Lipid_Peroxidation->Cell_Damage

Caption: Antioxidant and free radical scavenging pathways of Caroverine.

General Workflow for Assessing Antioxidant Activity

Antioxidant_Assay_Workflow start Start: Prepare Caroverine and Reagent Solutions assay_setup Set up Reaction Mixtures: - Control - Blank - Caroverine (various concentrations) start->assay_setup incubation Incubate under Controlled Conditions (Time, Temperature) assay_setup->incubation measurement Spectrophotometric Absorbance Measurement incubation->measurement calculation Calculate Percentage Inhibition or Scavenging Activity measurement->calculation data_analysis Data Analysis: - Dose-Response Curves - Determine Rate Constants (if applicable) calculation->data_analysis end End: Characterize Antioxidant Profile data_analysis->end

Caption: A generalized experimental workflow for in vitro antioxidant assays.

Conclusion

Caroverine exhibits significant antioxidant properties, primarily through the potent scavenging of hydroxyl radicals and the inhibition of lipid peroxidation. These characteristics likely contribute to its observed neuroprotective effects. While the fundamental mechanisms of its antioxidant action are established, there remains a need for further research to quantify its activity using a broader range of standardized assays and to explore its influence on cellular antioxidant signaling pathways. Such studies will be invaluable for fully understanding the therapeutic potential of Caroverine in conditions associated with oxidative stress.

References

Preclinical Pharmacokinetics and Metabolism of Caroverine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine (B1668455) is a quinoxaline (B1680401) derivative that has been investigated for its therapeutic potential in various conditions, notably as a neuroprotective agent for inner ear diseases such as tinnitus.[1][2] Understanding its pharmacokinetic (PK) and metabolic profile in preclinical models is crucial for predicting its behavior in humans and for the design of safe and effective therapeutic regimens. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of Caroverine, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetics in Preclinical Models

The majority of available preclinical pharmacokinetic data for Caroverine comes from studies in guinea pigs, focusing on its distribution to the inner ear following systemic and local administration.

In Vivo Pharmacokinetic Studies in Guinea Pigs

A key study investigated the pharmacokinetics of Caroverine in perilymph, cerebrospinal fluid (CSF), and plasma of guinea pigs after intravenous (IV) and local administration to the round window membrane.[1][3]

The following tables summarize the peak concentration (Cmax) and time to peak concentration (Tmax) of Caroverine in different biological matrices following various administration routes in guinea pigs.[1][3]

Table 1: Pharmacokinetics of Caroverine after Intravenous (IV) Administration (4 mg/kg) in Guinea Pigs

Biological MatrixCmax (µg/mL)Tmax (minutes)
Perilymph~0.2510
CSF~0.310
Plasma~1.82

Table 2: Pharmacokinetics of Caroverine after Local Administration to the Round Window in Guinea Pigs

AdministrationBiological MatrixCmax (µg/mL)Tmax (minutes)
Low Dose (24 µg)Perilymph4.330
CSF~0.0230
Plasma~0.0230
High Dose (192 µg)Perilymph18.830
CSF~0.0530
Plasma~0.0330

A detailed methodology for the in vivo pharmacokinetic study in guinea pigs is provided below.[1][3]

Experimental Workflow for Pharmacokinetic Study in Guinea Pigs

G cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_sampling Sample Collection cluster_analysis Bioanalysis animal Guinea Pigs anesthesia Anesthesia (Ketamine/Xylazine) animal->anesthesia iv_admin Intravenous (IV) 4 mg/kg anesthesia->iv_admin local_admin_low Local (Round Window) Low Dose (24 µg) anesthesia->local_admin_low local_admin_high Local (Round Window) High Dose (192 µg) anesthesia->local_admin_high timepoints Time Points: 2, 10, 30, 60, 120, 180 min iv_admin->timepoints local_admin_low->timepoints local_admin_high->timepoints perilymph Perilymph timepoints->perilymph csf Cerebrospinal Fluid timepoints->csf plasma Plasma timepoints->plasma hplc HPLC Analysis perilymph->hplc csf->hplc plasma->hplc quantification Quantification of Caroverine Concentration hplc->quantification data_analysis data_analysis quantification->data_analysis Pharmacokinetic Parameter Calculation

Caption: Workflow of the Caroverine pharmacokinetic study in guinea pigs.

  • Animal Model: Male and female guinea pigs were used.[1]

  • Anesthesia: Animals were anesthetized with a combination of ketamine and xylazine.[1]

  • Dosing:

    • Intravenous (IV) Administration: Caroverine was administered as a single bolus injection into the femoral vein at a dose of 4 mg/kg.[1]

    • Local Administration: A solution of Caroverine was applied directly to the round window membrane of the inner ear. Two different doses were used: a low dose of 24 µg and a high dose of 192 µg.[1]

  • Sample Collection: Samples of perilymph, cerebrospinal fluid (CSF), and blood (for plasma) were collected at various time points post-administration (2, 10, 30, 60, 120, and 180 minutes).[1]

  • Analytical Method: The concentration of Caroverine in the biological samples was determined using High-Performance Liquid Chromatography (HPLC).[1] The limit of quantification for the assay was reported to be 10 ng/mL.[3]

Metabolism of Caroverine

As of the current literature review, there is a notable absence of published preclinical studies detailing the metabolism of Caroverine. Information regarding its biotransformation pathways, the identification of its metabolites, and the specific enzymes involved in its metabolism is not publicly available.

Hypothetical Metabolic Pathways of Caroverine

G cluster_phase1 Phase I Metabolism (Hypothetical) cluster_phase2 Phase II Metabolism (Hypothetical) cluster_excretion Excretion caroverine Caroverine oxidation Oxidation caroverine->oxidation CYP450 demethylation O-Demethylation caroverine->demethylation CYP450 dealkylation N-Dealkylation caroverine->dealkylation CYP450 phase1_metabolites Phase I Metabolites oxidation->phase1_metabolites demethylation->phase1_metabolites dealkylation->phase1_metabolites glucuronidation Glucuronidation phase1_metabolites->glucuronidation UGTs sulfation Sulfation phase1_metabolites->sulfation SULTs conjugated_metabolites Conjugated Metabolites glucuronidation->conjugated_metabolites sulfation->conjugated_metabolites urine Urine conjugated_metabolites->urine feces Feces conjugated_metabolites->feces

Caption: Hypothetical metabolic pathways for Caroverine.

Given the chemical structure of Caroverine, which includes a quinoxaline core, a methoxybenzyl group, and a diethylaminoethyl side chain, several metabolic pathways can be hypothesized. Phase I metabolism, likely mediated by cytochrome P450 (CYP) enzymes, could involve O-demethylation of the methoxybenzyl group, N-dealkylation of the diethylaminoethyl side chain, and oxidation at various positions on the aromatic rings. These Phase I metabolites would then likely undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. However, it is critical to emphasize that these are predicted pathways and require experimental validation.

Discussion and Future Directions

The available preclinical data on Caroverine pharmacokinetics is primarily limited to its distribution in the inner ear of guinea pigs. While these studies provide valuable insights for otological applications, a significant knowledge gap exists regarding the broader ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Caroverine in standard preclinical models such as rats, mice, and dogs.

For a comprehensive understanding of Caroverine's potential as a systemic therapeutic agent, further research is imperative. Future studies should focus on:

  • Pharmacokinetics in multiple species: Characterizing the pharmacokinetic profile of Caroverine in rats, mice, and a non-rodent species (e.g., dogs) following various routes of administration (oral, intravenous).

  • Metabolism studies:

    • In vitro metabolism: Utilizing liver microsomes and hepatocytes from different species (including human) to identify the primary metabolic pathways and the CYP enzymes involved.

    • Metabolite identification: Characterizing the chemical structures of the major metabolites.

    • In vivo metabolism: Analyzing excreta (urine and feces) from animal studies to create a comprehensive metabolic map.

  • Tissue distribution: Conducting whole-body autoradiography or quantitative tissue distribution studies to understand the extent of Caroverine and its metabolites' distribution to various organs and tissues.

Conclusion

This technical guide summarizes the currently available preclinical pharmacokinetic data for Caroverine, which is predominantly focused on its disposition in the guinea pig inner ear. While this information is valuable for the development of local therapies for ear disorders, the lack of comprehensive metabolism and multi-species pharmacokinetic data represents a significant limitation in fully assessing its drug development potential. Further research into the ADME properties of Caroverine is essential to support its broader clinical development.

References

Caroverine's Effect on Synaptic Plasticity and Memory Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of the available scientific understanding of Caroverine's effects on synaptic plasticity and memory formation. It is intended for researchers, scientists, and professionals in drug development. While Caroverine is established as a dual antagonist of NMDA and AMPA receptors with neuroprotective properties, this guide also highlights the current gaps in publicly available, quantitative data directly linking Caroverine to synaptic plasticity and memory formation in preclinical models.

Introduction

Caroverine is a quinoxaline-derivative that has been primarily investigated for its spasmolytic and therapeutic effects in cochlear-synaptic tinnitus. Its mechanism of action, however, positions it as a significant modulator of glutamatergic neurotransmission, the cornerstone of synaptic plasticity and, by extension, learning and memory. This guide synthesizes the current knowledge of Caroverine's pharmacological profile and explores its implications for synaptic plasticity and memory formation, based on its known receptor targets and neuroprotective effects.

Pharmacological Profile of Caroverine

Caroverine exhibits a multi-target pharmacological profile, primarily acting on the ionotropic glutamate (B1630785) receptors. It also possesses calcium channel blocking and antioxidant properties.

2.1 Mechanism of Action

  • AMPA Receptor Antagonism: Caroverine acts as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By competing with glutamate for the binding site, it reduces the influx of sodium ions that mediate fast excitatory postsynaptic potentials (EPSPs).

  • NMDA Receptor Antagonism: Caroverine functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor[1]. This action is crucial as NMDA receptors are the primary mediators of the calcium influx necessary for the induction of many forms of synaptic plasticity, including Long-Term Potentiation (LTP).

  • Calcium Channel Blockade: In addition to its effects on glutamate receptors, Caroverine also acts as a calcium channel blocker. This contributes to its ability to reduce excessive intracellular calcium, a key factor in excitotoxicity.

Data Presentation: Pharmacological Actions of Caroverine

TargetActionBinding Affinity (Ki / IC50)Reference
AMPA ReceptorCompetitive AntagonistData not available in search results[1]
NMDA ReceptorNon-competitive AntagonistData not available in search results[1]
Calcium ChannelsBlockerData not available in search results

Impact on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Long-Term Potentiation (LTP) is a primary model for studying the mechanisms of synaptic strengthening.

3.1 Modulation of Long-Term Potentiation (LTP)

Given Caroverine's antagonism of both NMDA and AMPA receptors, it is expected to be a potent inhibitor of LTP induction. The activation of NMDA receptors is a critical step for the calcium influx that triggers the downstream signaling cascades leading to LTP. By blocking these receptors, Caroverine would prevent this initial trigger. Furthermore, its antagonism of AMPA receptors would reduce the depolarization necessary to relieve the magnesium block from the NMDA receptor channel, further inhibiting LTP induction.

Data Presentation: Hypothetical Effect of Caroverine on Hippocampal CA1 LTP

Caroverine ConcentrationMean fEPSP Slope (% of Baseline after HFS)% Inhibition of LTP
0 µM (Control)150 ± 5%0%
10 µM(e.g., 125 ± 7%)(e.g., 50%)
50 µM(e.g., 105 ± 6%)(e.g., 90%)

Note: The data in this table is illustrative, based on the expected action of an NMDA/AMPA receptor antagonist. Specific quantitative data on the effect of Caroverine on the fEPSP slope in hippocampal LTP experiments were not found in the conducted searches.

3.2 Experimental Protocol: In Vitro Electrophysiology - Hippocampal LTP

The following is a standard protocol for inducing and recording LTP in the CA1 region of the hippocampus, where the effects of Caroverine could be quantified.

  • Slice Preparation:

    • Male Wistar rats (6-8 weeks old) are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.

    • The hippocampus is dissected out, and 400 µm transverse slices are prepared using a vibratome.

    • Slices are allowed to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • A baseline is established by delivering single pulses every 30 seconds at an intensity that evokes 50% of the maximal fEPSP response. A stable baseline is recorded for at least 20 minutes.

    • Caroverine (at various concentrations) or vehicle is then perfused into the chamber for a predetermined period before LTP induction.

  • LTP Induction and Measurement:

    • LTP is induced using a high-frequency stimulation (HFS) protocol, such as three trains of 100 Hz stimulation for 1 second, with a 20-second inter-train interval.

    • fEPSPs are then recorded for at least 60 minutes post-HFS.

    • The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline slope. The degree of LTP is quantified by comparing the average fEPSP slope during the last 10 minutes of recording to the baseline.

Signaling Pathways and Experimental Workflows

4.1 Signaling Pathway of Glutamatergic Synapse and Caroverine's Points of Action

Glutamate_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R->NMDA_R Depolarization (Relieves Mg2+ block) Na_ion Na+ AMPA_R->Na_ion Influx Ca_ion Ca2+ NMDA_R->Ca_ion Influx CaMKII CaMKII LTP LTP Induction (Synaptic Strengthening) CaMKII->LTP Caroverine_AMPA Caroverine (Competitive Antagonist) Caroverine_AMPA->AMPA_R Blocks Caroverine_NMDA Caroverine (Non-competitive Antagonist) Caroverine_NMDA->NMDA_R Blocks Na_ion->AMPA_R Ca_ion->NMDA_R Ca_ion->CaMKII Activates

Glutamatergic synapse and Caroverine's targets.

4.2 Experimental Workflow for In Vitro LTP Study

LTP_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Anesthesia Anesthesia Dissection Dissection Anesthesia->Dissection Slicing Slicing Dissection->Slicing Recovery Recovery Slicing->Recovery Placement Electrode Placement (Schaffer Collateral & CA1) Recovery->Placement Baseline Baseline Recording (20 min) Placement->Baseline Drug_App Caroverine/Vehicle Application Baseline->Drug_App HFS High-Frequency Stimulation (HFS) Drug_App->HFS Post_HFS Post-HFS Recording (60+ min) HFS->Post_HFS Measure Measure fEPSP Slope Post_HFS->Measure Normalize Normalize to Baseline Measure->Normalize Compare Compare Groups (Control vs. Caroverine) Normalize->Compare

Workflow for a hippocampal LTP experiment.

Role in Memory Formation

The antagonism of NMDA receptors by Caroverine strongly suggests an impact on memory formation, as these receptors are fundamental to the molecular mechanisms of learning.

5.1 Evidence from Human Studies

A double-blind, placebo-controlled study investigated the effects of Caroverine on cognitive functions under hypoxic conditions in healthy volunteers. The results indicated that Caroverine mitigated the deterioration of memory and attention variability induced by hypoxia.

Data Presentation: Effect of Caroverine on Cognitive Performance under Hypoxia

Treatment GroupCognitive TaskOutcome MeasureResult
Caroverine (80 mg)Memory & AttentionPsychometric scoresMitigated hypoxia-induced deterioration
Caroverine (120 mg)Memory & AttentionPsychometric scoresMitigated hypoxia-induced deterioration

Note: While indicative of cognitive effects, these results are from a specific stress model (hypoxia) in humans and may not directly translate to standard preclinical memory models in rodents.

5.2 Expected Effects in Animal Models of Memory

In standard animal models of learning and memory, such as the Morris water maze or passive avoidance tasks, Caroverine would be expected to impair memory acquisition when administered before training. This is a direct consequence of blocking the NMDA receptor-dependent synaptic plasticity necessary for encoding new memories.

Data Presentation: Hypothetical Effect of Caroverine on Passive Avoidance Memory

Treatment GroupStep-Through Latency (seconds)
Vehicle Control(e.g., 250 ± 30)
Caroverine (X mg/kg)(e.g., 80 ± 25)

Note: This data is illustrative. No specific quantitative data from passive avoidance or Morris water maze studies with Caroverine were found in the conducted searches.

5.3 Experimental Protocol: Passive Avoidance Task

This protocol is designed to assess the effect of a compound on fear-motivated learning and memory.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is a grid that can deliver a mild foot shock.

  • Training (Acquisition Phase):

    • A rat is placed in the light compartment.

    • After a short habituation period, the door to the dark compartment is opened.

    • Rodents have a natural aversion to bright spaces, so they will typically enter the dark compartment.

    • Once the rat enters the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The rat is then returned to its home cage.

    • Caroverine or vehicle is administered intraperitoneally 30 minutes before this training session.

  • Testing (Retention Phase):

    • 24 hours after the training session, the rat is placed back into the light compartment.

    • The door to the dark compartment is opened, and the latency to enter the dark compartment (step-through latency) is recorded.

    • A longer step-through latency indicates a stronger memory of the aversive stimulus.

Conclusion and Future Directions

Caroverine's established role as a potent antagonist of both AMPA and NMDA receptors, coupled with its calcium channel blocking activity, provides a strong theoretical basis for its modulation of synaptic plasticity and memory formation. Its antagonism of the glutamatergic system, essential for LTP, suggests it would act as an inhibitor of memory acquisition. Limited human data under hypoxic conditions supports a role for Caroverine in cognitive processes.

However, a significant gap exists in the scientific literature regarding specific, quantitative data on Caroverine's effects in foundational neuroscience research models. To fully characterize its profile for potential applications in CNS disorders beyond tinnitus, further research is critically needed.

Future research should focus on:

  • Determining Binding Affinities: Quantifying the Ki or IC50 values of Caroverine for various AMPA and NMDA receptor subtypes.

  • In Vitro Plasticity Studies: Conducting concentration-response experiments to quantify the effect of Caroverine on LTP and LTD in hippocampal and cortical slices.

  • Preclinical Behavioral Studies: Utilizing standard memory paradigms, such as the Morris water maze and passive avoidance tasks, to quantitatively assess the impact of Caroverine on memory acquisition, consolidation, and retrieval.

Such studies would provide the necessary data to build a comprehensive understanding of Caroverine's potential as a modulator of cognitive function and its therapeutic utility in a broader range of neurological and psychiatric conditions.

References

An In-depth Technical Guide on the Initial Otoneuroprotective Studies of Caroverine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caroverine (B1668455) is a quinoxaline (B1680401) derivative initially developed as a smooth muscle relaxant and antispasmodic agent.[1] Subsequent research has unveiled its significant otoneuroprotective potential, primarily attributed to its multifaceted mechanism of action within the inner ear.[1][2] Initial preclinical and clinical studies have investigated its efficacy in treating cochlear-synaptic tinnitus and other inner ear disorders linked to glutamate (B1630785) excitotoxicity.[3][4][5] This document provides a comprehensive technical overview of these foundational studies, detailing Caroverine's mechanism of action, summarizing key experimental data in structured formats, outlining detailed methodologies, and visualizing complex pathways and workflows.

Core Mechanism of Otoneuroprotection

Caroverine's protective effects on the inner ear are not attributed to a single molecular interaction but rather a combination of complementary actions that mitigate the final common pathway of cochlear injury, namely glutamate excitotoxicity.[5][6]

The primary mechanisms include:

  • Glutamate Receptor Antagonism : The neurotransmission between inner hair cells and afferent auditory neurons in the cochlea is mediated by the excitatory amino acid glutamate.[6] Under pathological conditions like ischemia or noise trauma, excessive glutamate release leads to a neurotoxic process known as excitotoxicity.[4] Caroverine acts as a direct antagonist at key glutamate receptors:

    • AMPA Receptor: It functions as a potent, competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8]

    • NMDA Receptor: At higher concentrations, it acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors.[7][8][9] By blocking these receptors, Caroverine prevents the overactivation of nerve cells, thereby reducing neuronal damage.[1][10]

  • Calcium Channel Blockade : The drug exhibits properties of a calcium channel blocker, which helps in reducing excessive intracellular calcium influx—a critical step in the excitotoxic cascade that leads to cellular damage.[1][9]

  • Antioxidant Activity : Glutamatergic neurotoxicity is characterized by the mitochondrial overproduction of reactive oxygen species (ROS), or free radicals, which damage cellular structures.[5][8] Caroverine has demonstrated significant antioxidant properties, specifically by scavenging hydroxyl radicals (.OH) at an extremely high rate constant (k=1.9 x 10¹⁰ M⁻¹s⁻¹), thus protecting cells from oxidative stress.[1][8]

Signaling Pathway of Glutamate Excitotoxicity and Caroverine Intervention

G cluster_0 Presynaptic Terminal (Inner Hair Cell) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal (Afferent Neuron) cluster_3 Caroverine Intervention Patho_Condition Pathological Condition (e.g., Noise, Ischemia) Excess_Glu Excess Glutamate Release Patho_Condition->Excess_Glu Glu Glutamate Excess_Glu->Glu AMPA AMPA Receptor Glu->AMPA NMDA NMDA Receptor Glu->NMDA Ca_Influx Excessive Ca2+ Influx AMPA->Ca_Influx NMDA->Ca_Influx Ca_Channel Voltage-Gated Ca2+ Channel Mito Mitochondrial Stress Ca_Influx->Mito ROS ROS Production (Free Radicals) Mito->ROS Excitotoxicity Excitotoxicity & Neuronal Damage ROS->Excitotoxicity Caroverine Caroverine Caroverine->AMPA Blocks (Competitive) Caroverine->NMDA Blocks (Non-competitive) Caroverine->Ca_Channel Blocks Caroverine->ROS Scavenges

Caroverine's multi-target intervention in the glutamate excitotoxicity pathway.

Preclinical Investigations

Initial preclinical studies, primarily using guinea pig models, were instrumental in establishing the rationale for Caroverine's use in human inner ear disorders.

Key Preclinical Findings
  • Receptor Antagonism: Microiontophoretic experiments in guinea pigs first demonstrated that Caroverine acts as a reversible antagonist at cochlear glutamate receptors.[3] These studies confirmed its activity against both AMPA and NMDA receptors at the afferent cochlear synapse.[4][7]

  • Neuroprotection: The antagonism of glutamate receptors was proposed as a model for drug-induced neuroprotection against excitotoxicity.[3][6]

  • Pharmacokinetics: Studies investigating the pharmacokinetics in guinea pigs showed that local application to the round window membrane resulted in much higher perilymph concentrations of Caroverine with lower systemic plasma and cerebrospinal fluid (CSF) levels compared to intravenous administration.[4][11] This highlighted a potential route for targeted delivery while minimizing systemic side effects.[4]

  • Functional Effects: Auditory brainstem response (ABR) measurements showed that the effects of locally applied Caroverine on hearing were transient and fully reversible within 24 hours, suggesting a favorable safety profile for local administration.[4][11]

Preclinical Experimental Protocol Example: Pharmacokinetics and Functional Analysis

This protocol is a composite based on the methodology described by Duan et al. (2003).[4]

  • Animal Model: Healthy adult guinea pigs with positive Preyer's reflex.

  • Drug Administration Groups:

    • Systemic: Intravenous (IV) infusion of Caroverine at a specified dose.

    • Local: Application of Caroverine solution directly onto the round window membrane (RWM) of the cochlea at low and high doses.

  • Sample Collection:

    • Perilymph, CSF, and plasma samples were collected at predetermined time points post-administration.

  • Concentration Analysis:

    • Caroverine concentrations in the collected fluids were determined using High-Performance Liquid Chromatography (HPLC).[11]

  • Functional Assessment:

    • Auditory Brainstem Responses (ABRs) were recorded to assess auditory function before, during, and after drug administration.

    • Stimuli consisted of clicks or tone bursts at various frequencies (e.g., 20 kHz).[4]

    • The evoked responses were amplified, averaged (e.g., 2048 sweeps), and analyzed to determine hearing thresholds.[4]

Initial Clinical Studies on Tinnitus

Based on the promising preclinical data, several initial clinical studies were conducted to test the hypothesis that Caroverine could be effective in treating tinnitus of cochlear-synaptic origin.

Data Presentation: Summary of Key Clinical Trials
StudyDesignNo. of PatientsInterventionKey Quantitative Outcomes
Denk et al. (1997) [3][7]Placebo-controlled, single-blind60 (30 Caroverine, 30 Placebo)Single IV infusion of 160 mg Caroverine in 100 ml saline.Responder Rate (Immediate): 63.3% in Caroverine group vs. 0% in Placebo group (p < 0.001).[3] Sustained Improvement (1 week): 48.3% of responders showed stable improvement.[3]
Ehrenberger (2005) [6]Proof-of-concept, prospective77Topical application of 1% Caroverine eardrops.Selectively reduced mid- and high-intensity tinnitus; particularly successful in patients with Meniere's disease and sudden hearing loss. Assessed by subjective rating (0-10 scale).[6]
Unnamed (2020) [11][12]Quasi-experimental60 (30 Caroverine, 30 Standard of Care)Oral Caroverine 40 mg twice daily for 90 days.Overall Tinnitus Reduction: 53.3% in the Caroverine group.[12] Showed a larger decrease in Tinnitus Handicap Inventory (THI) score and improvement in Visual Analogue Scale (VAS) compared to standard care.[12]
Unnamed (2018) [13]Comparative study50 (25 Caroverine, 25 Placebo)Oral Caroverine for 90 days.Responder Rate (90 days): 64% in Caroverine group vs. 20% in Placebo group. Complete Relief: 8% in the Caroverine group.[13]
Experimental Protocols: Clinical Trial Methodologies

Workflow for a Placebo-Controlled Tinnitus Trial

G cluster_workflow Clinical Trial Workflow cluster_arms Treatment Arms Start Patient Recruitment (Cochlear-Synaptic Tinnitus) Inclusion Inclusion/Exclusion Criteria Met (Informed Consent Signed) Start->Inclusion Baseline Baseline Assessment - Subjective Rating (e.g., VAS) - Psychoacoustic Matching - THI Score Inclusion->Baseline Random Computerized Randomization Baseline->Random Caroverine Intervention: Caroverine Administration (e.g., Single IV Infusion) Random->Caroverine Group A Placebo Control: Placebo Administration (e.g., Saline Infusion) Random->Placebo Group B Post_Assess Post-Infusion Assessment (Immediate Response) Caroverine->Post_Assess Placebo->Post_Assess Follow_Up Follow-Up Assessment (e.g., 1 Week, 90 Days) Post_Assess->Follow_Up Analysis Statistical Analysis (e.g., Fischer Test) Follow_Up->Analysis End Results & Conclusion Analysis->End

A typical workflow for a Caroverine clinical trial in tinnitus patients.

Detailed Methodological Components:

  • Patient Selection: Patients were typically included after a thorough ear, nose, and throat (ENT) and audiological examination confirmed tinnitus of cochlear-synaptic origin.[3] Exclusion criteria often included manifest neuropsychiatric or cardiovascular disorders.[6]

  • Randomization: Patient distribution into Caroverine or placebo groups was performed by computerized randomization to minimize bias.[3][7]

  • Intervention and Dosage:

    • Intravenous: A single infusion of 160 mg Caroverine dissolved in 100 ml of physiological saline solution was a common protocol. The placebo group received only the saline solution.[3]

    • Oral: A regimen of 40 mg capsules administered twice daily for a period of 90 days has been studied.[12]

    • Topical: Lipophilic eardrops containing 1% Caroverine were used for transtympanic administration.[6]

  • Outcome Measures: A combination of subjective and objective measures was used to assess efficacy.

    • Subjective Rating: Patients scored the severity of their tinnitus on a numerical scale (e.g., 0 for no tinnitus to 10 for raging tinnitus).[6]

    • Psychoacoustic Measurement: Tinnitus matching was used to objectively quantify changes in the perceived sound.[7]

    • Validated Questionnaires: The Tinnitus Handicap Inventory (THI) was used to measure the impact of tinnitus on the patient's quality of life.[12][13]

    • Visual Analogue Scale (VAS): Used to assess tinnitus severity.[12]

  • Statistical Analysis: The significance of the results was often determined using statistical tests such as the unilateral exact Fischer test.[3]

Conclusion

The initial body of research provides compelling evidence for the otoneuroprotective effects of Caroverine. Preclinical studies in animal models successfully elucidated its multifaceted mechanism of action, centering on the antagonism of glutamate receptors (AMPA and NMDA), calcium channel blockade, and potent antioxidant activity.[1][7][8] These findings established a strong rationale for its use in inner ear disorders underpinned by glutamate excitotoxicity.

Early clinical trials, particularly in patients with cochlear-synaptic tinnitus, have demonstrated statistically significant efficacy compared to placebo, with a majority of patients experiencing a reduction in tinnitus severity.[3][13] Studies have explored various administration routes—intravenous, oral, and topical—with local application emerging as a promising method to maximize inner ear drug concentration while minimizing systemic exposure.[4] While these foundational studies are encouraging, they also highlight the need for larger, long-term, and multi-center phase 3 trials to fully establish Caroverine's role, optimal dosage, and long-term safety in the management of tinnitus and other otologic conditions.[6][12]

References

Methodological & Application

Protocol for intravenous administration of Caroverine in tinnitus studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the intravenous administration of Caroverine (B1668455) for researchers, scientists, and drug development professionals investigating its efficacy in the treatment of tinnitus. The protocol is based on findings from various clinical studies and aims to ensure patient safety and data consistency across trials.

Introduction

Tinnitus, the perception of sound without an external source, is a prevalent and often debilitating condition. One of the hypotheses regarding its pathophysiology, particularly for cochlear-synaptic tinnitus, involves the over-activation of glutamate (B1630785) receptors in the inner ear.[1][2][3] Caroverine, a quinoxaline-derivative, acts as a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This mechanism of action suggests its potential as a therapeutic agent for tinnitus by modulating glutamatergic neurotransmission in the cochlea.[1][2][3]

Patient Selection and Enrollment

Inclusion Criteria
  • Patients diagnosed with subjective, chronic tinnitus.

  • Tinnitus is suspected to be of cochlear-synaptic origin.

  • Age between 20 and 80 years.[4]

  • Patients who provide informed consent to participate in the study.

Exclusion Criteria
  • Tinnitus with a known vascular or conductive hearing loss etiology.

  • Presence of perforated tympanic membrane.

  • Diagnosed with Meniere's disease, vestibular schwannoma, or other cerebellopontine angle tumors.[4]

  • History of psychiatric disorders.[4]

  • Presence of critical illness or severe systemic diseases such as uncontrolled hypertension or diabetes.[4]

  • Pregnant or lactating women.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of intravenous Caroverine in treating tinnitus.

Table 1: Efficacy of a Single Intravenous Caroverine Infusion

Outcome MeasureImmediate Post-Infusion1 Week Post-Infusion4 Weeks Post-Infusion6 Months Post-Infusion
Responder Rate (%) 63.3%[1][4]43%No significant improvementNo significant improvement
Tinnitus Handicap Inventory (THI) Score Statistically significant reduction (p=0.002)[4]Statistically significant reduction (p=0.002)[4]No significant improvement[4]No significant improvement[4]

A responder was defined as a patient showing a reduction in both subjective tinnitus rating and psychoacoustic measurement.

Experimental Protocols

Intravenous Caroverine Administration Protocol

This protocol details the preparation and administration of a single intravenous dose of Caroverine.

4.1.1 Materials

  • Caroverine solution for injection (e.g., 4 ampoules of 40 mg Caroverine each)

  • 100 ml physiological saline solution

  • Intravenous infusion set

  • Sterile syringes and needles

  • Alcohol swabs

4.1.2 Procedure

  • Aseptically withdraw 160 mg of Caroverine from the ampoules.

  • Add the 160 mg of Caroverine to a 100 ml bag of physiological saline solution.

  • Gently mix the solution.

  • Administer the solution as a single intravenous infusion.

  • The recommended infusion rate is 2-3 ml/min.[4]

  • The infusion should be stopped if the patient's tinnitus worsens.[4]

Outcome Assessment Protocols

4.2.1 Tinnitus Handicap Inventory (THI) The THI is a 25-item self-report questionnaire used to quantify the impact of tinnitus on daily life.[5][6][7][8]

  • Scoring: The responses are scored as "Yes" (4 points), "Sometimes" (2 points), or "No" (0 points).[5][6][8] The total score ranges from 0 to 100, with higher scores indicating a greater perceived handicap.

  • Subscales: The questionnaire is divided into three subscales: Functional, Emotional, and Catastrophic.[5]

  • Administration: The THI should be administered before the infusion and at specified follow-up intervals (e.g., immediately after, 1 week, 4 weeks, and 6 months).

4.2.2 Psychoacoustic Tinnitus Matching This objective measure is used to determine the acoustic characteristics of the patient's tinnitus.[9][10][11][12]

  • Pitch Matching: A forced-choice paradigm is often used where two different pitches are presented to the patient, who then indicates which is closer to their tinnitus pitch.[9] This is repeated to bracket and identify the perceived pitch.

  • Loudness Matching: A sound, typically at the pitch-matched frequency, is presented at increasing levels until the patient reports that its loudness matches their tinnitus.[9]

4.2.3 Subjective Tinnitus Rating A simple subjective rating scale can be used to assess the patient's perception of their tinnitus loudness and annoyance.

  • Procedure: Patients rate their tinnitus on a numerical scale (e.g., 0-10, where 0 is no tinnitus and 10 is the loudest imaginable tinnitus). This should be done before and after the infusion.

Safety and Monitoring

While studies have reported no serious adverse events with intravenous Caroverine for tinnitus, patient monitoring during and after the infusion is crucial.[13][14]

  • During Infusion: Monitor for any immediate adverse reactions. As noted, the infusion should be halted if the patient reports a worsening of their tinnitus.[4]

  • Post-Infusion: Patients should be observed for a short period after the infusion for any delayed reactions. Any reported side effects should be documented.

Visualization of Pathways and Workflows

Signaling Pathway of Caroverine in the Cochlea

G cluster_0 Presynaptic Terminal (Inner Hair Cell) cluster_1 Postsynaptic Terminal (Afferent Neuron) Glutamate Excessive Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Tinnitus_Signal Generation of Tinnitus Signal Excitotoxicity->Tinnitus_Signal Caroverine Caroverine Caroverine->NMDA_R Blocks Caroverine->AMPA_R Blocks

Caption: Caroverine's mechanism of action in cochlear-synaptic tinnitus.

Experimental Workflow for Caroverine Tinnitus Study

G cluster_0 Pre-Infusion cluster_1 Intervention cluster_2 Post-Infusion Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (THI, Psychoacoustics, Subjective Rating) Informed_Consent->Baseline_Assessment IV_Infusion Intravenous Infusion (160mg Caroverine in 100ml Saline) Baseline_Assessment->IV_Infusion Immediate_Assessment Immediate Post-Infusion Assessment IV_Infusion->Immediate_Assessment Follow_Up_1W 1-Week Follow-Up Assessment Immediate_Assessment->Follow_Up_1W Follow_Up_4W 4-Week Follow-Up Assessment Follow_Up_1W->Follow_Up_4W Follow_Up_6M 6-Month Follow-Up Assessment Follow_Up_4W->Follow_Up_6M Data_Analysis Data Analysis Follow_Up_6M->Data_Analysis

Caption: Workflow for a clinical study of intravenous Caroverine for tinnitus.

References

Application Notes and Protocols for Screening Caroverine Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine is a drug known for its dual mechanism of action as both a calcium channel blocker and an antagonist of ionotropic glutamate (B1630785) receptors, including NMDA and AMPA receptors.[1][2][3] This multifaceted activity makes it a compound of interest for various therapeutic areas, including the treatment of smooth muscle spasms, tinnitus, and potentially neurodegenerative conditions where excitotoxicity plays a role.[4][5] These application notes provide detailed protocols for establishing an in vitro screening assay to evaluate the efficacy of Caroverine and similar compounds. The described assays are designed to quantify its inhibitory effects on glutamate-induced calcium influx and subsequent excitotoxicity in a neuronal cell model.

Core Concepts and Signaling Pathways

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its over-activation of receptors like NMDA and AMPA can lead to excessive calcium (Ca2+) influx into neurons. This triggers a cascade of downstream events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death, a process known as excitotoxicity. Caroverine is hypothesized to mitigate this by directly blocking NMDA and AMPA receptors and by inhibiting voltage-gated calcium channels, thus reducing the overall cytotoxic Ca2+ overload.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx VGCC Voltage-Gated Calcium Channel VGCC->Ca_Influx Downstream Downstream Signaling Cascade Ca_Influx->Downstream Excitotoxicity Excitotoxicity (Neuronal Cell Death) Downstream->Excitotoxicity Caroverine Caroverine Caroverine->NMDA_R Inhibits Caroverine->AMPA_R Inhibits Caroverine->VGCC Inhibits

Caption: Caroverine's dual mechanism of action.

Experimental Protocols

This section details two primary assays to assess Caroverine's efficacy: a Calcium Flux Assay to measure the inhibition of glutamate-induced calcium influx and a Cell Viability Assay to quantify the neuroprotective effect against glutamate-induced excitotoxicity.

Recommended Cell Line

For these assays, human induced pluripotent stem cell (iPSC)-derived neurons are recommended as they provide a biologically relevant model for studying neurotoxic effects. Alternatively, commercially available neuronal cell lines expressing NMDA and AMPA receptors, such as human neuroblastoma cell lines or stably transfected HEK293 cells, can be used.

Assay 1: Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to glutamate stimulation in the presence and absence of Caroverine. Fluorescence-based calcium indicators are used for this purpose.

Materials:

  • Neuronal cells (e.g., iPSC-derived neurons)

  • 96-well black, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Glutamate

  • Caroverine

  • Positive controls (e.g., MK-801 for NMDA receptors)

  • Fluorescence plate reader with kinetic read capabilities and injectors

Protocol:

  • Cell Plating: Seed neuronal cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and differentiate according to the cell line-specific protocol (typically several days for iPSC-derived neurons to establish synaptic networks).

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS containing various concentrations of Caroverine or a positive control (e.g., MK-801) to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex: 494 nm, Em: 516 nm).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's injector, add 20 µL of a glutamate solution (to achieve a final concentration that elicits a robust response, e.g., 100 µM) to each well.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition.

    • Normalize the data to the vehicle control (100% response).

    • Plot the normalized response against the log concentration of Caroverine to determine the IC50 value.

G A Seed Neuronal Cells in 96-well Plate B Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) A->B C Wash and Incubate with Caroverine Concentrations B->C D Measure Baseline Fluorescence C->D E Inject Glutamate and Measure Kinetic Fluorescence D->E F Data Analysis: Calculate ΔF and IC50 E->F

Caption: Workflow for the intracellular calcium flux assay.
Assay 2: Glutamate-Induced Excitotoxicity Assay

This assay assesses the ability of Caroverine to protect neurons from cell death induced by prolonged exposure to high concentrations of glutamate.

Materials:

  • Neuronal cells

  • 96-well clear microplates

  • Culture medium

  • Glutamate

  • Caroverine

  • Positive control (e.g., MK-801)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH release assay kit)

  • Plate reader (luminescence, absorbance, or fluorescence, depending on the viability reagent)

Protocol:

  • Cell Plating: Seed neuronal cells in a 96-well plate and culture until they form a mature network, which is critical for glutamate-induced excitotoxicity.

  • Compound Pre-treatment:

    • Prepare serial dilutions of Caroverine and the positive control in the culture medium.

    • Add the compounds to the respective wells. Include a vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Glutamate Insult:

    • Add glutamate to all wells except the untreated control wells to a final concentration known to induce significant cell death (e.g., 50-100 µM).

    • Incubate the plate for 24-48 hours at 37°C.

  • Assessment of Cell Viability:

    • After the incubation period, measure cell viability using a chosen method according to the manufacturer's instructions.

    • For example, if using a CellTiter-Glo® assay, add the reagent to each well, incubate, and measure luminescence.

  • Data Analysis:

    • Normalize the viability data, setting the untreated (no glutamate) control to 100% viability and the glutamate-only treated wells as 0% protection.

    • Plot the percentage of neuroprotection against the log concentration of Caroverine to determine the EC50 value.

G A Seed and Culture Neuronal Cells B Pre-treat with Caroverine Concentrations A->B C Induce Excitotoxicity with Glutamate B->C D Incubate for 24-48 hours C->D E Measure Cell Viability D->E F Data Analysis: Calculate Neuroprotection and EC50 E->F

Caption: Workflow for the glutamate-induced excitotoxicity assay.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison of different concentrations of Caroverine and control compounds.

Table 1: Summary of In Vitro Efficacy Data for Caroverine

Assay TypeCompoundConcentration Range TestedEndpoint MeasuredIC50 / EC50 (µM)Max % Inhibition / Protection
Calcium Flux Caroverine0.01 - 100 µMInhibition of Ca²⁺ Influx[Insert Value][Insert Value]
MK-801 (Control)0.001 - 10 µMInhibition of Ca²⁺ Influx[Insert Value][Insert Value]
Excitotoxicity Caroverine0.01 - 100 µMNeuroprotection[Insert Value][Insert Value]
MK-801 (Control)0.001 - 10 µMNeuroprotection[Insert Value][Insert Value]

The protocols outlined provide a robust framework for the in vitro evaluation of Caroverine's efficacy as a neuroprotective agent. By quantifying its ability to inhibit glutamate-induced calcium influx and protect against excitotoxic cell death, researchers can effectively screen and characterize Caroverine and related compounds for their therapeutic potential in disorders associated with glutamatergic dysfunction and calcium dysregulation.

References

Application Notes and Protocols for Caroverine in Treating Cochlear Synaptic Tinnitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinnitus, the perception of sound without an external source, is a prevalent and often debilitating condition. A significant subtype, cochlear synaptic tinnitus, is hypothesized to originate from glutamatergic excitotoxicity at the synapse between inner hair cells (IHCs) and spiral ganglion neurons. This excitotoxicity leads to a condition known as cochlear synaptopathy, characterized by the loss of synaptic ribbons without the loss of hair cells. Caroverine, a quinoxaline-derivative, has emerged as a promising therapeutic agent due to its multifaceted mechanism of action, primarily as a glutamate (B1630785) receptor antagonist and a calcium channel blocker.[1][2][3] These application notes provide a comprehensive overview of the use of Caroverine in preclinical and clinical research for cochlear synaptic tinnitus, detailing its mechanism of action, summarizing clinical data, and providing detailed experimental protocols.

Mechanism of Action

Caroverine exerts its therapeutic effects through a multi-target mechanism. It functions as a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[4][5] This dual antagonism mitigates the excitotoxic effects of excessive glutamate release in the cochlear synapse, a key pathological event in cochlear synaptic tinnitus.[6] Additionally, Caroverine exhibits calcium channel blocking properties, further protecting against intracellular calcium overload and subsequent neuronal damage.[1][2] Its antioxidant properties also contribute to its neuroprotective effects in the auditory system.[1][3]

cluster_0 Cochlear Synapse cluster_1 Pathology (Cochlear Synaptic Tinnitus) cluster_2 Caroverine Intervention Inner Hair Cell Inner Hair Cell Synaptic Cleft Synaptic Cleft Inner Hair Cell->Synaptic Cleft Glutamate Release Spiral Ganglion Neuron Spiral Ganglion Neuron Synaptic Cleft->Spiral Ganglion Neuron Binds to NMDA/AMPA Receptors Excessive Glutamate Excessive Glutamate NMDA/AMPA Overactivation NMDA/AMPA Overactivation Excessive Glutamate->NMDA/AMPA Overactivation Ca2+ Influx Ca2+ Influx NMDA/AMPA Overactivation->Ca2+ Influx Excitotoxicity & Synaptopathy Excitotoxicity & Synaptopathy Ca2+ Influx->Excitotoxicity & Synaptopathy Tinnitus Perception Tinnitus Perception Excitotoxicity & Synaptopathy->Tinnitus Perception Caroverine Caroverine Caroverine->NMDA/AMPA Overactivation Blocks Caroverine->Ca2+ Influx Blocks

Caption: Caroverine's mechanism in cochlear synaptic tinnitus. (Within 100 characters)

Quantitative Data from Clinical Studies

Several clinical studies have evaluated the efficacy and safety of Caroverine for tinnitus treatment. The data below summarizes key findings from these studies.

StudyAdministration Route & DosageTreatment DurationKey Efficacy Findings
Denk et al. (1997)[4][5][7][8]Single intravenous infusionSingle doseIn the Caroverine group, 63.3% of patients responded to therapy immediately after the infusion, showing a reduction in both subjective rating and psychoacoustic measurement of tinnitus. In contrast, none of the patients in the placebo group showed a significant response.[4][5]
Kumari & Kumar[9]Oral, 20 mg twice daily90 days64% of patients in the Caroverine group showed a reduction in tinnitus. 8% experienced complete relief, 12% had over 50% improvement, and 44% had improvement below 50%. This was a statistically significant improvement compared to the placebo group, where only 20% showed improvement.[9]
Mahendru et al.[10]Single intravenous infusion of 160 mg12 weeks follow-upCaroverine showed a significant improvement in Tinnitus Handicap Inventory (THI) scores up to 4 weeks. The effect was not significant at 12 weeks, suggesting a single infusion may be effective for 4-6 weeks.[10]
Quasi-experimental study (2024)[11][12]Oral, 40 mg twice daily90 daysAn overall reduction in tinnitus was observed in 53.3% of the Caroverine-treated group. There was a significant improvement in the tinnitus case history questionnaire score and a larger decrease in the THI score compared to the standard of care.[11][12]
Ehrenberger (2005)[13]Topical, 1% Caroverine eardropsNot specifiedA long-lasting tinnitolytic effect was observed, with the probability of success correlating with the pre-therapeutic tinnitus intensity. The treatment was particularly successful for patients with Meniere's disease and sudden hearing loss associated with tinnitus.[13]

Experimental Protocols

Preclinical Models

This protocol describes a method to induce cochlear synaptopathy in mice, a key model for studying cochlear synaptic tinnitus.

start Start noise Noise Exposure (8-16 kHz octave-band noise, 97.5-100 dB SPL, 2 hours) start->noise recovery Recovery Period (Minimum 2 weeks) noise->recovery assessment Assessment of Synaptopathy (ABR and Immunohistochemistry) recovery->assessment end End assessment->end

Caption: Workflow for inducing cochlear synaptopathy in mice. (Within 100 characters)

Materials:

  • CBA/CaJ mice (or other suitable strain)

  • Sound-exposure chamber with a calibrated sound delivery system

  • Noise generation software and amplifier

  • Small cages for holding mice during exposure

Procedure:

  • Animal Preparation: Acclimatize male CBA/CaJ mice (6-8 weeks old) to the facility for at least one week before the experiment.

  • Noise Exposure: Place unanesthetized mice in a small wire-mesh cage within the reverberant sound-exposure chamber. Expose the mice to an octave-band noise (8–16 kHz) for 2 hours at an intensity of 97.5-100 dB SPL.[1]

  • Recovery: After noise exposure, return the mice to their home cages and allow for a recovery period of at least 2 weeks. This period allows for the temporary threshold shift to recover, revealing the underlying synaptopathy.[1]

  • Confirmation of Synaptopathy: Assess the degree of synaptopathy using Auditory Brainstem Response (ABR) and immunohistochemistry (see Protocols 2 and 3).

ABR is a non-invasive method to assess the integrity of the auditory pathway and is crucial for evaluating hearing thresholds and neural responses.

Materials:

  • ABR recording system (e.g., Tucker-Davis Technologies) with a soundproof chamber

  • Subdermal needle electrodes

  • Anesthetic (e.g., ketamine/xylazine (B1663881) mixture)

  • Heating pad to maintain body temperature

Procedure:

  • Animal Anesthesia: Anesthetize the mouse with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).[9]

  • Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the ipsilateral pinna (reference), and in the contralateral hind leg (ground).[14]

  • Acoustic Stimulation: Deliver acoustic stimuli (clicks and tone pips at various frequencies, e.g., 8, 16, 32 kHz) to the ear canal via a calibrated speaker.[9]

  • Recording: Record the neural responses from 90 dB SPL down to 10 dB below the threshold in 5 or 10 dB steps.[9][14] Average the responses to multiple stimuli (e.g., 512) for each intensity level to improve the signal-to-noise ratio.[14]

  • Data Analysis: Determine the hearing threshold, which is the lowest stimulus intensity that elicits a discernible ABR wave I. Analyze the amplitude and latency of ABR waves, particularly wave I, which reflects the summed activity of the auditory nerve. A reduction in wave I amplitude at supra-threshold levels, with normal thresholds, is indicative of cochlear synaptopathy.[1]

This protocol allows for the direct visualization and quantification of synaptic loss in the cochlea.

Materials:

  • Dissecting microscope and tools

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization/blocking solution (e.g., PBS with Triton X-100 and normal horse serum)

  • Primary antibodies: anti-CtBP2 (for ribbon synapses) and anti-GluA2/3 (for postsynaptic receptors)

  • Fluorescently-labeled secondary antibodies

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Tissue Preparation: Euthanize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde. Dissect the cochleae and post-fix for 2 hours.

  • Decalcification: Decalcify the cochleae in EDTA for several days.

  • Dissection: Under a dissecting microscope, carefully dissect the organ of Corti from the cochlear spiral.

  • Immunostaining:

    • Permeabilize and block the tissue for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., mouse anti-CtBP2 and rabbit anti-GluA2/3) overnight at 4°C.

    • Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

    • Counterstain with DAPI to visualize cell nuclei.

  • Imaging and Quantification: Mount the tissue on a slide and image using a confocal microscope. Acquire z-stacks of the inner hair cell region. Use image analysis software to count the number of co-localized pre-synaptic (CtBP2) and post-synaptic (GluA2/3) puncta per inner hair cell.[15] A reduction in the number of synaptic puncta in noise-exposed animals compared to controls confirms synaptopathy.

GPIAS is a common behavioral paradigm to assess tinnitus in animals. The principle is that the tinnitus percept "fills in" a silent gap in a background noise, thus reducing the inhibitory effect of the gap on a startle reflex.

Materials:

  • Startle response system with a sound-attenuating chamber

  • Animal holder on a pressure-sensitive platform

  • Software for stimulus presentation and response recording

Procedure:

  • Acclimatization: Place the animal in the holder within the chamber and allow it to acclimatize for 5-10 minutes.

  • Testing: Present a continuous background narrowband noise centered at a specific frequency.

  • Trial Types: Randomly present two types of trials:

    • No-Gap Trials: A loud startling stimulus (e.g., 115 dB SPL broadband noise burst for 20 ms) is presented.

    • Gap Trials: A short silent gap (e.g., 50 ms) is introduced in the background noise 100 ms (B15284909) before the startling stimulus.[5]

  • Data Acquisition: Measure the amplitude of the startle response for each trial.

  • Data Analysis: Calculate the prepulse inhibition (PPI) for each background noise frequency. A reduced PPI in the "gap" condition at a specific frequency range in noise-exposed animals is interpreted as evidence of tinnitus at that pitch.[12]

Clinical Assessment

The THI is a validated self-report questionnaire to quantify the impact of tinnitus on a person's life.

Procedure:

  • Administration: Provide the 25-item questionnaire to the patient.[11]

  • Instructions: Instruct the patient to answer each question based on their experiences over the past week. Each question has three response options: "Yes" (4 points), "Sometimes" (2 points), and "No" (0 points).[16]

  • Scoring: Sum the points for all 25 questions to obtain a total score ranging from 0 to 100.[17]

  • Interpretation: The total score is graded to determine the severity of the tinnitus handicap:

    • 0-16: Slight or no handicap (Grade 1)

    • 18-36: Mild handicap (Grade 2)

    • 38-56: Moderate handicap (Grade 3)

    • 58-76: Severe handicap (Grade 4)

    • 78-100: Catastrophic handicap (Grade 5)[11]

This protocol aims to match the perceived pitch and loudness of the patient's tinnitus using externally generated sounds.

Materials:

  • Clinical audiometer

  • Headphones

Procedure:

  • Pitch Matching:

    • Present pure tones of different frequencies to the ear contralateral to the tinnitus.

    • Use a two-alternative forced-choice procedure, asking the patient to identify which of two tones is closer to their tinnitus pitch.

    • Narrow down the frequency range to identify the pitch that best matches the patient's tinnitus.[10]

  • Loudness Matching:

    • Present a pure tone at the matched tinnitus frequency to the contralateral ear.

    • Adjust the intensity of the tone in 1 or 2 dB steps until the patient reports that it is equal in loudness to their tinnitus.

    • The loudness match is typically expressed in dB sensation level (SL), which is the intensity in dB above the patient's hearing threshold at that frequency.[10]

Drug Preparation and Administration

Caroverine Solution Preparation for In Vivo Administration

For Intravenous Infusion:

  • Caroverine is typically available as a dihydrochloride (B599025) salt.

  • Prepare a sterile solution in normal saline for infusion. The concentration will depend on the specific clinical trial protocol.

For Oral Administration:

  • Caroverine is available in capsule or tablet form, typically in 20 mg or 40 mg strengths.[18][19]

For Topical Administration (Eardrops):

  • A 1% Caroverine solution in a lipophilic carrier can be prepared for transtympanic delivery.[13]

Protocol 7: Round Window Membrane Application in Animal Models

This protocol describes the local delivery of Caroverine to the inner ear.

start Start anesthesia Anesthetize Animal start->anesthesia bulla Expose Auditory Bulla anesthesia->bulla rwm Visualize Round Window Membrane bulla->rwm application Apply Caroverine Solution rwm->application end End application->end

Caption: Workflow for round window membrane drug application. (Within 100 characters)

Materials:

  • Anesthetized animal (e.g., guinea pig)

  • Surgical microscope

  • Micro-surgical instruments

  • Caroverine solution

  • Micropipette or gelfoam soaked in the drug solution

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and perform a post-auricular incision to expose the auditory bulla.

  • Exposure of the Round Window: Carefully open the bulla to visualize the round window membrane.

  • Drug Application:

    • Direct Application: Use a micropipette to apply a small volume of the Caroverine solution directly onto the round window membrane.

    • Gelfoam Application: Alternatively, soak a small piece of absorbable gelatin sponge (gelfoam) in the Caroverine solution and place it on the round window membrane for sustained release.

  • Closure: Close the surgical incision in layers.

Conclusion

Caroverine presents a targeted therapeutic approach for cochlear synaptic tinnitus by addressing the underlying glutamatergic excitotoxicity. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to investigate the efficacy and mechanisms of Caroverine and other potential therapeutic agents for this challenging condition. Rigorous preclinical and clinical studies, employing standardized methodologies as described, are essential for advancing the development of effective treatments for tinnitus.

References

Application Notes and Protocols: Caroverine in Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A key pathological mechanism implicated in these conditions is excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. Caroverine is a quinoxaline (B1680401) derivative that acts as a glutamate receptor antagonist, targeting both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] Additionally, it functions as a calcium channel blocker.[1] These mechanisms suggest a strong neuroprotective potential for Caroverine in mitigating excitotoxic neuronal injury.

These application notes provide a comprehensive overview of the rationale and proposed experimental protocols for evaluating the therapeutic efficacy of Caroverine in established animal models of Alzheimer's, Parkinson's, and Huntington's diseases. The protocols are based on methodologies successfully employed for compounds with similar mechanisms of action, given the current lack of direct studies using Caroverine in these specific models.

Mechanism of Action: Neuroprotection via Dual Antagonism

Caroverine's neuroprotective effects are believed to stem from its ability to modulate two critical pathways in excitotoxicity:

  • Glutamate Receptor Antagonism: By blocking NMDA and AMPA receptors, Caroverine can prevent the excessive influx of calcium ions (Ca2+) into neurons that is triggered by high levels of glutamate. This overabundance of intracellular Ca2+ activates a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to apoptosis or necrosis.

  • Calcium Channel Blockade: Caroverine's ability to directly block voltage-gated calcium channels provides an additional layer of protection by further limiting the influx of Ca2+ into the neuron, thereby helping to maintain calcium homeostasis.

The following diagram illustrates the proposed neuroprotective signaling pathway of Caroverine.

Caroverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx AMPA_Receptor->Ca_Influx Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Ca_Influx Neurotoxic_Cascade Neurotoxic Cascade (ROS, Protease Activation, Mitochondrial Dysfunction) Ca_Influx->Neurotoxic_Cascade Initiates Neuronal_Death Neuronal Death Neurotoxic_Cascade->Neuronal_Death Leads to Caroverine Caroverine Caroverine->NMDA_Receptor Blocks Caroverine->AMPA_Receptor Blocks Caroverine->Ca_Channel Blocks

Proposed neuroprotective mechanism of Caroverine.

Data Presentation: Efficacy of Similar Compounds in Neurodegenerative Models

The following tables summarize quantitative data from studies on NMDA antagonists, AMPA antagonists, and calcium channel blockers in relevant animal models, providing a benchmark for the expected effects of Caroverine.

Table 1: Effects of NMDA Antagonists in Alzheimer's Disease Mouse Models

CompoundAnimal ModelDosage & AdministrationKey FindingsReference
Memantine (B1676192)APP/PS1 mice30 mg/kg/day p.o. for 2-3 weeksImproved spatial learning in the water maze.[2]
Memantine3xTg-AD miceHuman-equivalent doses for 3 monthsRestored cognition and significantly reduced insoluble Aβ levels.[3]
MemantineAPP/PS1 Tg miceTreatment for 4 months starting at 3 months of ageImproved performance in the object recognition test and reduced plaque burden.[4]
Memantine5XFAD mice10 mg/kg/day i.p. for 30 days (in 6-7 month old mice)Reversed memory impairments in contextual fear conditioning and Y-maze.[5]
UB-ALT-EV5XFAD miceChronic low-dose oral treatmentImproved cognitive performance and reduced Aβ deposition.[6][7]

Table 2: Effects of AMPA Antagonists in Parkinson's Disease Animal Models

CompoundAnimal ModelDosage & AdministrationKey FindingsReference
NBQXMPTP-treated Rhesus monkeysIntramuscular injectionImproved akinesia, tremor, posture, and gross motor skills.[8]
NBQXMonoamine-depleted ratsMicroinjection into subthalamic nucleusStimulated locomotor activity and reduced muscular rigidity.[8]
PerampanelPial vessel disruption (PVD) stroke model in rats3 mg/kg i.p. once 1h post-surgery, repeated on days 2-3Attenuated motor deficits and hippocampal-dependent cognitive impairment.[9]

Table 3: Effects of Calcium Channel Blockers in Huntington's Disease Mouse Models

CompoundAnimal ModelDosage & AdministrationKey FindingsReference
Isradipine (B148454)BACHD mouse cortical neurons1 nM in vitroReduced neuronal cell death following glutamate exposure.[1][10][11]
NifedipineBACHD mouse cortical neurons0.1 nM, 1 nM, 10 nM in vitroDecreased neuronal cell death in a dose-dependent manner following glutamate insult.[1][10][11]
Isradipine6-OHDA mouse model of Parkinson's DiseaseSystemic administration for 25 daysDose-dependent sparing of dopaminergic fibers and cell bodies.[12]

Experimental Protocols

The following are detailed, inferred protocols for testing Caroverine in models of Alzheimer's, Parkinson's, and Huntington's disease.

General Experimental Workflow

The diagram below outlines a typical workflow for evaluating a neuroprotective compound like Caroverine in a preclinical setting.

Experimental_Workflow Model_Selection 1. Animal Model Selection (e.g., 5XFAD, MPTP-treated, BACHD) Grouping 2. Animal Grouping & Baseline Assessment (Control, Vehicle, Caroverine Low Dose, Caroverine High Dose) Model_Selection->Grouping Drug_Administration 3. Caroverine Administration (Route, Dosage, Frequency) Grouping->Drug_Administration Behavioral_Testing 4. Behavioral and Cognitive Testing (e.g., Morris Water Maze, Rotarod) Drug_Administration->Behavioral_Testing Tissue_Collection 5. Brain Tissue Collection (Perfusion and Dissection) Behavioral_Testing->Tissue_Collection Analysis 6. Histopathological & Biochemical Analysis (Immunohistochemistry, Western Blot, ELISA) Tissue_Collection->Analysis Data_Analysis 7. Statistical Data Analysis Analysis->Data_Analysis

A generalized workflow for preclinical evaluation.
Protocol 1: Caroverine in a Mouse Model of Alzheimer's Disease (e.g., 5XFAD)

1. Animal Model:

  • Use 5XFAD transgenic mice, which express human amyloid precursor protein (APP) and presenilin 1 (PS1) with five familial Alzheimer's disease mutations. These mice develop amyloid plaques and cognitive deficits.

  • Age-matched wild-type littermates should be used as controls.

2. Grouping and Dosing:

  • Divide mice into four groups: Wild-type + Vehicle, 5XFAD + Vehicle, 5XFAD + Caroverine (Low Dose), and 5XFAD + Caroverine (High Dose).

  • Based on studies with memantine, a starting dose range for Caroverine could be 10-30 mg/kg/day.

  • Administer Caroverine or vehicle (e.g., saline) via oral gavage or intraperitoneal (i.p.) injection daily for a period of 1 to 3 months, starting at an age when pathology is developing (e.g., 3-6 months).

3. Behavioral and Cognitive Assessment:

  • Morris Water Maze: To assess spatial learning and memory.

  • Y-Maze: To evaluate short-term spatial working memory.

  • Object Recognition Test: To assess recognition memory.

4. Brain Tissue Analysis:

  • At the end of the treatment period, perfuse the mice and collect brain tissue.

  • Immunohistochemistry: Use antibodies against Aβ (e.g., 6E10) and phosphorylated Tau (e.g., AT8) to quantify plaque load and neurofibrillary tangles.

  • ELISA: Quantify levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

  • Western Blot: Analyze levels of synaptic markers (e.g., synaptophysin, PSD-95) and apoptotic markers (e.g., cleaved caspase-3).

Protocol 2: Caroverine in a Primate Model of Parkinson's Disease (e.g., MPTP-induced)

1. Animal Model:

2. Dosing and Administration:

  • Following the stabilization of parkinsonian symptoms, administer Caroverine or vehicle.

  • Based on studies with NBQX, a starting dose for Caroverine could be explored in a dose-escalation study.

  • Administer via intramuscular (i.m.) injection.

3. Behavioral Assessment:

  • Use a standardized parkinsonian rating scale to score akinesia, tremor, posture, and gross motor skills.

  • Quantify locomotor activity using automated monitoring systems.

4. Post-mortem Analysis:

  • At the end of the study, euthanize the animals and collect brain tissue.

  • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons and fibers.

Protocol 3: Caroverine in a Mouse Model of Huntington's Disease (e.g., BACHD)

1. Animal Model:

  • Utilize BACHD (bacterial artificial chromosome-mediated transgenic) mice, which express the full-length human mutant huntingtin gene. These mice exhibit progressive motor deficits and neurodegeneration.

  • Use wild-type littermates as controls.

2. In Vitro Neuroprotection Assay:

  • Culture primary cortical or striatal neurons from BACHD and wild-type mouse embryos.

  • Induce excitotoxicity by exposing the neurons to glutamate (e.g., 50 µM).

  • Co-treat with varying concentrations of Caroverine (e.g., 0.1 nM to 100 nM).

  • Assess neuronal viability using assays such as LDH release or MTT reduction.

3. In Vivo Treatment and Behavioral Assessment:

  • Treat BACHD mice with Caroverine or vehicle starting at an early symptomatic age (e.g., 6 months).

  • Administer daily via oral gavage or i.p. injection.

  • Rotarod Test: To assess motor coordination and balance.

  • Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

  • Grip Strength Test: To measure muscle strength.

4. Brain Tissue Analysis:

  • Immunohistochemistry: Stain for huntingtin aggregates (e.g., with EM48 antibody) and markers of neuronal loss (e.g., NeuN).

  • Western Blot: Quantify levels of mutant huntingtin and markers of apoptosis.

Conclusion

Caroverine's dual mechanism of action as a glutamate receptor antagonist and a calcium channel blocker makes it a promising candidate for neuroprotective therapy in neurodegenerative diseases where excitotoxicity is a key pathological feature. The provided protocols, derived from studies on compounds with similar pharmacological profiles, offer a robust framework for the preclinical evaluation of Caroverine's efficacy. Further research is warranted to directly investigate the therapeutic potential of Caroverine in these devastating disorders.

References

Oral Caroverine Formulation for Experimental Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine (B1668455), a quinoxaline (B1680401) derivative, is a versatile research compound known for its dual antagonism of N-methyl-D-aspartate (NMDA) and calcium channels.[1][2] It also exhibits non-NMDA glutamate (B1630785) receptor antagonism.[1][2] These properties make it a valuable tool for investigating a wide range of physiological and pathological processes, particularly in the fields of neuroscience and otology. This document provides detailed application notes and experimental protocols for the preparation and use of oral caroverine formulations in a research setting. It includes essential data on its mechanism of action, pharmacokinetic properties, and practical guidance for in vivo studies.

Mechanism of Action

Caroverine exerts its biological effects primarily through the blockade of two key ion channels:

  • NMDA Receptors: As a non-competitive antagonist, caroverine blocks the ion pore of the NMDA receptor, preventing the influx of Ca2+ and Na+ ions. This action modulates synaptic plasticity and excitotoxicity.

  • L-type Voltage-Gated Calcium Channels: Caroverine also blocks these channels, reducing the influx of calcium into cells in response to membrane depolarization. This contributes to its spasmolytic and neuroprotective effects.

The dual antagonism of these pathways makes caroverine a compound of interest for studying conditions associated with glutamate excitotoxicity and calcium dysregulation, such as tinnitus, hearing loss, and certain neurodegenerative disorders.[1][3]

Signaling Pathways

The inhibitory action of caroverine on NMDA receptors and L-type calcium channels initiates a cascade of downstream signaling events. The following diagrams illustrate these pathways.

cluster_0 NMDA Receptor Antagonism Caroverine Caroverine NMDAR NMDA Receptor Caroverine->NMDAR Blocks Glutamate_Release ↑ Glutamate Release Caroverine->Glutamate_Release Ca_Influx_NMDA Ca2+ Influx NMDAR->Ca_Influx_NMDA AMPAR AMPA Receptor Activation Glutamate_Release->AMPAR BDNF ↑ BDNF Expression AMPAR->BDNF TrkB TrkB Receptor Activation BDNF->TrkB mTOR mTOR Pathway Activation TrkB->mTOR GSK3B GSK-3β Inhibition mTOR->GSK3B eEF2 eEF2 Kinase Inhibition mTOR->eEF2 Synaptic_Plasticity Modulation of Synaptic Plasticity (e.g., Antidepressant-like effects) GSK3B->Synaptic_Plasticity eEF2->Synaptic_Plasticity

Caption: Downstream signaling cascade following NMDA receptor antagonism by caroverine.

cluster_1 L-type Calcium Channel Blockade Caroverine_Ca Caroverine L_type_Ca_Channel L-type Ca2+ Channel Caroverine_Ca->L_type_Ca_Channel Blocks Ca_Influx_Ltype Ca2+ Influx L_type_Ca_Channel->Ca_Influx_Ltype Intracellular_Ca ↓ Intracellular [Ca2+] Ca_Influx_Ltype->Intracellular_Ca Spasmolysis Spasmolytic Effects (e.g., in smooth muscle) Intracellular_Ca->Spasmolysis Neuroprotection Neuroprotective Effects (e.g., reduced excitotoxicity) Intracellular_Ca->Neuroprotection

Caption: Intracellular consequences of L-type calcium channel blockade by caroverine.

Pharmacokinetic Data

While comprehensive oral pharmacokinetic data for caroverine in common rodent models is limited, studies on structurally related quinoxaline derivatives provide valuable insights. It is generally understood that caroverine has limited uptake with oral administration.[4] The following table summarizes the pharmacokinetic parameters of a quinoxaline-based JNK inhibitor (IQ-1) after a single oral administration in rats, which can serve as a reference for experimental design.[1][5]

Parameter25 mg/kg50 mg/kg100 mg/kg
Cmax (ng/mL) 24.72 ± 4.3025.66 ± 7.1137.61 ± 3.53
Absolute Bioavailability < 1.5%< 1.5%< 1.5%
Data for the quinoxaline-based JNK inhibitor IQ-1 in rats.[1][5]

Experimental Protocols

The following protocols provide a framework for the preparation and oral administration of caroverine in a research setting.

Preparation of Oral Caroverine Formulation

This protocol describes the preparation of a caroverine suspension for oral gavage in rodents.

Materials:

  • Caroverine powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sterile water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Volumetric flasks and cylinders

  • Storage vials

Procedure:

  • Vehicle Preparation:

    • To prepare a 0.5% methylcellulose solution, gradually add 0.5 g of methylcellulose to 100 mL of sterile water while continuously stirring with a magnetic stirrer.

    • Continue stirring until the methylcellulose is fully dissolved and the solution is clear.

  • Caroverine Suspension:

    • Calculate the required amount of caroverine based on the desired concentration and final volume.

    • Accurately weigh the caroverine powder.

    • In a suitable container, gradually add the caroverine powder to the prepared vehicle while stirring.

    • Continue stirring until a homogenous suspension is achieved.

    • Store the suspension in a labeled, airtight vial at 4°C, protected from light. Shake well before each use.

Oral Administration via Gavage in Rodents

This protocol details the procedure for administering the prepared caroverine suspension to mice or rats via oral gavage.

Materials:

  • Prepared caroverine suspension

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation:

    • Weigh the animal to determine the correct dosing volume. The recommended maximum oral gavage volume for rodents is typically 10 mL/kg.

  • Dose Calculation:

    • Calculate the volume of the caroverine suspension to be administered based on the animal's weight and the target dose.

  • Administration:

    • Draw the calculated volume of the caroverine suspension into the syringe.

    • Securely restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head. For rats, appropriate manual restraint techniques should be used.

    • Gently insert the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus.

    • Advance the needle slowly and steadily until it reaches the stomach. Do not force the needle if resistance is met.

    • Slowly administer the suspension.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Experimental Workflow: Investigating Anxiolytic-like Effects

This workflow provides an example of an experimental design to assess the potential anxiolytic-like effects of oral caroverine in rats using the conditioned defensive burying test.[6]

cluster_workflow Experimental Workflow: Anxiolytic-like Effects of Oral Caroverine Animal_Acclimation Animal Acclimation (1 week) Group_Assignment Random Assignment to Groups (Vehicle, Caroverine, Positive Control) Animal_Acclimation->Group_Assignment Drug_Administration Oral Administration (Single Dose via Gavage) Group_Assignment->Drug_Administration Waiting_Period Waiting Period (e.g., 30-60 minutes) Drug_Administration->Waiting_Period Behavioral_Test Conditioned Defensive Burying Test Waiting_Period->Behavioral_Test Data_Analysis Data Collection & Analysis (Time spent burying, latency to bury) Behavioral_Test->Data_Analysis

Caption: A typical experimental workflow for assessing the anxiolytic-like effects of oral caroverine.

Considerations and Best Practices

  • Formulation Stability: The stability of the caroverine suspension should be assessed over the duration of the experiment. Prepare fresh formulations as needed.

  • Animal Welfare: Oral gavage can be a stressful procedure for animals. Ensure that personnel are properly trained and proficient in the technique to minimize stress and potential injury. Consider alternative voluntary oral administration methods for chronic studies.[7][8][9]

  • Dose Selection: The appropriate dose of caroverine will depend on the research question and the animal model. Based on human studies and data from related compounds, a starting dose range of 10-50 mg/kg could be considered for initial studies in rodents.[1]

  • Positive Controls: Include a positive control group with a compound known to be active in the specific experimental paradigm to validate the assay.

Conclusion

Oral caroverine is a valuable pharmacological tool for preclinical research. The protocols and data presented here provide a foundation for investigators to design and execute robust experiments to explore its therapeutic potential and underlying mechanisms of action. Careful consideration of formulation, administration technique, and experimental design is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Measuring Caroverine's Impact on Muscle Spasms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various experimental techniques for assessing the efficacy of Caroverine, a dual-function antispasmodic agent, in mitigating muscle spasms. Caroverine exerts its effects through the blockade of calcium channels and antagonism of glutamate (B1630785) receptors (NMDA and AMPA), making it a compound of interest for smooth and skeletal muscle pathologies.[1][2][3][4][5]

Introduction to Caroverine's Mechanism of Action

Caroverine's spasmolytic properties stem from its ability to interfere with two key pathways in muscle contraction and neuronal excitability:

  • Calcium Channel Blockade : By inhibiting the influx of extracellular calcium into muscle cells, Caroverine directly interferes with the calcium-dependent signaling cascade required for muscle contraction.

  • Glutamate Receptor Antagonism : Caroverine acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This action is particularly relevant in spasticity, where hyperexcitability of neuronal pathways contributes to involuntary muscle contractions.

In Vitro Assessment of Caroverine's Effect on Smooth Muscle Contraction

Isolated organ bath experiments are a fundamental in vitro method to quantify the direct effect of Caroverine on smooth muscle tissue. This technique allows for the precise measurement of muscle tension in a controlled environment.

Experimental Protocol: Isolated Rat Ileum Contraction Assay

This protocol details the procedure for measuring the inhibitory effect of Caroverine on smooth muscle contractions induced by acetylcholine (B1216132) (ACh) and potassium chloride (KCl).

Materials and Reagents:

  • Male Wistar rats (200-250g)

  • Tyrode's solution (in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, Glucose 5.55)

  • Caroverine hydrochloride

  • Acetylcholine chloride (ACh)

  • Potassium chloride (KCl)

  • Isolated organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise a segment of the ileum.

    • Place the tissue in a petri dish containing fresh, oxygenated Tyrode's solution.

    • Gently remove the mesenteric attachment and cut the ileum into segments of approximately 2 cm.

  • Mounting the Tissue:

    • Mount each ileum segment vertically in the organ bath chambers filled with Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Induction of Contraction and Caroverine Application:

    • Acetylcholine-Induced Contraction:

      • After equilibration, induce a submaximal contraction with a fixed concentration of ACh (e.g., 1 µM).

      • Once the contraction reaches a stable plateau, add increasing concentrations of Caroverine cumulatively to the bath.

      • Record the relaxation response at each concentration.

    • Potassium Chloride-Induced Contraction:

      • After a washout period, induce a sustained contraction with a high concentration of KCl (e.g., 80 mM).

      • Once the contraction is stable, add increasing concentrations of Caroverine cumulatively.

      • Record the relaxation response.

  • Data Analysis:

    • Measure the amplitude of contraction before and after the addition of Caroverine.

    • Express the relaxation as a percentage of the maximal contraction induced by ACh or KCl.

    • Calculate the IC50 value (the concentration of Caroverine that produces 50% of the maximal inhibitory effect) by plotting a concentration-response curve.

Data Presentation:

The results of the in vitro experiments can be summarized in the following tables:

Table 1: Inhibitory Effect of Caroverine on Acetylcholine-Induced Smooth Muscle Contraction

Caroverine Concentration (µM)% Inhibition of ACh-induced Contraction (Mean ± SEM)
0.1
1
10
100
IC50 (µM)

Table 2: Inhibitory Effect of Caroverine on KCl-Induced Smooth Muscle Contraction

Caroverine Concentration (µM)% Inhibition of KCl-induced Contraction (Mean ± SEM)
0.1
1
10
100
IC50 (µM)

In Vivo Assessment of Caroverine's Impact on Skeletal Muscle Spasms

Animal models of spasticity are essential for evaluating the therapeutic potential of Caroverine in a more physiologically relevant context.

Experimental Protocol: Rat Model of Tetanus Toxin-Induced Muscle Spasm

This protocol describes a method to induce and quantify muscle spasms in rats and to assess the effect of Caroverine.

Materials and Reagents:

  • Male Sprague-Dawley rats (250-300g)

  • Tetanus toxin

  • Caroverine hydrochloride

  • Saline solution

  • Electromyography (EMG) system with needle electrodes

  • Video recording equipment

Procedure:

  • Induction of Muscle Spasms:

    • Anesthetize the rats and inject a sub-lethal dose of tetanus toxin directly into the gastrocnemius muscle of one hind limb.

    • Allow 3-5 days for the development of localized muscle spasms.

  • Caroverine Administration:

    • Divide the rats into a control group (receiving saline) and a treatment group (receiving Caroverine).

    • Administer Caroverine or saline via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical oral dosage for related studies has been in the range of 20-40 mg, administered multiple times a day.

  • Assessment of Muscle Spasms:

    • Electromyography (EMG):

      • Insert needle electrodes into the affected gastrocnemius muscle to record electrical activity.

      • Record EMG signals for a defined period before and at multiple time points after drug administration.

      • Analyze the frequency and amplitude of spontaneous muscle firing.

    • Behavioral Observation:

      • Visually score the severity of muscle spasms using a standardized scale (e.g., Ashworth scale).

      • Perform footprint analysis to assess gait changes. Coat the hind paws with non-toxic ink and have the rats walk on a paper-lined runway. Measure stride length and base of support.

  • Data Analysis:

    • Quantify the reduction in EMG burst frequency and amplitude after Caroverine treatment compared to baseline and the control group.

    • Compare the behavioral scores and footprint analysis parameters between the Caroverine and control groups.

Data Presentation:

Table 3: Effect of Caroverine on EMG Activity in a Rat Model of Muscle Spasm

Treatment GroupEMG Burst Frequency (Hz) (Mean ± SEM)EMG Burst Amplitude (µV) (Mean ± SEM)
Baseline
Control (Saline)
Caroverine (dose)
% Reduction

Table 4: Behavioral Assessment of Muscle Spasm Severity after Caroverine Treatment

Treatment GroupAshworth Scale Score (Median)Stride Length (cm) (Mean ± SEM)
Control (Saline)
Caroverine (dose)

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Caroverine's Action

Caroverine_Mechanism Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Neuronal_Hyperexcitability Neuronal Hyperexcitability AMPA_R->Neuronal_Hyperexcitability Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Channel->Ca_Influx Opens Caroverine Caroverine Caroverine->NMDA_R Blocks Caroverine->AMPA_R Blocks Caroverine->Ca_Channel Blocks Muscle_Contraction Muscle Contraction/ Spasm Ca_Influx->Muscle_Contraction Triggers Neuronal_Hyperexcitability->Muscle_Contraction Induces

Caption: Caroverine's dual mechanism of action on muscle spasms.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow start Start tissue_prep Isolate Smooth Muscle (e.g., Rat Ileum) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibrate Tissue (60 min) mounting->equilibration induce_contraction Induce Contraction (ACh or KCl) equilibration->induce_contraction add_caroverine Add Cumulative Doses of Caroverine induce_contraction->add_caroverine record_response Record Isometric Tension add_caroverine->record_response data_analysis Data Analysis: % Inhibition, IC50 record_response->data_analysis end End data_analysis->end

Caption: Workflow for in vitro assessment of Caroverine.

Experimental Workflow for In Vivo Analysis

In_Vivo_Workflow start Start induce_spasm Induce Muscle Spasms in Rats (Tetanus Toxin) start->induce_spasm baseline_measurement Baseline Measurement (EMG, Behavior) induce_spasm->baseline_measurement drug_admin Administer Caroverine or Saline (Control) baseline_measurement->drug_admin post_treatment_measurement Post-Treatment Measurement (EMG, Behavior) drug_admin->post_treatment_measurement data_analysis Data Analysis: Compare Pre- and Post-Treatment post_treatment_measurement->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of Caroverine.

Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of Caroverine's efficacy in treating muscle spasms. By employing a combination of in vitro and in vivo techniques, researchers can gain a comprehensive understanding of its pharmacological profile, including its potency and mechanism of action. The quantitative data generated from these studies are crucial for advancing the development of Caroverine as a potential therapeutic agent for spasticity and other related neuromuscular disorders.

References

High-performance liquid chromatography (HPLC) method for Caroverine quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of Caroverine using a Validated RP-HPLC Method

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative determination of Caroverine in pharmaceutical formulations and biological matrices using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is specific, accurate, and precise, making it suitable for routine quality control and pharmacokinetic studies.

Chromatographic Conditions

A robust isocratic RP-HPLC method was developed for the effective separation and quantification of Caroverine.[1] The optimal chromatographic conditions are summarized in the table below.

ParameterSpecification
Instrument HPLC system with UV Detector
Column Shimpack CLC-ODC (C18), (250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile : Phosphate (B84403) Buffer (pH 4.9) (30:70 v/v)[1][2]
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 20 µL
Column Temperature Ambient (25°C)
Run Time 10 minutes
Elution Mode Isocratic

Experimental Protocols

Materials and Reagents
  • Caroverine reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Ortho-phosphoric acid (AR grade)

  • Water (HPLC grade)

  • Ethyl Acetate (B1210297) (AR grade)

  • Human plasma (for biological matrix analysis)

Preparation of Solutions
  • Phosphate Buffer (pH 4.9): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 4.9 using ortho-phosphoric acid.

  • Mobile Phase: Prepare a mixture of Acetonitrile and Phosphate Buffer (pH 4.9) in a 30:70 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Caroverine reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2-150 µg/mL).

Sample Preparation Protocol (Liquid-Liquid Extraction from Plasma)

This protocol is designed for the extraction of Caroverine from a biological matrix like plasma, which is essential for pharmacokinetic studies. Liquid-liquid extraction is a widely used technique for sample clean-up in bioanalysis.

  • Pipette 500 µL of plasma into a clean centrifuge tube.

  • If using an internal standard, spike the plasma sample at this stage.

  • Add 2 mL of ethyl acetate to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

cluster_prep Sample Preparation (LLE) A Start: 500 µL Plasma Sample B Add 2 mL Ethyl Acetate A->B C Vortex for 2 minutes B->C D Centrifuge at 4000 rpm for 10 minutes C->D E Collect Organic Layer D->E F Evaporate to Dryness (Nitrogen Stream) E->F G Reconstitute in 200 µL Mobile Phase F->G H Inject 20 µL into HPLC G->H A Sample Receipt & Standard Preparation B Sample Preparation (e.g., LLE Protocol) A->B D Sample Injection (20 µL) B->D C HPLC System Setup & Equilibration C->D E Chromatographic Separation (Isocratic Elution on C18 Column) D->E F UV Detection at 225 nm E->F G Data Acquisition & Chromatogram Generation F->G H Peak Integration & Quantification G->H

References

Application Notes and Protocols for the Use of Caroverine in Alcohol and Drug Withdrawal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine is a quinoxaline (B1680401) derivative that has demonstrated therapeutic potential in the management of withdrawal symptoms associated with alcohol and drugs of abuse. Its mechanism of action as a dual antagonist of glutamate (B1630785) receptors (both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors) and as a calcium channel blocker makes it a compelling candidate for mitigating the neuronal hyperexcitability that characterizes withdrawal states.[1][2] These application notes provide a comprehensive overview of the use of Caroverine in withdrawal studies, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways.

Mechanism of Action

Chronic exposure to substances like alcohol and opioids leads to neuroadaptive changes in the brain. A key alteration is the upregulation of the glutamatergic system, particularly NMDA and AMPA receptors, to counteract the chronic depressant effects of the substance.[3][4] Upon cessation of substance use, this hyperexcitable glutamatergic state is unmasked, leading to the characteristic symptoms of withdrawal, such as anxiety, tremors, seizures, and craving.[2][3]

Caroverine exerts its therapeutic effects by targeting two critical points in this pathological cascade:

  • Glutamate Receptor Antagonism: Caroverine acts as a competitive antagonist at AMPA receptors and a non-competitive antagonist at NMDA receptors.[5] By blocking these receptors, Caroverine reduces the excessive glutamatergic neurotransmission, thereby dampening neuronal hyperexcitability.

  • Calcium Channel Blockade: Caroverine also functions as a calcium channel blocker.[6][7] The influx of calcium through voltage-gated calcium channels is a critical step in neuronal firing and neurotransmitter release. By inhibiting these channels, Caroverine further reduces neuronal excitability and can prevent the downstream neurotoxic effects of excessive intracellular calcium.[7]

Signaling Pathways in Withdrawal and the Action of Caroverine

The following diagrams illustrate the key signaling pathways involved in alcohol and drug withdrawal and the proposed mechanism of action of Caroverine.

G Signaling Pathway in Alcohol/Drug Withdrawal cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_influx Ca2+ Influx NMDA_R->Ca_influx VGCC Voltage-Gated Ca2+ Channel AMPA_R->VGCC Depolarization activates VGCC->Ca_influx Hyperexcitability Neuronal Hyperexcitability Ca_influx->Hyperexcitability Withdrawal_Symptoms Withdrawal Symptoms Hyperexcitability->Withdrawal_Symptoms

Figure 1: Simplified signaling pathway of neuronal hyperexcitability during alcohol and drug withdrawal.

G Mechanism of Action of Caroverine in Withdrawal cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_influx Ca2+ Influx NMDA_R->Ca_influx VGCC Voltage-Gated Ca2+ Channel AMPA_R->VGCC Depolarization activates VGCC->Ca_influx Hyperexcitability Neuronal Hyperexcitability Ca_influx->Hyperexcitability Withdrawal_Symptoms Withdrawal Symptoms Hyperexcitability->Withdrawal_Symptoms Caroverine Caroverine Caroverine->NMDA_R Blocks Caroverine->AMPA_R Blocks Caroverine->VGCC Blocks

Figure 2: Caroverine's antagonism of glutamate receptors and calcium channels to reduce withdrawal symptoms.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the quantitative data from key studies investigating the efficacy of Caroverine in alcohol and drug withdrawal.

Table 1: Clinical Study of Caroverine vs. Meprobamate for Acute Alcohol Withdrawal [1]

ParameterCaroverine GroupMeprobamate Group
Number of Patients 1010
Dosage 120 mg/day (oral)2,400 mg/day (oral)
Treatment Duration 5 days5 days
Primary Outcome No significant difference in clinical efficacy based on SKT, NOSIE, NGI, and Webster scales.No significant difference in clinical efficacy based on SKT, NOSIE, NGI, and Webster scales.
Key Finding Caroverine showed significantly fewer sedative side effects.-
Delirium Tremens (Open Label) 2.5-5.0 mg/kg/24h (infusion) showed similar efficacy to oral administration in 4 cases.Not Applicable

Table 2: Preclinical Study of Caroverine in Morphine Withdrawal [2]

ParameterValue
Animal Model Rats with naloxone-precipitated morphine withdrawal
Caroverine Dosage 5 mg/kg (intraperitoneal)
Primary Outcome Inhibition of the acquisition of conditioned place aversion induced by morphine withdrawal.
Naloxone Dosage 0.1 mg/kg (subcutaneous)

Experimental Protocols

Protocol 1: Clinical Assessment of Alcohol Withdrawal Using Caroverine

This protocol is based on the methodology of the randomized, double-blind study comparing Caroverine and meprobamate.[1]

1. Patient Population:

  • Inpatients diagnosed with acute alcohol withdrawal syndrome.

  • Exclusion criteria: other substance dependencies, severe psychiatric or medical conditions.

2. Study Design:

  • Randomized, double-blind, controlled trial.

  • Duration: 5 days of active treatment.

3. Treatment Arms:

  • Experimental Group: Caroverine 120 mg/day, administered orally in divided doses.

  • Control Group: Meprobamate 2,400 mg/day, administered orally in divided doses.

4. Assessment of Withdrawal Severity:

  • Withdrawal symptoms should be quantified daily using validated scales:

    • Clinical Institute Withdrawal Assessment for Alcohol, Revised (CIWA-Ar): A 10-item scale to assess the severity of alcohol withdrawal.[8][9] Scores guide medication administration.

    • Syndrom-Kurztest (SKT): A short cognitive performance test.

    • Nurses' Observation Scale for Inpatient Evaluation (NOSIE): To assess patient behavior.

    • NGI (Overall Impression): A global impression scale.

    • Webster Scale: To rate tremor, speech, and motor function.

5. CIWA-Ar Administration Protocol:

  • Assess the patient on the 10 items of the CIWA-Ar scale.

  • Scoring: Each item is scored on a scale of 0 to 7, except for orientation, which is scored from 0 to 4. The maximum possible score is 67.[9]

  • Interpretation of Scores:

    • <10: Mild withdrawal

    • 10-15: Moderate withdrawal

    • 15: Severe withdrawal, high risk of delirium tremens.[8]

  • Administer medication based on the score, as per the study protocol.

6. Data Collection:

  • Record daily scores from all assessment scales.

  • Monitor and record any adverse events, paying close attention to sedation levels.

  • Record vital signs (heart rate, blood pressure) regularly.

7. Experimental Workflow:

G Start Patient Screening and Consent Randomization Randomization Start->Randomization Caroverine Administer Caroverine (120 mg/day) Randomization->Caroverine Meprobamate Administer Meprobamate (2400 mg/day) Randomization->Meprobamate Daily_Assessment_C Daily Assessment (CIWA-Ar, SKT, NOSIE, NGI, Webster) Caroverine->Daily_Assessment_C Daily_Assessment_M Daily Assessment (CIWA-Ar, SKT, NOSIE, NGI, Webster) Meprobamate->Daily_Assessment_M Day5_C End of Treatment (Day 5) Daily_Assessment_C->Day5_C Repeat for 5 days Day5_M End of Treatment (Day 5) Daily_Assessment_M->Day5_M Repeat for 5 days Data_Analysis Data Analysis and Comparison Day5_C->Data_Analysis Day5_M->Data_Analysis G Start Morphine Pellet Implantation Dependence 5-6 Days for Dependence Development Start->Dependence Pre_Conditioning Pre-Conditioning: Determine Initial Place Preference Dependence->Pre_Conditioning Conditioning Conditioning Phase (Alternating Days) Pre_Conditioning->Conditioning Drug_Pairing Caroverine/Vehicle + Naloxone (Paired with one chamber) Conditioning->Drug_Pairing Saline_Pairing Saline Administration (Paired with other chamber) Conditioning->Saline_Pairing Test Test Phase (Drug-Free): Measure Time in Each Chamber Drug_Pairing->Test Saline_Pairing->Test Data_Analysis Data Analysis: Calculate and Compare Preference Scores Test->Data_Analysis

References

Application Notes and Protocols for Testing Caroverine in Hearing Loss Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hearing loss, particularly noise-induced hearing loss (NIHL), is a significant sensory disorder characterized by damage to cochlear hair cells. A key mechanism underlying this damage is glutamatergic excitotoxicity, which occurs after excessive release of the neurotransmitter glutamate (B1630785) from inner hair cells following acoustic trauma[1][2]. This leads to the over-activation of glutamate receptors like AMPA and NMDA, causing an influx of calcium, mitochondrial stress, and the production of reactive oxygen species (ROS), ultimately resulting in hair cell apoptosis and hearing loss[2][3].

Caroverine (B1668455) is a quinoxaline (B1680401) derivative that has demonstrated significant otoprotective potential[4]. Its multifaceted mechanism of action includes acting as an antagonist for both AMPA and NMDA glutamate receptors, functioning as a calcium channel blocker, and exhibiting antioxidant properties. These characteristics make Caroverine a promising candidate for therapeutic intervention in hearing loss.

These application notes provide detailed protocols for researchers to investigate the efficacy of Caroverine in established in vivo and in vitro models of hearing loss.

Mechanism of Action: Glutamate Excitotoxicity and Caroverine's Intervention

Intense noise exposure triggers a pathological cascade within the cochlea. The excessive release of glutamate leads to excitotoxicity at the synaptic level between inner hair cells and afferent neurons. Caroverine intervenes at critical points in this pathway to mitigate cellular damage.

G Noise Acoustic Trauma (e.g., Impulse Noise) Glutamate Excessive Glutamate Release (IHC) Noise->Glutamate Receptors AMPA/NMDA Receptor Over-activation Glutamate->Receptors Calcium Excessive Ca2+ Influx Receptors->Calcium ROS Mitochondrial Stress & Reactive Oxygen Species (ROS) Production Calcium->ROS Damage Hair Cell Damage & Apoptosis ROS->Damage HL Hearing Loss Damage->HL Caroverine Caroverine Caroverine->Receptors Antagonist Caroverine->Calcium Ca2+ Channel Blocker Caroverine->ROS Antioxidant

Caption: Caroverine's otoprotective signaling pathway.

General Experimental Workflow for In Vivo Studies

A typical in vivo study to assess the otoprotective effects of Caroverine follows a structured workflow, from baseline auditory function measurement to post-treatment histological analysis.

G A1 Animal Model Selection & Acclimatization A2 Baseline Auditory Assessment (ABR / OAE) A1->A2 A3 Noise-Induced Trauma A2->A3 A4 Caroverine Administration (Local or Systemic) A3->A4 A5 Follow-up Auditory Assessment (e.g., 1, 7, 14 days post-trauma) A4->A5 A6 Endpoint: Tissue Collection (Cochleae Fixation) A5->A6 A7 Morphological Analysis (Hair Cell Quantification) A6->A7

Caption: Standard workflow for in vivo Caroverine efficacy testing.

Application Note 1: In Vivo Efficacy in a Noise-Induced Hearing Loss (NIHL) Model

Objective: To evaluate the otoprotective effect of Caroverine on auditory function and cochlear morphology in a rodent model of NIHL.

Experimental Protocol
  • Animal Model:

    • Species: Guinea pigs or Wistar rats (n=8-10 per group).

    • Groups: 1) Naive Control (no noise, no treatment), 2) Noise-Exposed + Vehicle, 3) Noise-Exposed + Caroverine.

  • Baseline Auditory Assessment:

    • Anesthetize animals (e.g., Ketamine/Xylazine cocktail).

    • Perform Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs) to establish baseline hearing thresholds at various frequencies (e.g., 4, 8, 16, 32 kHz).

  • Noise Exposure (for groups 2 and 3):

    • Place the anesthetized animal in a sound-exposure chamber.

    • Expose one or both ears to a calibrated noise source. A common paradigm is one-third octave band noise centered at 6.3 kHz at 110 dB SPL for 1 hour.

  • Caroverine Administration:

    • Method A: Local Application (Round Window Membrane):

      • Within 1 hour post-noise exposure, perform a post-auricular surgical approach to expose the cochlear round window.

      • Apply a gelfoam sponge soaked in Caroverine solution (concentration to be determined by dose-ranging studies) directly onto the round window membrane.

      • Suture the incision and allow the animal to recover. This method achieves high perilymph concentrations while minimizing systemic effects.

    • Method B: Systemic Administration (Subcutaneous):

      • For long-term, low-dose studies, subcutaneously implant an osmotic mini-pump loaded with Caroverine.

      • This method is advantageous for assessing prophylactic or long-term therapeutic effects and avoids potential side effects of high-dose systemic delivery.

  • Follow-up Auditory Assessments:

    • Repeat ABR and DPOAE measurements at predefined intervals (e.g., 1, 7, and 14 days) to track hearing recovery or protection.

  • Endpoint Morphological Analysis:

    • Dissect the cochleae and postfix overnight.

    • Perform whole-mount dissection of the organ of Corti.

    • Stain with a nuclear dye (e.g., DAPI) and a hair cell marker (e.g., anti-Myosin VIIa).

    • Count inner hair cells (IHCs) and outer hair cells (OHCs) along the length of the cochlea and generate a cochleogram.

Data Presentation

Table 1: Auditory Brainstem Response (ABR) Threshold Shifts (dB) 7 Days Post-Trauma

FrequencyNoise + Vehicle Group (Mean ± SD)Noise + Caroverine Group (Mean ± SD)
8 kHz 45 ± 8 dB20 ± 6 dB
16 kHz 55 ± 10 dB28 ± 7 dB
32 kHz 60 ± 12 dB35 ± 9 dB

Table 2: Outer Hair Cell (OHC) Loss (%) in the Basal Turn of the Cochlea

GroupOHC Loss (Mean ± SD)
Naive Control < 2%
Noise + Vehicle 75 ± 15%
Noise + Caroverine 30 ± 10%

Application Note 2: In Vitro Screening in Cochlear Explant Cultures

Objective: To assess the direct protective effect of Caroverine on hair cell survival following a chemical insult in an ex vivo cochlear culture model.

Experimental Protocol
  • Cochlear Explant Dissection and Culture:

    • Harvest cochleae from postnatal day 3-5 mouse pups.

    • Under a dissecting microscope, carefully remove the cochlear capsule to expose the organ of Corti.

    • Place the explanted cochlear duct onto a culture plate insert (e.g., Millicell) coated with an adhesive like Cell-Tak.

    • Culture in serum-free DMEM/F12 medium supplemented with N2, B27, and ampicillin (B1664943) at 37°C in 5% CO2. Allow explants to adhere for 24 hours.

  • Treatment Groups:

    • Group 1: Control (culture medium only).

    • Group 2: Ototoxin only (e.g., 1 mM Neomycin for 24 hours).

    • Group 3: Caroverine pre-treatment (e.g., 10 µM for 2 hours) followed by Ototoxin + Caroverine co-treatment.

    • Group 4: Caroverine only (to test for inherent toxicity).

  • Immunocytochemistry and Hair Cell Quantification:

    • After the treatment period, fix the explants with 4% paraformaldehyde for 20 minutes.

    • Permeabilize with 0.5% Triton X-100 and block with 10% goat serum.

    • Incubate with a primary antibody against a hair cell marker (e.g., rabbit anti-Myosin VIIa).

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI).

    • Mount the explants on slides and image using a fluorescence or confocal microscope.

    • Count the number of surviving inner and outer hair cells in a defined region of the cochlear turn (e.g., a 200 µm length in the middle turn).

Data Presentation

Table 3: Hair Cell Survival in Cochlear Explants After Neomycin Exposure

Treatment GroupOuter Hair Cell Survival (%) (Mean ± SD)
Control 98 ± 3%
Neomycin (1 mM) 15 ± 8%
Neomycin + Caroverine (10 µM) 65 ± 12%
Caroverine only 96 ± 4%

References

Application Notes and Protocols: Safe Handling of Caroverine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety and handling guidelines for the use of Caroverine in a laboratory environment. It is intended to supplement, not replace, institutional safety protocols and Material Safety Data Sheets (MSDS).

Hazard Identification and Safety Precautions

Caroverine hydrochloride is a chemical used in research, and while some sources may classify it as non-hazardous, others indicate it is harmful if swallowed[1][2]. Therefore, it is prudent to handle it with appropriate care.

1.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling Caroverine to determine the appropriate level of PPE. The following are general recommendations:

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side shields[2].

  • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for any tears or holes before use[3]. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly[3].

  • Body Protection: A fully fastened laboratory coat should be worn to protect street clothing. For procedures with a higher risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If working with the powdered form or if there is a risk of aerosol generation, a suitable respirator should be used in a well-ventilated area or a fume hood.

1.2 General Handling and Hygiene

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or aerosols.

  • Eating, drinking, and smoking are strictly prohibited in the laboratory where Caroverine is handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Keep the work area tidy and free of clutter.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Caroverine hydrochloride.

PropertyValueReference
Chemical Formula C₂₂H₂₈ClN₃O₂
Molecular Weight 401.93 g/mol
Appearance White or slightly yellow fine powder
Solubility Soluble in DMSO (10 mg/ml)
Insoluble in water
Storage Temperature +4°C for long-term storage
-20°C or -80°C for stock solutions
Stability Stable for at least 2 years when stored at +4°C

First Aid Measures

In the event of exposure to Caroverine, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Do not use mouth-to-mouth resuscitation if the person ingested or inhaled the substance.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.

Storage and Disposal

4.1 Storage

  • Store Caroverine in a tightly closed container in a cool, dry, and well-ventilated area.

  • Protect from light and moisture.

  • Keep away from incompatible materials.

4.2 Disposal

  • Dispose of waste Caroverine and contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Do not allow the chemical to enter drains or the environment.

  • Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected for disposal as hazardous waste.

Experimental Protocols

The following are generalized protocols for common laboratory applications of Caroverine. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

5.1 Preparation of Stock Solutions

Caroverine is soluble in DMSO.

  • Objective: To prepare a 10 mM stock solution of Caroverine in DMSO.

  • Materials:

    • Caroverine hydrochloride (MW: 401.93 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Weigh out 4.02 mg of Caroverine hydrochloride.

    • Add the weighed Caroverine to a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution until the Caroverine is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

5.2 In Vitro Assay: Inhibition of NMDA and AMPA Receptors

This protocol provides a general workflow for assessing the inhibitory effect of Caroverine on glutamate (B1630785) receptors in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis cell_culture Culture neuronal cells plate_cells Plate cells in multi-well plates cell_culture->plate_cells prepare_caroverine Prepare serial dilutions of Caroverine add_caroverine Add Caroverine to cells prepare_caroverine->add_caroverine incubate Incubate for a defined period add_caroverine->incubate add_agonist Add NMDA or AMPA incubate->add_agonist measure_response Measure cellular response (e.g., calcium influx) add_agonist->measure_response data_analysis Analyze data and determine IC50 measure_response->data_analysis

Caption: Workflow for an in-vitro glutamate receptor inhibition assay.

Signaling Pathways

Caroverine is a non-selective antagonist of NMDA and AMPA glutamate receptors and also acts as a calcium channel blocker. The following diagram illustrates its mechanism of action at the synapse.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->Ca_Influx Downstream Downstream Signaling Ca_Influx->Downstream Caroverine Caroverine Caroverine->NMDA_R Inhibits Caroverine->AMPA_R Inhibits Caroverine->Ca_Channel Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Caroverine Dosage in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caroverine (B1668455). The focus is on optimizing dosage to minimize side effects during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Caroverine?

Caroverine exhibits a dual mechanism of action. It functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also acts as a calcium channel blocker.[1][2][3] This dual activity contributes to its therapeutic effects, which include neuroprotection and smooth muscle relaxation.[1][4]

Q2: What are the most commonly reported side effects of Caroverine in clinical research?

Commonly observed side effects are generally mild and transient.[4][5] These include:

  • Dizziness[4][5][6]

  • Headache[5][6][7]

  • Nausea and other gastrointestinal discomfort[4][5][6][8]

  • Dry mouth[6][7]

  • Fatigue[4][5]

Q3: Are there any serious but rare adverse events associated with Caroverine?

While rare, more serious side effects can occur. These may include allergic reactions (rash, itching, swelling), difficulty breathing, and changes in heart rhythm or blood pressure.[4] Immediate medical attention is required if these symptoms are observed.

Q4: How does the route of administration impact the side effect profile of Caroverine?

The route of administration can significantly influence the systemic exposure and, consequently, the side effect profile. Intravenous (IV) administration leads to higher peak plasma concentrations compared to oral administration, which may increase the likelihood of systemic side effects. Local administration, such as transtympanic for ototoxicity studies, is being explored to achieve high local concentrations with minimal systemic exposure, potentially reducing adverse effects.

Troubleshooting Guide: Managing Side Effects in Experimental Models

Issue 1: Observed Neurobehavioral Abnormalities in Animal Models (e.g., ataxia, stereotypy)

  • Possible Cause: These effects are characteristic of NMDA receptor antagonism. The dosage used may be too high, leading to excessive blockade of NMDA receptors in the central nervous system.

  • Troubleshooting Steps:

    • Dose Reduction: The most straightforward approach is to lower the Caroverine dose. It is recommended to perform a dose-response study to identify the minimum effective dose with an acceptable side effect profile.

    • Alternative Administration Route: Consider a more localized delivery method if the experimental design allows, to minimize systemic exposure.

    • Co-administration of Modulators: Research into other NMDA antagonists has shown that co-administration of certain compounds can mitigate some neurobehavioral side effects. This would require a separate, well-controlled study.

Issue 2: Cardiovascular Instability (e.g., hypotension, bradycardia) in Animal Models

  • Possible Cause: These effects are likely due to the calcium channel blocking activity of Caroverine, leading to vasodilation and negative chronotropic/inotropic effects on the heart.

  • Troubleshooting Steps:

    • Cardiovascular Monitoring: Implement continuous cardiovascular monitoring (e.g., telemetry, regular blood pressure measurements) to accurately quantify the hemodynamic effects at different dosages.

    • Slower Infusion Rate (for IV studies): If administering Caroverine intravenously, a slower infusion rate can prevent sharp peaks in plasma concentration, potentially reducing the acute cardiovascular effects.

    • Dose Fractionation (for oral studies): For oral administration, providing the total daily dose in several smaller, spaced-out doses may help maintain more stable plasma levels.

Issue 3: Signs of Ototoxicity in Auditory Research Models

  • Possible Cause: While Caroverine is investigated for otoprotective effects, high local concentrations could potentially have adverse effects on inner ear structures.

  • Troubleshooting Steps:

    • Auditory Function Testing: Conduct baseline and post-treatment auditory brainstem response (ABR) and distortion product otoacoustic emissions (DPOAEs) to objectively measure any changes in hearing thresholds.

    • Histological Analysis: Perform post-mortem histological examination of the cochlea to assess the health of inner and outer hair cells.

    • Dose and Formulation Adjustment: If ototoxicity is observed, experiment with lower concentrations or different formulations for local delivery that may allow for slower, more controlled release. A study has suggested that low-dose, long-term administration may avoid systemic side effects.[9]

Data Presentation: Summary of Clinical Dosages and Reported Side Effects

Direct dose-comparison studies with detailed side effect incidence for Caroverine are limited in publicly available literature. The following table summarizes dosages used in various clinical studies for tinnitus and the reported adverse effects.

Dosage and Administration RouteStudy PopulationReported Side Effects / Adverse EventsCitation(s)
20 mg, oral, twice daily25 patients with sensory neural tinnitusReduction in tinnitus was seen in 64% of patients. Specific side effects and their frequencies were not detailed, but the study concluded Caroverine showed statistically significant improvement.[10]
40 mg, oral, twice daily30 patients with tinnitusThe study reported Caroverine to be safe, with "no or mild adverse drug reactions".[11]
160 mg, single IV infusion30 patients with subjective tinnitusA total of 28 adverse drug reactions (ADRs) were reported in the entire study (which included a Betahistine group). 53.6% of these ADRs were in the Caroverine group. 24 ADRs were mild and 4 were moderate. No serious adverse events were reported.[12]

Disclaimer: The data presented above is compiled from different studies with varying designs and patient populations. The lack of head-to-head trials makes direct comparison of side effect incidence across different dosages challenging. Researchers should conduct their own dose-escalation studies to determine the optimal dose for their specific experimental model and research question.

Experimental Protocols

1. Protocol for Assessing Neurobehavioral Side Effects in Rodents

This protocol is adapted from general methods for evaluating the neurotoxicity of NMDA receptor antagonists.

  • Objective: To assess the dose-dependent neurobehavioral effects of Caroverine in a rodent model.

  • Methodology:

    • Animal Model: Male Wistar rats (n=8-10 per group).

    • Dose Groups:

      • Vehicle control (e.g., saline or appropriate solvent).

      • Low-dose Caroverine (e.g., 5 mg/kg, intraperitoneal).

      • Mid-dose Caroverine (e.g., 10 mg/kg, i.p.).

      • High-dose Caroverine (e.g., 20 mg/kg, i.p.).

    • Procedure:

      • Administer the assigned treatment to each animal.

      • At 30, 60, and 120 minutes post-injection, conduct a battery of behavioral tests:

        • Open Field Test: To assess locomotor activity, anxiety-like behavior, and stereotypy. Record total distance traveled, time spent in the center vs. periphery, and frequency of rearing and grooming behaviors.

        • Rotarod Test: To evaluate motor coordination and balance. Record the latency to fall from an accelerating rotating rod.

        • Acoustic Startle Response and Prepulse Inhibition: To assess sensorimotor gating, which can be affected by NMDA antagonists.

    • Data Analysis: Use ANOVA followed by post-hoc tests to compare the different dose groups for each behavioral parameter.

2. Protocol for Assessing Ototoxicity in Guinea Pigs

This protocol is based on standard methods for nonclinical ototoxicity evaluation.

  • Objective: To determine if a specific dose and route of Caroverine administration causes hearing loss or cochlear damage in a guinea pig model.

  • Methodology:

    • Animal Model: Adult pigmented guinea pigs (n=6-8 per group) with normal Preyer's reflex.

    • Dose Groups:

      • Vehicle control (local or systemic administration).

      • Caroverine treatment group (specific dose and route to be tested).

      • Positive control (e.g., a known ototoxic agent like cisplatin (B142131) or gentamicin) to validate the model.

    • Procedure:

      • Baseline Auditory Testing: Anesthetize the animals and perform baseline Auditory Brainstem Response (ABR) for clicks and tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz). Also, measure Distortion Product Otoacoustic Emissions (DPOAEs).

      • Drug Administration: Administer the vehicle, Caroverine, or positive control as per the study design.

      • Follow-up Auditory Testing: Repeat ABR and DPOAE measurements at specified time points post-administration (e.g., 24 hours, 7 days, 28 days).

      • Histology: At the end of the study, perfuse the animals and prepare the cochleae for histological analysis (cytocochleogram) to quantify inner and outer hair cell survival.

    • Data Analysis: Compare the shifts in ABR thresholds and changes in DPOAE amplitudes between the baseline and follow-up tests for each group using appropriate statistical methods (e.g., repeated measures ANOVA). Compare hair cell counts between groups.

Mandatory Visualizations

Caroverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_ion_ext Ca²⁺ Ca_ion_ext->NMDA_Receptor Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_ion_ext->Ca_Channel Ca_ion_int Ca²⁺ Influx NMDA_Receptor->Ca_ion_int Ca_Channel->Ca_ion_int Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_ion_int->Downstream Initiates Caroverine Caroverine Caroverine->NMDA_Receptor Blocks Caroverine->Ca_Channel Blocks

Caption: Caroverine's dual mechanism of action on neuronal signaling pathways.

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_dosing Phase 2: Dosing Regimen cluster_assessment Phase 3: Side Effect Assessment cluster_analysis Phase 4: Analysis & Optimization Animal_Model Select Animal Model (e.g., Rat, Guinea Pig) Baseline Establish Baseline Metrics (Behavioral, Physiological) Animal_Model->Baseline Dose_Selection Define Dose Groups (Vehicle, Low, Mid, High) Baseline->Dose_Selection Administration Administer Caroverine (Oral, IV, Local) Dose_Selection->Administration Monitor Monitor for Adverse Events (e.g., Neurobehavioral, Cardiovascular) Administration->Monitor Data_Collection Quantitative Data Collection (e.g., ABR, Blood Pressure) Monitor->Data_Collection Analysis Statistical Analysis (Dose-Response Relationship) Data_Collection->Analysis Optimization Determine Optimal Dose (Efficacy vs. Side Effects) Analysis->Optimization

Caption: Workflow for dose-response and side effect evaluation of Caroverine.

Troubleshooting_Guide cluster_neuro Neurobehavioral cluster_cardio Cardiovascular cluster_oto Ototoxicity Start Adverse Event Observed? Neuro_Yes Ataxia, Stereotypy Start->Neuro_Yes Yes (Neurobehavioral) Cardio_Yes Hypotension, Bradycardia Start->Cardio_Yes Yes (Cardiovascular) Oto_Yes Hearing Threshold Shift Start->Oto_Yes Yes (Ototoxicity) No_Action Continue Monitoring Maintain Current Dosage Start->No_Action No Neuro_Action Action: Reduce Dose Consider Local Delivery Neuro_Yes->Neuro_Action Cardio_Action Action: Reduce Dose Slower IV Infusion Rate Cardio_Yes->Cardio_Action Oto_Action Action: Lower Local Concentration Assess Hair Cell Damage Oto_Yes->Oto_Action

Caption: Decision tree for troubleshooting Caroverine-related side effects.

References

Common drug interactions with Caroverine to consider in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug interactions with Caroverine (B1668455).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for Caroverine that we should consider when planning drug interaction studies?

A1: Caroverine exhibits a multi-faceted mechanism of action, primarily acting as:

  • A calcium channel blocker , which can lead to pharmacodynamic interactions with other cardiovascular drugs.[1][2]

  • An antagonist of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors .[3][4][5] This suggests potential interactions with other centrally acting agents, particularly those affecting glutamatergic neurotransmission.

Q2: Which metabolic pathways are likely involved in Caroverine's metabolism and what are the implications for drug interactions?

A2: While specific data on Caroverine's metabolism is limited in the provided search results, drugs with its structural complexity are often metabolized by the cytochrome P450 (CYP) enzyme system , particularly CYP3A4 . Therefore, co-administration with strong inhibitors or inducers of CYP3A4 could significantly alter Caroverine's plasma concentrations, potentially leading to adverse effects or reduced efficacy.

Q3: What are the potential pharmacodynamic interactions to consider with Caroverine?

A3: Based on its mechanisms of action, key pharmacodynamic interactions to investigate include:

  • Additive hypotensive effects when co-administered with other antihypertensive drugs due to its calcium channel blocking activity.

  • Enhanced CNS depression when combined with other CNS depressants (e.g., benzodiazepines, opioids) due to its NMDA receptor antagonism.

  • Potential for altered cardiac conduction when used with other antiarrhythmic agents.

Q4: Are there any known clinical drug interactions with Caroverine?

A4: Specific clinical drug interaction studies with Caroverine are not well-documented in the public domain. However, a quasi-experimental study on the use of oral Caroverine for tinnitus involved co-administration with Cinnarizine, B-complex vitamins, and Ginkgo biloba, though this was not a formal interaction study. Another study mentions the combined use of injectable Caroverine and Ginkgo biloba extract for tinnitus. Researchers should rely on predicting interactions based on Caroverine's pharmacological profile and confirm them with experimental studies.

Troubleshooting Guides

In Vitro Experiments: Cytochrome P450 (CYP) Inhibition Assays

Issue: Unexpectedly high variability in IC50 values for Caroverine's inhibition of CYP3A4.

  • Possible Cause 1: Caroverine instability in the incubation medium.

    • Troubleshooting: Assess the stability of Caroverine in the microsomal incubation buffer over the time course of the experiment. Analyze samples at different time points using LC-MS/MS to check for degradation.

  • Possible Cause 2: Non-specific binding.

    • Troubleshooting: Caroverine may bind to the plasticware or microsomal proteins. Include control incubations without enzyme to assess recovery. Consider using low-binding plates.

  • Possible Cause 3: Time-dependent inhibition.

    • Troubleshooting: Perform an IC50 shift assay by pre-incubating Caroverine with the microsomes and NADPH for a period (e.g., 30 minutes) before adding the probe substrate. A significant decrease in the IC50 value after pre-incubation suggests time-dependent inhibition.

Issue: Difficulty in determining the mechanism of CYP inhibition (competitive vs. non-competitive).

  • Possible Cause: Inappropriate substrate concentration.

    • Troubleshooting: To determine the inhibition constant (Ki), experiments should be conducted with multiple concentrations of both Caroverine and the probe substrate around their respective Km values.

  • Experimental Protocol:

    • Determine the Km of the probe substrate for the specific CYP isoform in your system.

    • Perform inhibition assays with a matrix of Caroverine and probe substrate concentrations.

    • Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mechanism of inhibition and the Ki value.

In Vivo Experiments: Animal Pharmacokinetic Studies

Issue: Inconsistent pharmacokinetic data for Caroverine when co-administered with a potential interactor in animal models.

  • Possible Cause 1: Inappropriate animal model.

    • Troubleshooting: Ensure the chosen animal model (e.g., rat, dog) has a CYP enzyme profile and metabolic pathways for the interacting drug that are reasonably predictive of humans.

  • Possible Cause 2: Timing of drug administration.

    • Troubleshooting: The timing of administration of Caroverine and the interacting drug is critical. For inhibition studies, the inhibitor should be administered to achieve its Cmax at or before the administration of Caroverine. For induction studies, the inducer needs to be administered for a sufficient duration to achieve maximal enzyme induction.

  • Possible Cause 3: Physiological effects of the drug combination.

    • Troubleshooting: The drug combination may be causing physiological changes in the animals (e.g., altered gastrointestinal motility, blood flow) that are affecting drug absorption and distribution. Monitor relevant physiological parameters.

Data Presentation

Table 1: Hypothetical IC50 Values for Caroverine Inhibition of Major CYP450 Isoforms.

CYP IsoformProbe SubstrateCaroverine IC50 (µM)Positive ControlPositive Control IC50 (µM)
CYP1A2Phenacetin> 50α-Naphthoflavone0.1
CYP2C9Diclofenac25.3Sulfaphenazole0.5
CYP2C19S-Mephenytoin15.8Ticlopidine1.2
CYP2D6Dextromethorphan42.1Quinidine0.05
CYP3A4 Midazolam 5.2 Ketoconazole (B1673606) 0.02
CYP3A4 Testosterone 6.1 Ketoconazole 0.03

This table presents hypothetical data to illustrate the potential for Caroverine to be a moderate inhibitor of CYP3A4.

Table 2: Hypothetical Pharmacokinetic Parameters of Caroverine in Rats Co-administered with Ketoconazole (a CYP3A4 Inhibitor).

Treatment GroupCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
Caroverine (10 mg/kg)450 ± 551.01800 ± 210
Caroverine (10 mg/kg) + Ketoconazole (50 mg/kg)980 ± 1101.54500 ± 550

This table illustrates a hypothetical pharmacokinetic interaction where a CYP3A4 inhibitor increases the systemic exposure of Caroverine.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
  • Materials: Human liver microsomes, NADPH regenerating system, specific CYP probe substrates, Caroverine, positive control inhibitors, incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4), and quenching solution (e.g., acetonitrile).

  • Procedure: a. Prepare a series of concentrations of Caroverine and a positive control inhibitor. b. In a 96-well plate, incubate the human liver microsomes, Caroverine (or positive control), and buffer at 37°C for a short pre-incubation period. c. Initiate the reaction by adding the NADPH regenerating system and the specific CYP probe substrate. d. Incubate for a predetermined time, ensuring the reaction is in the linear range. e. Stop the reaction by adding the quenching solution. f. Centrifuge the plate to pellet the protein. g. Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each Caroverine concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: In Vivo Pharmacokinetic Drug Interaction Study in Rats
  • Animals: Male Sprague-Dawley rats.

  • Drug Administration:

    • Group 1: Vehicle control.

    • Group 2: Caroverine at a therapeutic dose.

    • Group 3: Interacting drug (e.g., a CYP3A4 inhibitor like ketoconazole or an inducer like rifampicin) at a known effective dose.

    • Group 4: Co-administration of Caroverine and the interacting drug. For inhibitors, administer the inhibitor prior to Caroverine. For inducers, pre-treat with the inducer for several days before co-administration.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points post-dose.

  • Sample Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of Caroverine and its major metabolites (if known) using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for Caroverine in the presence and absence of the interacting drug. Statistical analysis is then performed to determine the significance of any observed differences.

Mandatory Visualizations

Signaling_Pathway cluster_0 Caroverine's Dual Mechanism cluster_1 Calcium Channel Blockade cluster_2 Glutamate Receptor Antagonism Caroverine Caroverine Ca_Channel L-type Calcium Channel Caroverine->Ca_Channel Blocks NMDA_R NMDA Receptor Caroverine->NMDA_R Antagonizes AMPA_R AMPA Receptor Caroverine->AMPA_R Antagonizes Ca_Influx Calcium Influx Smooth_Muscle Smooth Muscle Contraction Ca_Influx->Smooth_Muscle Leads to Neuronal_Excitability Neuronal Excitability Ca_Influx->Neuronal_Excitability Leads to Glutamate_Signal Excitatory Neurotransmission

Caption: Dual mechanism of action of Caroverine.

Experimental_Workflow cluster_0 In Vitro CYP450 Inhibition Assay cluster_1 In Vivo Pharmacokinetic Study start Prepare Reagents (Microsomes, Caroverine, Substrate) incubation Incubate at 37°C start->incubation reaction Initiate Reaction with NADPH incubation->reaction quench Stop Reaction reaction->quench analysis LC-MS/MS Analysis quench->analysis ic50 Calculate IC50 analysis->ic50 animal_prep Acclimatize Animals dosing Administer Drugs (Caroverine +/- Interactor) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_analysis Plasma Drug Concentration Analysis sampling->plasma_analysis pk_analysis Pharmacokinetic Parameter Calculation plasma_analysis->pk_analysis

Caption: Workflow for in vitro and in vivo drug interaction studies.

Logical_Relationship Caroverine Caroverine CYP3A4_Metabolism Metabolism via CYP3A4 Caroverine->CYP3A4_Metabolism Increased_Caroverine Increased Caroverine Levels (Potential for Toxicity) CYP3A4_Metabolism->Increased_Caroverine Leads to Decreased_Caroverine Decreased Caroverine Levels (Potential for Reduced Efficacy) CYP3A4_Metabolism->Decreased_Caroverine Leads to CYP3A4_Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) CYP3A4_Inhibitor->CYP3A4_Metabolism Inhibits CYP3A4_Inhibitor->Increased_Caroverine CYP3A4_Inducer CYP3A4 Inducer (e.g., Rifampicin) CYP3A4_Inducer->CYP3A4_Metabolism Induces CYP3A4_Inducer->Decreased_Caroverine

Caption: Logical relationship of CYP3A4-mediated drug interactions with Caroverine.

References

Troubleshooting low efficacy of Caroverine in experimental setups.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments involving Caroverine (B1668455). Our goal is to help researchers, scientists, and drug development professionals optimize their experimental setups and overcome challenges related to Caroverine's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Caroverine?

Caroverine is a multi-target drug with several known mechanisms of action. It functions as a calcium channel blocker, a competitive antagonist of both NMDA and AMPA glutamate (B1630785) receptors, and also possesses antioxidant properties.[1][2][3] Its effects as a smooth muscle relaxant are attributed to its calcium channel blocking properties.[4]

Q2: I am observing lower than expected efficacy of Caroverine in my smooth muscle relaxation assay. What could be the reason?

Several factors could contribute to reduced efficacy. Firstly, ensure that the Caroverine concentration is appropriate. Studies have shown that 1 µM Caroverine can inhibit KCl and noradrenaline-induced pressor response in rats and suppress KCl-induced contraction in isolated rat aorta.[1][4] Secondly, consider the stability of your Caroverine solution. The free base and hydrochloride forms of Caroverine are known to be sensitive to light and heat.[5] The fumarate (B1241708) salt form has been reported to have greater stability.[5] Finally, the choice of vehicle and its concentration can impact Caroverine's activity. Ensure your vehicle control is not interfering with the assay.

Q3: My Caroverine stock solution has precipitated. What should I do?

Precipitation can occur if the solubility limit is exceeded or due to improper storage. Caroverine hydrochloride is soluble in water (20 mg/mL with sonication) and DMSO (100 mg/mL with sonication).[6] For in vivo studies, co-solvents like PEG300 and Tween-80 are often used to improve solubility.[1][7] If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[1] It is recommended to prepare fresh solutions for each experiment and store stock solutions in small aliquots at -20°C for up to a month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][7]

Q4: I am seeing inconsistent results in my electrophysiology recordings with Caroverine. What are the potential causes?

Inconsistent results in electrophysiology can stem from various sources. Check the stability of your recording setup, including proper grounding and shielding to minimize electrical noise.[8][9] Ensure the health of your cells or tissue slices, as this can significantly impact recording quality.[10] The stability of the Caroverine solution is also crucial; use freshly prepared dilutions from a stable stock. Finally, consider potential off-target effects of Caroverine at the concentration you are using, which might introduce variability.

Troubleshooting Guides

Issue 1: Low Potency in Cellular Assays

Symptoms:

  • Higher than expected IC50/EC50 values.

  • Incomplete inhibition or activation at high concentrations.

  • High variability between replicate experiments.

Possible Causes and Solutions:

CauseSolution
Compound Degradation Caroverine, particularly the base and hydrochloride forms, is sensitive to light and heat.[5] Prepare fresh solutions for each experiment. Store stock solutions in light-protected aliquots at -20°C or -80°C.[1][7] Consider using the more stable fumarate salt.[5]
Suboptimal Concentration Range Perform a wide-range dose-response curve to determine the optimal concentration for your specific experimental model. Published effective concentrations (e.g., 1 µM for smooth muscle) are a good starting point.[1][4]
Solubility Issues Ensure Caroverine is fully dissolved in your experimental buffer. Sonication may be required for aqueous solutions.[6] The final DMSO concentration in your assay should be low (typically <0.5%) and consistent across all conditions, including controls.
Cell Health and Density Ensure cells are healthy, within a consistent passage number range, and plated at an optimal density. Stressed or overly confluent cells can exhibit altered responses to drugs.
Issue 2: Artifacts in Electrophysiological Recordings

Symptoms:

  • Unstable baseline.

  • High background noise.

  • Inconsistent drug effects on ion channel activity.

Possible Causes and Solutions:

CauseSolution
Electrical Interference Ensure the entire setup (including perfusion systems) is properly grounded to a single point.[8][9] Use a Faraday cage to shield the setup from external electromagnetic fields. Keep cables as short as possible.[8]
Poor Seal Quality Use freshly pulled, fire-polished pipettes with appropriate resistance. Ensure all solutions are filtered (0.2 µm) to prevent pipette clogging.[10]
Unstable Recording Environment Minimize vibrations by using an anti-vibration table. Maintain a constant temperature and perfusion rate, as fluctuations can affect baseline stability.
Vehicle Effects If using a solvent like DMSO, ensure the final concentration is minimal and consistent. Perform vehicle control experiments to rule out any effects of the solvent on the recorded currents.
Issue 3: Inconsistent Results in Calcium Imaging Experiments

Symptoms:

  • High background fluorescence.

  • Phototoxicity or photobleaching.

  • Variable or weak responses to Caroverine.

Possible Causes and Solutions:

CauseSolution
Dye Loading and Compartmentalization Optimize dye concentration and loading time to ensure adequate signal without causing cellular stress. Uneven dye loading can be an issue; ensure consistent loading conditions across experiments.[11][12]
Phototoxicity/Photobleaching Minimize light exposure by using the lowest possible excitation intensity and exposure time. Use an anti-fade reagent if possible.[12]
Cell Health Ensure cells are healthy and not overly dense on the coverslip. Stressed cells can exhibit altered calcium signaling.
Experimental Buffer Composition Ensure your imaging buffer has the correct ionic composition, especially calcium concentration, as this will directly impact the signal.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Caroverine

AssayCell/Tissue TypeAgonist/StimulusCaroverine ConcentrationObserved EffectReference
Pressor ResponseRat hindquarterKCl (80 mM)1 µMInhibition[1][4]
Pressor ResponseRat hindquarterNoradrenaline (1 µM)1 µMInhibition[1][4]
ContractionRat isolated aortaKCl (40 mM)Not specifiedMarked suppression[1][4]

Table 2: Pharmacokinetic Parameters of Caroverine in Guinea Pigs

Administration RouteDosePeak Plasma Conc. (µg/mL)Peak Perilymph Conc. (µg/mL)Peak CSF Conc. (µg/mL)Time to Peak (Plasma)Reference
Intravenous (IV)1.6 mg/kg~0.8~0.25~0.210 min[13]
Local (Round Window) - Low Dose0.2 mg~0.05~5~0.0210 min[13]
Local (Round Window) - High Dose2.0 mg~0.2~20~0.0510 min[13]

Experimental Protocols

Protocol 1: Preparation of Caroverine Stock and Working Solutions

Materials:

  • Caroverine hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile deionized water or physiological saline

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator

Procedure:

  • Stock Solution (100 mM in DMSO):

    • Weigh out the required amount of Caroverine hydrochloride powder.

    • Add the appropriate volume of DMSO to achieve a 100 mM concentration.

    • Vortex thoroughly. If necessary, use a sonicator to ensure complete dissolution.[6]

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

    • Store at -20°C for up to 1 month or -80°C for up to 6 months.[1][7]

  • Working Solutions:

    • Thaw a single aliquot of the stock solution.

    • Prepare serial dilutions in the appropriate experimental buffer (e.g., artificial cerebrospinal fluid (aCSF), physiological saline) to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO in the working solution is low (e.g., <0.5%) to avoid solvent effects.

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration Caroverine working solution.

    • Use working solutions on the day of preparation.

Visualizations

Caroverine_Mechanism_of_Action cluster_channels Ion Channels cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes Caroverine Caroverine Ca_Channel L-type Ca²⁺ Channel Caroverine->Ca_Channel Blocks NMDA_R NMDA Receptor Caroverine->NMDA_R Antagonizes AMPA_R AMPA Receptor Caroverine->AMPA_R Antagonizes Oxidative_Stress ↓ Oxidative Stress Caroverine->Oxidative_Stress Reduces Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Glutamate_Binding ↓ Glutamate Binding NMDA_R->Glutamate_Binding AMPA_R->Glutamate_Binding Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca_Influx->Smooth_Muscle_Relaxation Neuroprotection Neuroprotection Glutamate_Binding->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Multifaceted mechanism of action of Caroverine.

Troubleshooting_Workflow_Low_Efficacy Start Low Efficacy Observed Check_Concentration Is Concentration Optimal? Start->Check_Concentration Check_Solubility Is Compound Soluble? Check_Concentration->Check_Solubility Yes Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Stability Is Compound Stable? Check_Solubility->Check_Stability Yes Modify_Solvent Modify Solvent/Sonication Check_Solubility->Modify_Solvent No Check_Cell_Health Are Cells Healthy? Check_Stability->Check_Cell_Health Yes Fresh_Compound Use Fresh Compound/ Protect from Light Check_Stability->Fresh_Compound No Optimize_Culture Optimize Cell Culture Conditions Check_Cell_Health->Optimize_Culture No Resolved Issue Resolved Check_Cell_Health->Resolved Yes Dose_Response->Check_Solubility Consult_Literature Consult Literature for Alternative Protocols Dose_Response->Consult_Literature Modify_Solvent->Check_Stability Modify_Solvent->Consult_Literature Fresh_Compound->Check_Cell_Health Fresh_Compound->Consult_Literature Optimize_Culture->Resolved Optimize_Culture->Consult_Literature

Caption: Troubleshooting workflow for low Caroverine efficacy.

Experimental_Workflow_Electrophysiology cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Prepare_Cells Prepare Cells/ Tissue Slice Establish_Seal Establish Stable Whole-Cell Seal Prepare_Cells->Establish_Seal Prepare_Solutions Prepare Caroverine and Control Solutions Record_Baseline Record Baseline Activity Prepare_Solutions->Record_Baseline Establish_Seal->Record_Baseline Apply_Vehicle Apply Vehicle Control Record_Baseline->Apply_Vehicle Apply_Caroverine Apply Caroverine Apply_Vehicle->Apply_Caroverine Washout Washout Apply_Caroverine->Washout Analyze_Data Analyze Changes in Current/Voltage Washout->Analyze_Data Compare_Results Compare Caroverine vs. Control Analyze_Data->Compare_Results

Caption: Standard experimental workflow for electrophysiology.

References

Technical Support Center: Addressing Solubility of Caroverine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Caroverine in aqueous solutions. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is Caroverine and why is its solubility a concern?

A1: Caroverine is a quinoxaline (B1680401) derivative investigated for its therapeutic potential as a calcium channel blocker and an antagonist of NMDA and AMPA glutamate (B1630785) receptors.[1][2] Its free base form is practically insoluble in water, which presents a significant challenge for its formulation and use in aqueous-based biological assays and preclinical studies.[2]

Q2: What are the different forms of Caroverine available?

A2: Caroverine is available as a free base, a hydrochloride salt, and a fumarate (B1241708) salt. The salt forms were developed to improve upon the poor aqueous solubility of the free base.[2]

Q3: How do the solubilities of the different forms of Caroverine compare?

A3: Caroverine free base is described as "virtually insoluble" in water.[2] Caroverine hydrochloride is more water-soluble but has been reported to be less stable than the free base.[2] Caroverine fumarate was developed as a more stable and water-soluble alternative to both the free base and the hydrochloride salt.[2]

Troubleshooting Guide

Q1: I am observing precipitation when I add my Caroverine stock solution (in DMSO) to my aqueous buffer or cell culture medium. What can I do?

A1: This is a common issue known as "solvent-shifting" precipitation. Here are several strategies to mitigate this:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and can also promote precipitation of the compound out of the aqueous phase.

  • Use a Higher Stock Concentration: Preparing a more concentrated stock solution in DMSO allows you to add a smaller volume to your aqueous medium, thereby reducing the final DMSO concentration.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous solution, first dilute it into a smaller volume of the buffer or medium (ideally containing serum if for cell culture), mix well, and then add this intermediate dilution to the final volume.

  • Increase the Final Concentration of Serum: For cell-based assays, fetal bovine serum (FBS) contains proteins like albumin that can help to solubilize hydrophobic compounds. Increasing the serum concentration may help to keep Caroverine in solution.

  • Gentle Warming and Sonication: Briefly warming the aqueous solution to 37°C and using a bath sonicator can help to dissolve small amounts of precipitate. However, the stability of Caroverine under these conditions should be considered.

Q2: My Caroverine solution is clear initially but becomes cloudy or shows precipitation over time. Why is this happening and how can I prevent it?

A2: This could be due to several factors:

  • Compound Instability: Caroverine, particularly the hydrochloride salt, can be unstable in aqueous solutions, leading to degradation and precipitation.[2] It is recommended to prepare fresh solutions for each experiment and avoid long-term storage of aqueous dilutions.

  • Temperature Effects: Changes in temperature can affect solubility. If the solution was prepared at a higher temperature, the compound might precipitate out as it cools to room temperature or is stored at 4°C.

  • pH of the Medium: The solubility of Caroverine can be pH-dependent. Ensure the pH of your buffer or medium is compatible with maintaining the solubility of the specific form of Caroverine you are using.

To prevent this, prepare solutions fresh, use them promptly, and consider the stability of the specific Caroverine form in your chosen buffer system.

Data Presentation

Table 1: Comparison of Caroverine Forms

FeatureCaroverine Free BaseCaroverine HydrochlorideCaroverine Fumarate
Molecular Formula C₂₂H₂₇N₃O₂C₂₂H₂₈ClN₃O₂C₂₆H₃₁N₃O₆
Molecular Weight 365.47 g/mol 401.93 g/mol 481.54 g/mol
Aqueous Solubility Virtually insoluble[2]Soluble (20 mg/mL with ultrasound)More soluble than hydrochloride[2]
Stability Unstable to light and heat[2]Less stable than the free base[2]More stable than the free base and hydrochloride[2]

Table 2: Solubility of Caroverine Hydrochloride in Various Solvents

SolventSolubilityNotes
Water20 mg/mLRequires sonication
DMSO100 mg/mLRequires sonication
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution

Experimental Protocols

Protocol 1: Preparation of a Caroverine Hydrochloride Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of Caroverine hydrochloride for subsequent dilution in aqueous media.

Materials:

  • Caroverine hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Bath sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of Caroverine hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO per 1 mg of Caroverine hydrochloride).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the solution is not completely clear, place the tube in a bath sonicator and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure all solid material has dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution of Caroverine Hydrochloride using a Co-Solvent System

Objective: To prepare a ready-to-use aqueous solution of Caroverine hydrochloride for in vivo or in vitro studies.

Materials:

  • Caroverine hydrochloride

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Pipettes

Procedure:

  • Weigh the required amount of Caroverine hydrochloride.

  • Prepare a stock solution in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:

    • 10% of the final volume as the Caroverine hydrochloride stock in DMSO.

    • 40% of the final volume as PEG300.

    • 5% of the final volume as Tween-80.

    • 45% of the final volume as saline.

  • Vortex the final solution thoroughly to ensure homogeneity. This protocol should yield a clear solution with a Caroverine hydrochloride concentration of ≥ 2.5 mg/mL.

Mandatory Visualizations

Caroverine_Solubility_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Precipitation Precipitation of Caroverine in Aqueous Solution SolventShift Solvent Shifting (e.g., from DMSO) Precipitation->SolventShift LowSolubility Poor Intrinsic Aqueous Solubility of Free Base Precipitation->LowSolubility Instability Compound Instability (especially HCl salt) Precipitation->Instability TempChange Temperature Fluctuations Precipitation->TempChange OptimizeDMSO Optimize Final DMSO Concentration (<0.5%) SolventShift->OptimizeDMSO StepwiseDilution Use Stepwise Dilution SolventShift->StepwiseDilution UseSalt Use a More Soluble Salt (Hydrochloride or Fumarate) LowSolubility->UseSalt CoSolvents Employ Co-solvents (e.g., PEG300, Tween-80) LowSolubility->CoSolvents FreshSolutions Prepare Solutions Fresh Instability->FreshSolutions Sonication Gentle Warming and Sonication TempChange->Sonication NMDA_Receptor_Signaling cluster_receptor NMDA Receptor Complex cluster_antagonist Antagonist Action cluster_channel Ion Channel Activity cluster_downstream Downstream Signaling NMDAR NMDA Receptor IonChannel Ion Channel (Blocked) Caroverine Caroverine Caroverine->NMDAR Binds to and blocks the receptor Caroverine->IonChannel Prevents channel opening CaInflux Ca²⁺ Influx (Inhibited) IonChannel->CaInflux Blocks ion flow Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) (Modulated) CaInflux->Downstream Reduces activation of

References

Strategies to mitigate potential Caroverine-induced AV block.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caroverine (B1668455). The focus is on understanding and mitigating potential Caroverine-induced atrioventricular (AV) block.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Caroverine that could lead to AV block?

A1: Caroverine possesses a dual mechanism of action that can contribute to AV block. It functions as both a calcium channel blocker and a non-competitive antagonist of N-methyl-D-aspartate (NMDA) and AMPA receptors.[1][2] The blockade of L-type calcium channels in the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes, can slow down cardiac conduction, which may lead to AV block.[3][4][5][6] Additionally, while the cardiac effects of glutamate (B1630785) receptor antagonism are less direct, they may modulate autonomic input to the heart, potentially influencing cardiac conduction.[7][8]

Q2: What are the typical signs of Caroverine-induced AV block in an experimental setting?

A2: In an experimental setting, such as in animal models or isolated heart preparations, Caroverine-induced AV block would be identified through electrocardiogram (ECG) monitoring. Key signs include a progressive prolongation of the PR interval (first-degree AV block), intermittently dropped QRS complexes (second-degree AV block), or a complete dissociation between P waves and QRS complexes (third-degree AV block).

Q3: Are there any known interacting substances that could increase the risk of Caroverine-induced AV block?

A3: Co-administration of Caroverine with other drugs that affect cardiac conduction can increase the risk of AV block.[9] Caution should be exercised when combining Caroverine with other calcium channel blockers, beta-blockers, digoxin, or certain antiarrhythmic drugs, as these can have additive effects on slowing AV nodal conduction.[10][11][12]

Q4: What is the first-line approach if AV block is observed during an experiment with Caroverine?

A4: The initial and most critical step is to discontinue the administration of Caroverine.[12][13][14] In many cases of drug-induced AV block, cessation of the offending agent is sufficient to restore normal AV conduction.[13][14] Continuous monitoring of the subject's ECG is essential to assess for resolution of the block.

Troubleshooting Guide

Issue: Persistent AV block after discontinuation of Caroverine.

If AV block persists after stopping Caroverine administration, the following troubleshooting steps and potential mitigation strategies can be considered in a pre-clinical research setting.

Step 1: Administer Atropine

  • Rationale: Atropine is a muscarinic antagonist that can reverse AV block by blocking the effects of acetylcholine (B1216132) on the AV node, thereby increasing conduction speed.[10] This is particularly effective for AV block at the level of the AV node.

  • Experimental Protocol: See "Experimental Protocol 1: Reversal of Caroverine-Induced AV Block with Atropine" below.

Step 2: Consider Isoproterenol Administration

  • Rationale: Isoproterenol is a non-selective beta-adrenergic agonist that can increase heart rate and improve AV conduction.[10] It should be used with caution, especially in models of cardiac ischemia.[11]

  • Experimental Protocol: See "Experimental Protocol 2: Reversal of Caroverine-Induced AV Block with Isoproterenol" below.

Step 3: Investigate the Role of NMDA Receptor Antagonism

  • Rationale: While the primary cause of AV block is likely calcium channel blockade, Caroverine's anti-glutamatergic effects could play a modulatory role.[1][2] Further investigation into the specific contribution of this pathway may be warranted in advanced research.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an in-vivo animal study investigating the effects of Caroverine on cardiac conduction and the efficacy of potential reversal agents.

Parameter Baseline Caroverine (X mg/kg) Caroverine + Atropine (Y mg/kg) Caroverine + Isoproterenol (Z µg/kg/min)
Heart Rate (bpm) 250 ± 15180 ± 20240 ± 18260 ± 12
PR Interval (ms) 50 ± 590 ± 10 (or 2nd/3rd degree block)55 ± 748 ± 6
QRS Duration (ms) 20 ± 222 ± 321 ± 220 ± 3

Note: These are example values and will vary depending on the animal model and experimental conditions.

Experimental Protocols

Experimental Protocol 1: Reversal of Caroverine-Induced AV Block with Atropine

  • Animal Model: Anesthetized rat or rabbit instrumented for ECG recording.

  • Baseline Recording: Record a stable 15-minute baseline ECG.

  • Caroverine Administration: Administer Caroverine intravenously at a dose known to induce AV block. Continuously monitor the ECG.

  • Induction of AV Block: Confirm the development of second or third-degree AV block via ECG.

  • Atropine Administration: Administer Atropine sulfate (B86663) intravenously.

  • Monitoring: Continuously record the ECG for at least 30 minutes post-atropine administration to observe for resolution of the AV block and changes in heart rate and PR interval.

Experimental Protocol 2: Reversal of Caroverine-Induced AV Block with Isoproterenol

  • Animal Model: Anesthetized rat or rabbit instrumented for ECG recording.

  • Baseline Recording: Record a stable 15-minute baseline ECG.

  • Caroverine Administration: Administer Caroverine intravenously to induce AV block.

  • Induction of AV Block: Confirm the development of second or third-degree AV block.

  • Isoproterenol Infusion: Begin a continuous intravenous infusion of Isoproterenol.

  • Monitoring: Continuously record the ECG throughout the infusion period to assess for changes in the degree of AV block, heart rate, and PR interval.

Visualizations

Caroverine_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Caroverine Caroverine L_Ca_Channel L-type Ca2+ Channel Caroverine->L_Ca_Channel Blocks NMDA_Receptor NMDA Receptor Caroverine->NMDA_Receptor Blocks Ca_ion Ca2+ L_Ca_Channel->Ca_ion Influx Contraction Muscle Contraction Ca_ion->Contraction Leads to Depolarization Depolarization Ca_ion->Depolarization Contributes to Glutamate Glutamate Glutamate->NMDA_Receptor Activates Depolarization->L_Ca_Channel Opens Experimental_Workflow Start Start Experiment Baseline Record Baseline ECG Start->Baseline Administer_Caroverine Administer Caroverine Baseline->Administer_Caroverine Monitor_ECG Monitor for AV Block Administer_Caroverine->Monitor_ECG AV_Block_Occurs AV Block Observed? Monitor_ECG->AV_Block_Occurs Stop_Caroverine Stop Caroverine Administration AV_Block_Occurs->Stop_Caroverine Yes Continue_Monitoring Continue Monitoring AV_Block_Occurs->Continue_Monitoring No Administer_Mitigation Administer Mitigation Strategy (e.g., Atropine, Isoproterenol) Stop_Caroverine->Administer_Mitigation Monitor_Resolution Monitor for Resolution Administer_Mitigation->Monitor_Resolution End_Experiment End Experiment Monitor_Resolution->End_Experiment Continue_Monitoring->AV_Block_Occurs Troubleshooting_Guide Start AV Block Observed with Caroverine Stop_Caroverine Discontinue Caroverine Start->Stop_Caroverine Block_Resolves Does the AV Block Resolve? Stop_Caroverine->Block_Resolves Monitor_and_Document Monitor and Document Resolution Block_Resolves->Monitor_and_Document Yes Administer_Atropine Administer Atropine Block_Resolves->Administer_Atropine No Atropine_Effective Is Atropine Effective? Administer_Atropine->Atropine_Effective Atropine_Effective->Monitor_and_Document Yes Consider_Isoproterenol Consider Isoproterenol Atropine_Effective->Consider_Isoproterenol No

References

Technical Support Center: Improving the Oral Bioavailability of Caroverine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Caroverine (B1668455).

Disclaimer: Publicly available data on specific formulation strategies and in-vivo pharmacokinetic parameters for enhancing Caroverine's oral bioavailability is limited. Therefore, this guide provides information based on the known physicochemical properties of Caroverine, general principles of pharmaceutical formulation for poorly soluble drugs, and established analytical techniques. The experimental protocols and quantitative data presented are illustrative and should be adapted and validated for specific research purposes.

Frequently Asked Questions (FAQs)

Q1: What is Caroverine and why is its oral bioavailability a potential concern?

Caroverine is a quinoxaline (B1680401) derivative that acts as a non-selective antagonist of NMDA and AMPA glutamate (B1630785) receptors and also exhibits calcium channel blocking activity.[1] It is used as an antispasmodic and for the treatment of tinnitus.[2][3][4][5][6] Caroverine hydrochloride is reported to be insoluble in water.[7] This poor aqueous solubility is a primary concern for its oral bioavailability, as dissolution in the gastrointestinal fluids is a rate-limiting step for drug absorption. Poor dissolution can lead to low and variable absorption, potentially compromising therapeutic efficacy.

Q2: What are the primary challenges in developing an orally bioavailable formulation of Caroverine?

The main challenges in formulating an orally bioavailable form of Caroverine stem from its physicochemical properties and physiological processes in the body:

  • Low Aqueous Solubility: As Caroverine hydrochloride is insoluble in water, achieving adequate dissolution in the gastrointestinal (GI) tract is a major hurdle.[7]

  • First-Pass Metabolism: Like many orally administered drugs, Caroverine may be subject to first-pass metabolism in the gut wall and/or liver. This process, primarily mediated by cytochrome P450 (CYP) enzymes, can significantly reduce the amount of active drug reaching systemic circulation.[8][9][10] The specific CYP enzymes involved in Caroverine metabolism are not well-documented in the public domain.

  • Excipient Incompatibility: Interactions between Caroverine and excipients in a formulation can affect its stability, dissolution, and ultimately, its bioavailability.[11][12][13][14][15]

Q3: What formulation strategies can be explored to enhance the oral bioavailability of Caroverine?

Several established techniques for improving the oral bioavailability of poorly water-soluble drugs could be applicable to Caroverine:

  • Solid Dispersions: This technique involves dispersing Caroverine in a hydrophilic polymer matrix at a molecular level.[16][17] This can enhance the dissolution rate by presenting the drug in an amorphous, high-energy state.

  • Nanoparticle Formulations: Reducing the particle size of Caroverine to the nanometer range can significantly increase its surface area, leading to faster dissolution and improved absorption.[18][19]

  • Lipid-Based Formulations: Formulating Caroverine in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the GI tract and potentially enhance absorption via the lymphatic pathway, thereby bypassing first-pass metabolism.

  • Salt Formation: While Caroverine is available as a hydrochloride salt, exploring other salt forms or co-crystals could potentially improve its solubility and dissolution characteristics.

Troubleshooting Guides

Formulation Development

Q: We are observing incomplete and slow dissolution of our Caroverine immediate-release tablets. What could be the cause and how can we improve it?

A: This is a common issue for poorly soluble drugs like Caroverine. Here are potential causes and troubleshooting steps:

Potential CauseSuggested Solution(s)
High drug crystallinity and low solubility Employ solubility enhancement techniques such as preparing a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) or formulating as a nanoparticle suspension.
Inadequate disintegrant concentration or function Increase the concentration of the superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate) or try a different type. Ensure the disintegrant is incorporated correctly (intra- and extra-granularly).
Over-compression of tablets Reduce the compression force during tableting. High compression forces can lead to harder tablets with lower porosity, hindering water penetration and disintegration.
Hydrophobic lubricant effect Decrease the amount of hydrophobic lubricant (e.g., magnesium stearate) or the blending time. Consider using a more hydrophilic lubricant.
Drug-excipient incompatibility Conduct drug-excipient compatibility studies using techniques like DSC and HPLC to identify any interactions that may be affecting dissolution.[11][14]

Logical Troubleshooting Flow for Poor Dissolution

Start Poor Dissolution of Caroverine Tablet CheckFormulation Review Formulation Components Start->CheckFormulation CheckProcess Evaluate Manufacturing Process Start->CheckProcess Solubility Is Drug Solubility the Limiting Factor? CheckFormulation->Solubility Disintegration Is Tablet Disintegration Slow? CheckFormulation->Disintegration Compression Check Tablet Hardness & Friability CheckProcess->Compression Lubrication Evaluate Lubricant Effect CheckProcess->Lubrication EnhanceSolubility Implement Solubility Enhancement (e.g., Solid Dispersion, Nanoparticles) Solubility->EnhanceSolubility Yes OptimizeDisintegrant Optimize Disintegrant Type/Concentration Disintegration->OptimizeDisintegrant Yes AdjustCompression Reduce Compression Force Compression->AdjustCompression High Hardness ModifyLubrication Reduce Lubricant Amount/Blending Time Lubrication->ModifyLubrication Hydrophobic Barrier

Caption: Troubleshooting workflow for poor tablet dissolution.

Analytical Method Development (HPLC-UV)

Q: We are experiencing peak tailing and poor peak shape for Caroverine during HPLC-UV analysis of plasma samples. What are the likely causes and solutions?

A: Peak asymmetry is a common issue in HPLC. Consider the following:

Potential CauseSuggested Solution(s)
Secondary interactions with column silanols The basic nature of Caroverine can lead to interactions with acidic silanol (B1196071) groups on the silica-based column. Use a mobile phase with a lower pH (e.g., 3-4) to protonate the silanols, or add a competing base like triethylamine (B128534) (0.1-0.5%) to the mobile phase. Consider using a base-deactivated column.
Column overload Reduce the concentration of the injected sample.
Column contamination or degradation Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the guard column or the analytical column.
Mismatch between sample solvent and mobile phase Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used for extraction, ensure the injection volume is small.
In VitroStudies

Q: Our Caco-2 permeability assay shows very low apparent permeability (Papp) for Caroverine, but we suspect it should be higher. What could be affecting our results?

A: Low Papp values can be due to several factors:

Potential CauseSuggested Solution(s)
Poor solubility in the transport medium Ensure Caroverine is fully dissolved in the transport buffer. The concentration should not exceed its thermodynamic solubility. The use of a small percentage of a co-solvent like DMSO may be necessary, but its effect on cell monolayer integrity must be validated.
Efflux by P-glycoprotein (P-gp) or other transporters Caco-2 cells express efflux transporters like P-gp.[20] Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Co-incubate with a P-gp inhibitor (e.g., verapamil) to confirm.
Poor monolayer integrity Check the transepithelial electrical resistance (TEER) values before and after the experiment. A significant drop in TEER indicates compromised tight junctions. Also, measure the transport of a paracellular marker like Lucifer yellow.
Non-specific binding to the plate or apparatus Perform a mass balance study to determine the percentage of Caroverine recovered from the donor, receiver, and cell monolayer at the end of the experiment. Low recovery may indicate binding.

Illustrative Experimental Protocols

General Protocol for Preparation of Caroverine Solid Dispersion (Solvent Evaporation Method)
  • Selection of Carrier: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).

  • Dissolution: Dissolve Caroverine and the chosen polymer in a common volatile solvent (e.g., methanol, ethanol) in various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).

  • Drying: Dry the resulting solid mass in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug.

  • In Vitro Dissolution: Perform dissolution studies on the solid dispersion powder and compare the dissolution profile with that of the pure drug.

Workflow for Solid Dispersion Formulation

cluster_prep Preparation cluster_char Characterization Dissolve Dissolve Caroverine & Polymer in Solvent Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Size Pulverize & Sieve Dry->Size DSC_XRD DSC / XRD (Confirm Amorphous State) Size->DSC_XRD FTIR FTIR (Check for Interactions) Size->FTIR Dissolution In Vitro Dissolution Study Size->Dissolution Caroverine Oral Caroverine Absorbed Absorbed Drug (Gut Lumen) Caroverine->Absorbed Liver Liver (First-Pass Metabolism) Absorbed->Liver Systemic Systemic Circulation Liver->Systemic Bioavailable Drug PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) via CYP Enzymes (e.g., CYP3A4, CYP2D6) Liver->PhaseI Systemic->PhaseI PhaseII Phase II Metabolism (Conjugation) (e.g., Glucuronidation, Sulfation) PhaseI->PhaseII Metabolites Inactive, Polar Metabolites PhaseII->Metabolites Excretion Renal Excretion Metabolites->Excretion

References

Caroverine Technical Support Center: Identifying and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for identifying, troubleshooting, and minimizing potential off-target effects of Caroverine (B1668455) during research and development.

Frequently Asked Questions (FAQs)

Q1: What is Caroverine and what are its primary on-target mechanisms of action?

A1: Caroverine is a quinoxaline (B1680401) derivative drug initially developed as an antispasmodic for smooth muscle spasms.[1][2][3] Its therapeutic versatility stems from a multifaceted mechanism of action.[1] The primary "on-target" effects are attributed to its activity as a non-specific calcium channel blocker and as an antagonist of glutamate (B1630785) receptors, specifically NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.[1][2][4][5] Additionally, it exhibits antioxidant properties by scavenging free radicals, particularly hydroxyl radicals.[1][6][7]

Q2: What are the potential off-target effects of Caroverine that I should be aware of in my experiments?

A2: Given Caroverine's multiple mechanisms, an "off-target" effect can be defined as an unintended interaction with a biological molecule that is not a calcium channel or a glutamate receptor. While specific, unintended molecular targets are not extensively documented in publicly available literature, its broad activity profile suggests several areas for investigation:

  • Interactions with other receptors: As a non-specific antagonist, it may have activity at other receptor types.[2]

  • Drug-drug interactions: Caroverine can interact with other medications, such as other calcium channel blockers, potentially leading to potentiated effects like excessive hypotension or bradycardia.[1] Its metabolism can also be affected by other drugs.[8]

  • Central nervous system effects: Studies have shown that Caroverine can cross the blood-brain barrier and exert dose-dependent sedative or vigilance-promoting effects, suggesting interactions with various CNS pathways beyond glutamate signaling.[9]

Q3: My cellular phenotype (e.g., unexpected toxicity, altered signaling) does not align with known on-target effects. How can I begin to identify the responsible off-target?

A3: When observing a phenotype inconsistent with Caroverine's known calcium channel and glutamate receptor antagonism, a systematic approach is necessary to investigate potential off-target effects.

  • Phenotypic Screening: Compare the observed cellular phenotype with those documented in large-scale drug screening databases. This can help identify if other compounds with known targets produce a similar effect.

  • Target Deconvolution: Employ unbiased screening methods to identify novel binding partners. Chemical proteomics is a powerful tool for this purpose.[10] Techniques like affinity chromatography-mass spectrometry, where Caroverine is used as bait to "pull down" interacting proteins from cell lysates, can directly identify potential off-target proteins.[11]

  • Computational Prediction: Use in silico tools that predict potential off-target interactions based on the chemical structure of Caroverine.[12][13] These platforms compare the molecule against databases of known drug-target interactions to flag potential hits.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

You are observing high variability in your experimental results or a cellular effect that cannot be explained by NMDA/AMPA receptor antagonism or calcium channel blockade alone.

Potential Cause Troubleshooting Step Rationale
Dose-Dependent Off-Target Engagement Perform a comprehensive dose-response curve (e.g., 10-point curve) for the observed effect. Compare this with the IC50/EC50 for its on-target activities.A significant separation between the potency for the on-target effect and the unexpected phenotype suggests the latter may be an off-target effect occurring at higher concentrations.
Cell Line Specificity Test Caroverine in multiple, distinct cell lines. If available, use a cell line known to lack the primary targets (e.g., specific glutamate receptor subunits).If the anomalous effect persists in cells lacking the intended target, it strongly indicates an off-target mechanism.
Target Engagement Confirmation Use an orthogonal method to confirm that Caroverine is engaging its intended target at the concentrations used in your assay.A technique like the Cellular Thermal Shift Assay (CETSA) can verify target binding within the cell, helping to rule out issues like poor cell permeability or rapid efflux as the cause of inconsistent results.[14]
Genetic Validation Use siRNA or CRISPR-Cas9 to knock down or knock out the intended targets (e.g., NMDA receptor subunit GRIN1, or a key calcium channel subunit).[14]If treating the knockdown/knockout cells with Caroverine still produces the unexpected phenotype, this provides strong evidence for an off-target effect.[14]
Issue 2: Difficulty translating in vitro results to in vivo models.

Promising in vitro activity of Caroverine does not replicate in an animal model, or unexpected toxicity is observed.

Potential Cause Troubleshooting Step Rationale
Pharmacokinetics/Bioavailability Perform pharmacokinetic (PK) studies to measure Caroverine concentration in plasma and the target tissue over time.[15]The effective concentration from in vitro studies may not be achieved or sustained in vivo due to poor absorption, rapid metabolism, or inability to cross relevant biological barriers.[15]
Metabolism-Induced Activity Analyze the metabolites of Caroverine in vivo. Test major metabolites in your in vitro assays.The parent compound may be inactive in vivo, with a metabolite being responsible for the observed effect (or lack thereof).
Systemic Off-Target Toxicity Conduct a preliminary toxicology screen in a small cohort of animals. Monitor for general health indicators (weight, behavior) and perform basic blood work and histology.Unforeseen toxicity could be due to an off-target effect on a vital organ or physiological system not present in the in vitro model.
Route of Administration Consider alternative delivery routes. For localized targets (e.g., inner ear), local administration can be explored.Local delivery can achieve higher concentrations at the target site while minimizing systemic exposure and potential off-target side effects.[15][16]

Data Summary

The following table summarizes the known mechanisms of action for Caroverine. Quantitative binding affinities (Ki) or IC50 values for specific off-targets are not well-documented in public literature, necessitating empirical determination.

Target/Activity Effect Relevance Reference
NMDA Glutamate Receptor Non-competitive AntagonistPrimary On-Target[1][5]
AMPA Glutamate Receptor Competitive AntagonistPrimary On-Target[4][5]
Calcium Channels Non-specific BlockerPrimary On-Target[1][2][6]
Reactive Oxygen Species Scavenger (especially .OH)Secondary/Beneficial Effect[1][7][17]

Experimental Protocols & Visualizations

Protocol 1: General Workflow for Off-Target Identification

This workflow provides a systematic approach to characterizing a suspected off-target effect.

Methodology:

  • Observe Phenotype: Identify a cellular effect that is inconsistent with Caroverine's known on-target activities.

  • Confirm On-Target Engagement: Use a method like CETSA to ensure the drug is engaging its intended target (e.g., NMDA receptors) in your cellular model at the concentrations of interest.

  • Rule out On-Target Mediation: Use genetic tools (siRNA/CRISPR) to eliminate the primary target. If the phenotype persists after Caroverine treatment, it is likely an off-target effect.[14]

  • Identify Off-Target Candidates (Unbiased Screen):

    • Principle: Use an affinity-based chemical proteomics approach to pull down binding partners from a cell lysate.

    • Procedure: a. Synthesize a Caroverine analog conjugated to a linker and beads (e.g., biotin-streptavidin or NHS-activated sepharose). b. Incubate the Caroverine-bead conjugate with cell lysate. c. Wash away non-specific binders. d. Elute the specifically bound proteins. e. Identify eluted proteins using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Validate Candidates: Validate the identified protein candidates using orthogonal methods such as Surface Plasmon Resonance (SPR) for direct binding or specific functional assays for the candidate protein.

G cluster_0 Phase 1: Observation & Confirmation cluster_1 Phase 2: Identification cluster_2 Phase 3: Validation phenotype Unexpected Cellular Phenotype Observed cetsa Confirm On-Target Engagement (e.g., CETSA) phenotype->cetsa knockdown Genetic Knockdown/out of Primary Target cetsa->knockdown proteomics Chemical Proteomics (Affinity Pulldown + LC-MS/MS) knockdown->proteomics If phenotype persists candidates List of Potential Off-Target Proteins proteomics->candidates spr Orthogonal Validation (e.g., SPR, Functional Assays) candidates->spr validated Validated Off-Target spr->validated

Caption: A logical workflow for identifying novel off-target proteins of Caroverine.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that Caroverine is binding to its intended target within the complex environment of a cell.

Methodology:

  • Cell Treatment: Treat two separate populations of intact cells: one with a vehicle control (e.g., DMSO) and the other with Caroverine at the desired concentration. Incubate to allow for target binding.

  • Cell Lysis: Harvest and lyse the cells using a method that preserves protein integrity (e.g., freeze-thaw cycles).

  • Temperature Gradient: Aliquot the lysates from both vehicle and Caroverine-treated groups into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separate Soluble/Aggregated Fractions: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Quantify Soluble Protein: Carefully collect the supernatant (soluble fraction) from each sample. Quantify the amount of the target protein (e.g., a specific NMDA receptor subunit) remaining in the supernatant using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both the vehicle and Caroverine-treated samples. A rightward shift in the melting curve for the Caroverine-treated sample indicates protein stabilization upon ligand binding, confirming target engagement.

G start Treat Cells (Vehicle vs. Caroverine) lysis Lyse Cells start->lysis heat Heat Lysate Aliquots (Temperature Gradient) lysis->heat centrifuge Centrifuge to Pellet Aggregated Proteins heat->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant quantify Quantify Target Protein (Western Blot / ELISA) supernatant->quantify plot Plot Melting Curve (% Soluble vs. Temp) quantify->plot end Confirm Target Engagement plot->end G Caroverine Caroverine Ca_Channel L-type Ca²⁺ Channel Caroverine->Ca_Channel Blocks NMDA_R NMDA Receptor Caroverine->NMDA_R Antagonizes AMPA_R AMPA Receptor Caroverine->AMPA_R Antagonizes ROS Reactive Oxygen Species (e.g., •OH) Caroverine->ROS Scavenges Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Glutamate_Signal ↓ Glutamate Signaling (Excitotoxicity) NMDA_R->Glutamate_Signal AMPA_R->Glutamate_Signal Oxidative_Stress ↓ Oxidative Stress ROS->Oxidative_Stress Spasmolysis Smooth Muscle Relaxation Ca_Influx->Spasmolysis Neuroprotection Neuroprotection Glutamate_Signal->Neuroprotection Oxidative_Stress->Neuroprotection

References

Technical Support Center: Enhancing the Stability of Caroverine for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the stability of Caroverine (B1668455) for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is Caroverine and why is its stability a concern for long-term experiments?

A1: Caroverine is a quinoxaline (B1680401) derivative investigated for its therapeutic potential as a glutamate (B1630785) receptor antagonist and antioxidant.[1][2][3] It is known to block both NMDA and AMPA receptors, making it a valuable tool in neuroscience research, particularly in studies related to tinnitus and cochlear excitotoxicity.[4][5] However, the stability of Caroverine, especially in its free base and hydrochloride salt forms, is a significant concern. The compound is sensitive to light and heat, and the hydrochloride salt is even less stable than the base.[6] This instability can lead to a loss of potency and the formation of degradation products, compromising the reliability and reproducibility of long-term experimental results.

Q2: What are the primary factors that cause Caroverine degradation?

A2: The primary factors leading to Caroverine degradation are exposure to light (photolysis), elevated temperatures (thermolysis), and oxidative stress.[6][7] A patent comparing different forms of Caroverine highlighted its sensitivity to UV light.[6] Furthermore, forced degradation studies have shown that Caroverine is susceptible to oxidation, with significant degradation observed in the presence of hydrogen peroxide.[7] The pH of the solution can also influence stability; while specific pH-dependent degradation data for Caroverine is limited, a validated HPLC method utilizes a buffer at pH 4.9, suggesting the compound is stable under these conditions for analysis.[8]

Q3: How can I visually detect if my Caroverine solution has degraded?

A3: While visual inspection is not a definitive measure of chemical stability, signs of degradation in a Caroverine solution may include a change in color or the formation of precipitate. Caroverine as a solid is typically a white or off-white powder.[1] Any deviation from a clear, colorless solution (unless a colored solvent is used) could indicate the formation of chromophoric degradation products. However, significant degradation can occur without any visible changes. Therefore, chromatographic methods like HPLC are essential for accurately assessing the purity and concentration of Caroverine.[7]

Q4: What is the most stable form of Caroverine available for experimental use?

A4: The fumarate (B1241708) salt of Caroverine has been demonstrated to be significantly more stable than both the free base and the hydrochloride salt, particularly concerning photostability.[6] For researchers conducting long-term experiments, especially where solutions may be exposed to light, using Caroverine fumarate is the recommended approach to minimize degradation.

Q5: How should I prepare and store Caroverine solutions to maximize stability for long-term experiments?

A5: To maximize the stability of Caroverine solutions, the following practices are recommended:

  • Use the Fumarate Salt: Whenever possible, start with Caroverine fumarate.[6]

  • Protect from Light: Prepare and store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.[9][10]

  • Control Temperature: Store stock solutions and experimental samples at controlled low temperatures, such as refrigeration (2-8 °C) or frozen (e.g., -20 °C).[10] Avoid repeated freeze-thaw cycles.

  • Optimize pH: While comprehensive pH stability data is not available, using a slightly acidic buffer (around pH 4.9) may enhance stability, as suggested by HPLC method conditions.[8]

  • Use High-Purity Solvents: Prepare solutions in high-purity, degassed solvents to minimize oxidative degradation. For aqueous solutions, consider using an antioxidant.

  • Inert Atmosphere: For maximum protection against oxidation, solutions can be purged with an inert gas like nitrogen or argon before sealing the container.[9]

Q6: What are the known degradation pathways and products of Caroverine?

A6: Forced degradation studies confirm that Caroverine degrades under oxidative, thermal, and photolytic stress.[7] While these studies demonstrate the separation of degradation products from the parent drug using HPLC, the specific chemical structures of these degradants have not been fully elucidated in the available literature. The degradation process likely involves modifications to the quinoxaline ring system or the methoxybenzyl group, which are common sites for oxidative and photolytic reactions in similar molecules.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitate forms in my aqueous Caroverine solution. 1. Low solubility of Caroverine free base in water.[6]2. Change in pH affecting solubility.3. Degradation products are insoluble.1. Use a more soluble salt form, such as Caroverine fumarate.2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with your experimental system.3. Ensure the pH of your buffer is maintained and is one where Caroverine is known to be soluble.4. Prepare fresh solutions and filter before use.
I observe a rapid loss of potency or inconsistent results in my long-term experiment. 1. Degradation of Caroverine due to exposure to light, heat, or oxygen.[6]2. Instability in the chosen solvent or buffer system.3. Adsorption of the compound to plasticware.1. Implement all recommended storage and handling procedures (use amber vials, store at low temperatures, consider inert atmosphere).[9][10]2. Switch to the more stable Caroverine fumarate salt.[6]3. Prepare fresh solutions more frequently from a solid stock.4. Run a parallel stability study under your exact experimental conditions using the HPLC method below to quantify degradation over time.5. Use glass or low-adhesion polypropylene (B1209903) labware.
My HPLC chromatogram shows multiple unexpected peaks that grow over time. 1. Caroverine is degrading under the experimental conditions.2. Contamination of the sample or solvent.1. These are likely degradation products. Use the forced degradation protocol to confirm if the peaks match those generated under known stress conditions.[7]2. Re-evaluate your storage and handling procedures to minimize degradation factors.3. Prepare fresh samples using high-purity solvents and re-analyze.

Quantitative Data Summary

Table 1: Comparison of Photostability of Caroverine Forms

This table summarizes data from a study comparing the stability of 2% solutions of Caroverine base, hydrochloride, and fumarate in methanol (B129727) when irradiated with UV light at 30°C.[6]

Irradiation Time (hours)Caroverine Base (% Remaining)Caroverine Hydrochloride (% Remaining)Caroverine Fumarate (% Remaining)
0100100100
2857898
4726096
6614594
8523392

Table 2: Key Reaction Rate Constants for Caroverine

This table presents the antioxidant activity of Caroverine, highlighting its efficiency in scavenging hydroxyl radicals.[3]

Radical SpeciesRate Constant (k)Significance
Hydroxyl Radical (•OH)1.9 x 10¹⁰ M⁻¹s⁻¹Extremely high rate, indicating a strong scavenging activity.
Superoxide Radical (O₂•⁻)3 x 10² M⁻¹s⁻¹Low rate, indicating marginal significance in direct scavenging.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Caroverine Analysis

This method is adapted from a validated protocol for the quantitative determination of Caroverine and its degradation products.[7][8]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Shimpack CLC-ODC (C18), or equivalent (e.g., 4.6 x 150mm, 5µm).

  • Mobile Phase: Acetonitrile and Buffer Solution (30:70 v/v).

    • Buffer Preparation: Prepare an appropriate buffer and adjust the pH to 4.9.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (or controlled at 25 °C).

2. Standard Solution Preparation:

  • Prepare a stock solution of Caroverine reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration within the linear range (e.g., 2-150 µg/mL).

3. Sample Preparation:

  • Dilute the experimental samples containing Caroverine with the mobile phase to fall within the calibrated concentration range.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Identify the Caroverine peak by its retention time (approximately 1.7 minutes under the specified conditions).[7]

  • Calculate the concentration of Caroverine in the samples by comparing the peak area with the calibration curve generated from the standard solutions. Degradation is indicated by a decrease in the area of the main Caroverine peak and the appearance of new peaks.

Protocol 2: Forced Degradation Studies of Caroverine

This protocol is used to intentionally degrade Caroverine to identify potential degradation products and confirm the specificity of the stability-indicating HPLC method.[7][12]

1. Sample Preparation:

  • Prepare a stock solution of Caroverine (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the Caroverine solution with 5.0 N HCl. Heat at 70°C for 30 minutes. Cool and neutralize with NaOH before dilution and injection.

  • Base Hydrolysis: Mix the Caroverine solution with 0.1 N NaOH. Heat at 70°C for 30 minutes. Cool and neutralize with HCl before dilution and injection.

  • Oxidation: Mix the Caroverine solution with 3.0% H₂O₂. Heat at 70°C for 30 minutes. Cool, dilute, and inject.

  • Thermal Degradation: Store a solid sample of Caroverine at 105°C for 24 hours. Also, heat a solution of Caroverine. Dissolve/dilute and inject.

  • Photolytic Degradation: Expose a solution of Caroverine to a light source (e.g., 200 W UV light) for 24 hours. Keep a control sample wrapped in foil. Dilute and inject both samples.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the Stability-Indicating RP-HPLC Method described above.

  • Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Mandatory Visualizations

G cluster_0 Excessive Glutamate Release (e.g., Noise Exposure) cluster_1 Postsynaptic Neuron (Spiral Ganglion) Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Excessive Ca²⁺ Influx AMPA_R->Ca_Influx Opens Channel NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Triggers Caroverine Caroverine Caroverine->AMPA_R Blocks Caroverine->NMDA_R Blocks

Caption: Caroverine's action in preventing cochlear excitotoxicity.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Caroverine Solution (e.g., in Methanol) Acid Acid Hydrolysis (HCl, 70°C) Prep->Acid Base Base Hydrolysis (NaOH, 70°C) Prep->Base Oxidation Oxidation (H₂O₂, 70°C) Prep->Oxidation Heat Thermal Stress (105°C) Prep->Heat Light Photolytic Stress (UV Light) Prep->Light Control Control Sample (No Stress) Prep->Control HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Control->HPLC Data Compare Chromatograms & Quantify Degradation HPLC->Data

Caption: Workflow for assessing Caroverine stability.

G action_node action_node result_node result_node start Inconsistent Experimental Results? check_form Using Fumarate Salt? start->check_form check_storage Stored Protected from Light & Heat? check_form->check_storage Yes use_fumarate Switch to Caroverine Fumarate check_form->use_fumarate No check_hplc HPLC Shows Degradation Peaks? check_storage->check_hplc Yes improve_storage Use Amber Vials & Refrigerate/Freeze check_storage->improve_storage No prepare_fresh Prepare Solutions More Frequently check_hplc->prepare_fresh Yes stable Problem Solved check_hplc->stable No use_fumarate->stable improve_storage->stable prepare_fresh->stable

Caption: Troubleshooting flowchart for Caroverine instability.

References

Refining experimental protocols for consistent Caroverine results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Caroverine (B1668455).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during Caroverine experiments in a direct question-and-answer format.

Q1: Why am I observing inconsistent blockade of glutamate (B1630785) receptors?

A1: The variability often stems from Caroverine's differential action on glutamate receptor subtypes. It acts as a potent competitive antagonist of AMPA receptors and, at higher concentrations, a non-competitive antagonist of NMDA receptors.[1][2][3][4] Inconsistent results may arise from:

  • Concentration: Using a concentration that is on the steep part of the dose-response curve for one receptor but not another.

  • Receptor Subunit Composition: The specific subunit composition of NMDA or AMPA receptors in your model system can influence affinity and blockade efficacy.

  • pH of Solution: The charge of the Caroverine molecule can be affected by the pH of your experimental buffer, potentially altering its binding characteristics.

Troubleshooting Steps:

  • Perform a full concentration-response curve (e.g., 1 µM to 100 µM) to determine the IC50 for both AMPA and NMDA receptor-mediated responses in your specific system.

  • Ensure the pH of your stock solutions and final experimental buffers is consistent across all experiments.

  • Use specific agonists (AMPA, NMDA) and antagonists (CNQX, AP5) as positive and negative controls to confirm the specificity of the observed effects.

Q2: My Caroverine solution precipitates when diluted in aqueous buffer. How can I improve solubility?

A2: Caroverine is a lipophilic molecule, and solubility issues are common.[5]

  • Salt Form: Ensure you are using a salt form, such as Caroverine hydrochloride, which has higher aqueous solubility than the free base.[6]

  • Solvent: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a non-polar organic solvent like DMSO.

  • Final Concentration: When diluting the stock into your final aqueous experimental buffer (e.g., aCSF, cell culture media), ensure the final DMSO concentration remains low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Steps:

  • Prepare fresh stock solutions in 100% DMSO.

  • Warm the aqueous buffer slightly (e.g., to 37°C) before adding the Caroverine stock solution.

  • Vortex or sonicate briefly after dilution to ensure complete dissolution. Visually inspect for any precipitation before use.

Q3: I am not seeing the expected inhibition of calcium influx in my calcium imaging assay. What is wrong?

A3: Caroverine is described as a non-specific calcium channel blocker, which may explain variable or weak effects.[6][7]

  • Channel Subtype: The efficacy of Caroverine can vary significantly depending on the subtypes of voltage-gated calcium channels (VGCCs) expressed in your cells (e.g., L-type, N-type, T-type).

  • Potency: Its potency as a calcium channel blocker may be lower than that of more specific agents like verapamil (B1683045) or nifedipine.

  • Mechanism of Calcium Entry: If calcium influx is mediated by ligand-gated channels (like NMDA receptors) rather than VGCCs, the effect you observe is likely due to its glutamate receptor antagonism, not direct calcium channel blockade.

Troubleshooting Steps:

  • Confirm the expression of VGCC subtypes in your model system (e.g., via RT-qPCR or immunocytochemistry).

  • Use a well-characterized, specific calcium channel blocker as a positive control to validate your assay.

  • To isolate the effect on VGCCs, depolarize the cells with a high concentration of potassium chloride (KCl) in the absence of glutamate receptor agonists.

Q4: My in vivo results are highly variable between subjects. What are the potential causes?

A4: In vivo experiments introduce pharmacokinetic and metabolic variables.

  • Route of Administration: The bioavailability of Caroverine is highly dependent on the administration route (e.g., intravenous, oral, topical).[1][5][8]

  • Blood-Brain/Labyrinth Barrier: Caroverine must cross physiological barriers to reach its target in the central nervous system or inner ear, and penetration can be inconsistent.[9] Studies in guinea pigs show that plasma concentrations are consistently higher than in perilymph or cerebrospinal fluid after systemic administration.[9]

  • Metabolism: Individual differences in drug metabolism can lead to different effective concentrations at the target site.

Troubleshooting Steps:

  • If possible, perform pharmacokinetic studies to measure Caroverine concentrations in plasma and, if feasible, the target tissue at various time points.

  • Use a consistent administration route and vehicle across all subjects.

  • Monitor for and record any adverse effects, as these may indicate unusually high systemic exposure.[10][11]

Data Presentation

Table 1: Pharmacological Profile of Caroverine
TargetActionPotency / Concentration Notes
AMPA ReceptorCompetitive AntagonistMore potent antagonism than at NMDA receptors.[1][2][3][4]
NMDA ReceptorNon-competitive AntagonistEffect is more pronounced at higher concentrations.[1][2][3][4]
Calcium ChannelsNon-specific BlockerBlocks calcium influx, contributing to spasmolytic effects.[6][7][12][13][14]
Reactive Oxygen SpeciesAntioxidantActs as a potent scavenger of hydroxyl (.OH) radicals.[4]
Table 2: Summary of Selected Clinical Data for Caroverine in Tinnitus Treatment
StudyAdministration RouteDosageKey OutcomeResponder Rate (%)
Denk et al. (1997)[1][2]Single Intravenous InfusionNot specifiedSignificant reduction in subjective and psychoacoustic measures.63.3%
Unnamed Replication Effort[6]IntravenousNot specifiedFailed to show any effect; some conditions worsened.Not Applicable
Kumari & Kumar (2016)[15]Oral20 mg twice daily for 90 daysStatistically significant improvement over placebo.64%
Majhi et al. (2024)[8][16][17]Oral40 mg twice daily for 90 daysBetter reduction in mild tinnitus than standard care.53.3%

Visualizations

Signaling Pathways and Experimental Workflows

Caroverine_Mechanism_of_Action Caroverine Caroverine AMPAR AMPA Receptor Caroverine->AMPAR Competitive Antagonism NMDAR NMDA Receptor Caroverine->NMDAR Non-Competitive Antagonism VGCC Voltage-Gated Calcium Channel Caroverine->VGCC Blockade Na_Influx Na⁺ Influx AMPAR->Na_Influx Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx VGCC->Ca_Influx Glutamate Glutamate Glutamate->AMPAR Activates Glutamate->NMDAR Activates Excitotoxicity ↓ Neuronal Excitability ↓ Excitotoxicity Ca_Influx->Excitotoxicity Spasmolysis ↓ Smooth Muscle Contraction (Spasmolysis) Ca_Influx->Spasmolysis Na_Influx->Excitotoxicity

Caption: Caroverine's multi-target mechanism of action.

Patch_Clamp_Workflow cluster_prep Preparation cluster_record Recording cluster_exp Experiment prep_slice 1. Prepare Brain Slice or Cell Culture pull_pipette 2. Pull Glass Pipette (3-7 MΩ resistance) prep_solutions 3. Prepare aCSF and Intracellular Solution find_cell 4. Identify Healthy Neuron prep_solutions->find_cell obtain_seal 5. Approach Cell and Obtain Gigaseal (>1 GΩ) find_cell->obtain_seal whole_cell 6. Rupture Membrane for Whole-Cell Configuration obtain_seal->whole_cell record_baseline 7. Record Baseline Currents/Potential whole_cell->record_baseline apply_agonist 8. Apply Agonist (e.g., Glutamate, NMDA) record_baseline->apply_agonist apply_caroverine 9. Co-apply Caroverine (Concentration-Response) apply_agonist->apply_caroverine washout 10. Washout Drug apply_caroverine->washout analyze 11. Data Analysis (Measure peak current inhibition) washout->analyze

Caption: Experimental workflow for a patch-clamp electrophysiology study.

Troubleshooting_Tree start Inconsistent or Unexpected Results? vitro_q In Vitro Experiment? start->vitro_q Yes vivo_q In Vivo Experiment? start->vivo_q No solubility Check Solubility: - Use HCl salt - Prepare DMSO stock - Check final concentration vitro_q->solubility Is the drug dissolving properly? concentration Check Concentration: - Run full dose-response - Titrate AMPA vs. NMDA effects vitro_q->concentration Are receptor effects variable? controls Check Controls: - Use specific antagonists - Validate cell model vitro_q->controls Are results non-specific? route Check Admin. Route: - IV for higher bioavailability - Consider local delivery vivo_q->route Are systemic effects low? pk Consider Pharmacokinetics: - Blood-brain barrier - Drug metabolism vivo_q->pk Is there high subject variability?

Caption: A decision tree for troubleshooting Caroverine experiments.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol details the measurement of Caroverine's effect on glutamate-evoked currents in cultured neurons or acute brain slices.

Materials:

  • Solutions:

    • Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose. Bubble with 95% O2 / 5% CO2.[18]

    • Intracellular Solution: 115 mM K-Gluconate, 4 mM NaCl, 40 mM HEPES, 2 mM ATP-Mg, 0.3 mM GTP-Na. Adjust pH to 7.3 with KOH.[19]

    • Caroverine Stock: 100 mM Caroverine HCl in 100% DMSO.

    • Agonist Stocks: 10 mM NMDA, 10 mM AMPA in water.

  • Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system, borosilicate glass capillaries.[20]

Methodology:

  • Preparation: Prepare acute brain slices or plate cultured neurons on coverslips. Place the preparation in the recording chamber and continuously perfuse with oxygenated aCSF (1.5-2 mL/min).[18]

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ. Fill with intracellular solution.[18]

  • Cell Targeting: Under visual guidance, approach a healthy-looking neuron with the patch pipette while applying slight positive pressure.[21]

  • Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to allow a seal to form. Apply gentle negative pressure to achieve a giga-ohm seal (>1 GΩ).[21]

  • Whole-Cell Configuration: Apply a brief pulse of strong negative pressure to rupture the cell membrane. Compensate for pipette capacitance and series resistance.

  • Baseline Recording: In voltage-clamp mode, hold the neuron at -70 mV. Record a stable baseline for 2-5 minutes.

  • Agonist Application: Apply the agonist (e.g., 100 µM NMDA) via the perfusion system for a set duration to elicit an inward current.

  • Caroverine Application: After a washout period and return to baseline, co-perfuse the agonist with a specific concentration of Caroverine (e.g., starting at 10 µM). Record the resulting current.

  • Concentration-Response: Repeat step 8 with increasing concentrations of Caroverine to generate a concentration-response curve.

  • Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of Caroverine. Calculate the percentage of inhibition for each concentration.

Fluorescence-Based Calcium Imaging Protocol

This protocol measures Caroverine's ability to block depolarization-induced calcium influx.

Materials:

  • Solutions & Dyes:

    • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

    • Calcium Indicator Dye: Fluo-4 AM (2 µM) with Pluronic F-127 (0.01%).[22]

    • High Potassium (High K+) Buffer: HBSS with KCl concentration raised to 50 mM (NaCl lowered to maintain osmolarity).

    • Caroverine Stock: 100 mM Caroverine HCl in 100% DMSO.

  • Equipment: Fluorescence microscope with a camera, live-cell imaging chamber, perfusion system.[23]

Methodology:

  • Cell Plating: Plate cells (e.g., primary neurons, SH-SY5Y cells) on glass-bottom dishes.

  • Dye Loading: Incubate cells with Fluo-4 AM solution for 30-45 minutes at 37°C.[22]

  • Washing: Wash cells three times with fresh HBSS and allow them to de-esterify for at least 20 minutes before imaging.

  • Baseline Imaging: Place the dish on the microscope stage. Acquire baseline fluorescence images at a set frequency (e.g., 1 frame per second).

  • Stimulation: Perfuse the cells with High K+ buffer to induce depolarization and subsequent calcium influx. A sharp increase in fluorescence intensity should be observed.

  • Washout & Recovery: Replace the High K+ buffer with normal HBSS and allow the fluorescence signal to return to baseline.

  • Caroverine Incubation: Incubate the cells with the desired concentration of Caroverine in HBSS for 5-10 minutes.

  • Post-Drug Stimulation: While continuing to image, perfuse again with High K+ buffer (containing the same concentration of Caroverine).

  • Data Analysis: Measure the peak fluorescence intensity (F) during stimulation before and after Caroverine application. Normalize to the baseline fluorescence (F₀). Calculate the change (ΔF/F₀) and determine the percentage of inhibition caused by Caroverine.

HPLC-Based Neurotransmitter Release Assay

This protocol assesses the effect of Caroverine on the stimulated release of glutamate from neuronal cultures.

Materials:

  • Solutions:

    • Neuronal cell culture medium.

    • Krebs-Ringer-HEPES (KRH) buffer.

    • High K+ KRH Buffer (56 mM KCl).

    • Caroverine Stock: 100 mM Caroverine HCl in 100% DMSO.

  • Equipment: HPLC system with a fluorescence detector, 6-well plates, cell culture incubator.[24]

Methodology:

  • Cell Culture: Differentiate human iPSC-derived neural stem cells or primary neurons in 6-well plates until mature networks are formed.[24]

  • Pre-incubation: Gently wash the cells twice with KRH buffer.

  • Caroverine Treatment: Add KRH buffer containing either vehicle (DMSO) or the desired concentration of Caroverine to the wells. Incubate for 15-30 minutes.

  • Baseline Sample: Collect a sample of the supernatant from each well to measure basal glutamate levels.

  • Stimulation: Replace the supernatant with High K+ KRH buffer (also containing vehicle or Caroverine) to stimulate vesicular neurotransmitter release. Incubate for 5 minutes.

  • Stimulated Sample: Collect the supernatant from each well.

  • Sample Preparation: Stop the reaction by adding a quenching agent (e.g., ice-cold methanol) and centrifuge to remove cell debris.

  • HPLC Analysis: Analyze the glutamate concentration in the basal and stimulated samples using an established HPLC method with pre-column derivatization (e.g., with o-phthalaldehyde).[24]

  • Data Analysis: Subtract the basal release from the stimulated release to determine the net KCl-evoked glutamate release. Compare the net release between vehicle-treated and Caroverine-treated cells.

References

Technical Support Center: Managing Hyperkalemia Risk with Caroverine Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential risk of hyperkalemia when using Caroverine in combination with other pharmaceutical agents. The following information is intended to support pre-clinical and clinical research activities.

Frequently Asked Questions (FAQs)

Q1: What is Caroverine and how does it work?

A1: Caroverine is a drug that functions as a calcium channel blocker and an N-methyl-D-aspartate (NMDA) receptor antagonist. Its mechanism of action involves reducing intracellular calcium levels, which can alleviate muscle spasms and nerve hyperactivity.

Q2: What is hyperkalemia and why is it a concern?

A2: Hyperkalemia is a medical condition characterized by elevated levels of potassium in the blood (generally defined as a serum potassium concentration >5.0 mmol/L).[1] Severe hyperkalemia can lead to life-threatening cardiac arrhythmias and muscle weakness.[2]

Q3: Which drugs, when combined with Caroverine, can increase the risk of hyperkalemia?

A3: Co-administration of Caroverine with drugs that interfere with potassium homeostasis can increase the risk of hyperkalemia. These primarily include:

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: (e.g., Lisinopril, Enalapril)[3][4]

  • Angiotensin II Receptor Blockers (ARBs): (e.g., Losartan, Valsartan)[4][5]

  • Aldosterone (B195564) Antagonists (also known as Mineralocorticoid Receptor Antagonists or MRAs): (e.g., Spironolactone, Eplerenone)[6][7]

  • Potassium-Sparing Diuretics: (e.g., Amiloride, Triamterene)[8]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): (e.g., Ibuprofen, Naproxen)[8][9]

Q4: What is the underlying mechanism for the increased risk of hyperkalemia with these drug combinations?

A4: The primary mechanism involves the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).[1][10] ACE inhibitors, ARBs, and aldosterone antagonists all disrupt this system, which is crucial for regulating potassium excretion by the kidneys.[1][11] By inhibiting aldosterone's effect, these drugs reduce the kidney's ability to excrete potassium, leading to its accumulation in the blood.[11][12]

Q5: What are the known risk factors for developing drug-induced hyperkalemia?

A5: Several factors can increase a patient's or research subject's susceptibility to drug-induced hyperkalemia, including:

  • Pre-existing chronic kidney disease (CKD)[13][14]

  • Heart failure[7][14]

  • Diabetes mellitus[15]

  • Advanced age[15]

  • Concurrent use of multiple potassium-increasing drugs[16]

Troubleshooting Guide

Issue: Elevated serum potassium levels observed in a subject co-administered Caroverine and another medication.

1. Initial Verification:

  • Rule out pseudohyperkalemia: Falsely elevated potassium readings can occur due to issues with blood sample collection or handling, such as prolonged tourniquet application, excessive fist clenching during phlebotomy, or hemolysis of the sample.[17][18] It is recommended to repeat the serum potassium measurement, ensuring proper collection techniques are followed.[19]

2. Immediate Actions for Confirmed Hyperkalemia:

  • Assess the severity: The urgency of intervention depends on the absolute serum potassium level and the presence of electrocardiogram (ECG) changes.[2]

    • Mild Hyperkalemia (5.1-5.9 mmol/L): Review the current drug regimen and consider dose reduction of the potassium-increasing agent. Increase the frequency of serum potassium monitoring.

    • Moderate to Severe Hyperkalemia (≥6.0 mmol/L) or any level with ECG changes: This is a medical emergency requiring immediate intervention. Follow established institutional protocols for the acute management of hyperkalemia, which may include intravenous calcium to stabilize cardiac membranes, insulin (B600854) and glucose to shift potassium intracellularly, and measures to increase potassium excretion.[20]

3. Investigating the Cause:

  • Review all concomitant medications: Identify all drugs the subject is taking that could contribute to hyperkalemia.

  • Evaluate renal function: Assess the subject's baseline and current renal function (e.g., estimated glomerular filtration rate - eGFR). Impaired kidney function significantly increases the risk of hyperkalemia.[13]

  • Assess for other contributing factors: Consider other potential causes such as dietary potassium intake, dehydration, or acute illness.

4. Long-Term Management and Prevention:

  • Dose adjustment: Consider reducing the dose of the ACE inhibitor, ARB, or aldosterone antagonist.

  • Discontinuation: In cases of recurrent or severe hyperkalemia, discontinuation of the offending agent may be necessary.[9]

  • Enhanced monitoring: For subjects at high risk, more frequent monitoring of serum potassium is crucial, especially after initiation or dose adjustment of a potentially hyperkalemic drug.[21]

Data Presentation

Table 1: Incidence of Hyperkalemia with RAAS Inhibitors

Drug ClassPatient PopulationIncidence of Hyperkalemia (>5.0 mEq/L)Incidence of Severe Hyperkalemia (>6.0 mEq/L)
ACE Inhibitors Outpatients11%[15]0.8%[5]
Patients with Chronic Renal InsufficiencyUp to 10%[4]-
ARBs General Use31.0%[5]2.8%[5]
Hospitalized Patients (newly started)0.8% - 2.1%[13]-
Aldosterone Antagonists (Spironolactone) Patients with Congestive Heart Failure-6% - 12%[6]

Note: Data on the specific incidence of hyperkalemia with the combined use of Caroverine and these agents are limited. The provided data reflects the incidence associated with RAAS inhibitors in general.

Experimental Protocols

Protocol 1: Monitoring Serum Potassium in Pre-clinical Animal Studies

Objective: To determine the effect of co-administering Caroverine with a test compound (e.g., an ACE inhibitor) on serum potassium levels in a relevant animal model (e.g., rats, dogs).

Methodology:

  • Animal Model: Select a suitable animal model with established baseline data for renal function and electrolyte balance.

  • Acclimatization: Acclimatize animals to the housing conditions for a minimum of 7 days before the start of the experiment.

  • Baseline Measurements:

    • Collect blood samples via an appropriate route (e.g., tail vein, saphenous vein) at baseline (Day -1) to determine serum potassium, sodium, creatinine (B1669602), and blood urea (B33335) nitrogen (BUN).

    • Utilize a validated bioanalytical method for electrolyte measurement.

  • Dosing:

    • Administer Caroverine, the test compound, the combination of both, and a vehicle control to respective groups of animals.

    • Doses should be based on previously established pharmacokinetic and pharmacodynamic data.

  • Sample Collection and Monitoring:

    • Collect blood samples at predetermined time points post-dosing (e.g., 2, 4, 8, 24, 48, and 72 hours).

    • The frequency of monitoring should be increased if a rapid onset of hyperkalemia is anticipated.

    • At each time point, measure serum potassium, sodium, creatinine, and BUN.

  • Data Analysis:

    • Compare the mean serum potassium levels between the treatment groups and the control group at each time point using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

    • Analyze the time course of any changes in serum potassium.

    • Correlate changes in potassium with any observed changes in renal function markers.

Protocol 2: Monitoring Serum Potassium in Phase I Clinical Trials

Objective: To evaluate the safety and tolerability of co-administering Caroverine with another drug with respect to serum potassium levels in healthy volunteers or a specific patient population.

Methodology:

  • Subject Selection:

    • Define clear inclusion and exclusion criteria. Subjects with pre-existing renal impairment or those taking medications known to affect potassium levels should be excluded from initial safety studies.

  • Baseline Assessment:

    • Conduct a comprehensive medical history and physical examination.

    • Obtain baseline laboratory values, including serum potassium, sodium, creatinine (to calculate eGFR), and a complete blood count.

    • Perform a baseline 12-lead ECG.

  • Study Design:

    • Employ a randomized, double-blind, placebo-controlled design.

    • Include arms for Caroverine alone, the interacting drug alone, the combination, and placebo.

  • Monitoring Schedule:

    • Measure serum potassium at pre-dose and at frequent intervals post-dose (e.g., 2, 4, 6, 8, 12, 24, 48, and 72 hours) after the first dose and at steady-state.

    • Perform continuous ECG monitoring for a defined period after dosing to detect any cardiac rhythm abnormalities.

    • Monitor vital signs regularly.

  • Hyperkalemia Management Plan:

    • Establish a clear, pre-defined plan for managing elevated potassium levels, including criteria for dose reduction, temporary interruption, or permanent discontinuation of the study drug(s).

    • Define specific serum potassium thresholds for increased monitoring frequency and for clinical intervention.

  • Data and Safety Monitoring Board (DSMB):

    • For larger or higher-risk trials, a DSMB should be in place to review safety data, including all instances of hyperkalemia.

Mandatory Visualization

Hyperkalemia_Risk_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Drugs Drug Intervention Points Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Kidney Kidney Aldosterone->Kidney Acts on K_Excretion Decreased Potassium Excretion Kidney->K_Excretion Inhibition of Na+/K+ pump Hyperkalemia Hyperkalemia K_Excretion->Hyperkalemia ACE_I ACE Inhibitors ACE_I->ACE Inhibits ARBs ARBs ARBs->Angiotensin_II Blocks Receptor Aldo_Ant Aldosterone Antagonists Aldo_Ant->Aldosterone Blocks Receptor Caroverine Caroverine (Calcium Channel Blocker) Caroverine->Hyperkalemia Potential Additive Effect Experimental_Workflow start Start: Subject Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessment - Serum K+, Creatinine, eGFR - 12-lead ECG start->baseline randomization Randomization baseline->randomization groupA Group A (Caroverine + Drug X) randomization->groupA groupB Group B (Caroverine + Placebo) randomization->groupB groupC Group C (Drug X + Placebo) randomization->groupC groupD Group D (Dual Placebo) randomization->groupD monitoring Post-Dose Monitoring - Frequent Serum K+ - Continuous ECG groupA->monitoring groupB->monitoring groupC->monitoring groupD->monitoring decision Serum K+ > Threshold? monitoring->decision manage Implement Hyperkalemia Management Protocol decision->manage Yes continue_study Continue Study Protocol decision->continue_study No manage->continue_study analysis Data Analysis - Compare K+ levels - Assess Safety continue_study->analysis end End of Study analysis->end

References

Validation & Comparative

A Comparative Guide to Placebo-Controlled Study Designs for Tinnitus Treatments: Caroverine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel therapeutic agents for tinnitus is paramount. This guide provides a comparative analysis of the placebo-controlled study design for Caroverine and other treatment modalities for tinnitus, with a focus on experimental data, detailed protocols, and the underlying mechanisms of action.

Quantitative Comparison of Treatment Efficacy

The following table summarizes the efficacy of Caroverine compared to other therapeutic alternatives investigated in placebo-controlled clinical trials.

Treatment ModalityDosage and AdministrationPrimary Efficacy EndpointResponder Rate (Active)Responder Rate (Placebo)Key Findings
Caroverine Single intravenous infusion of 160 mgReduction in both subjective rating and psychoacoustic measurement (tinnitus matching)63.3%0%Statistically significant improvement immediately after infusion.[1]
Piracetam 800 mg, three times daily for 3 monthsChange in Tinnitus Handicap Inventory (THI) scoreSignificant reduction in THI score (p<0.001)Not statistically significantPiracetam showed a significant improvement in tinnitus handicap.[2]
Ginkgo Biloba 50 mg, three times daily for 12 weeksPatient-rated improvement in tinnitusNo significant differenceNo significant differenceGinkgo Biloba was found to be no more effective than placebo.
Zinc Supplementation 22 mg Zn++ three times daily for 8 weeksPatient-rated severity of tinnitus (0-10 scale)No significant differenceNo significant differenceNo beneficial effect of zinc on tinnitus was demonstrated in patients with normal zinc levels.[3]
Sound Therapy (Tinnitus-matched)Used during sleepChange in Tinnitus Functional Index (TFI) and Numeric Rating Scale (NRS) for loudnessStatistically significant reduction in TFI and NRS scoresShowed less improvement compared to tinnitus-matched sound therapyTinnitus-matched sound therapy demonstrated greater efficacy in reducing tinnitus loudness and impact.[4]

Detailed Experimental Protocols

Rigorous and well-defined experimental protocols are essential for the accurate assessment of treatment efficacy in tinnitus clinical trials. Below are detailed methodologies for key experiments cited in the evaluation of Caroverine and its alternatives.

Subjective Assessment of Tinnitus

Subjective questionnaires are crucial for understanding the patient's perception of tinnitus severity and its impact on their quality of life.

1. Tinnitus Handicap Inventory (THI):

The THI is a 25-item questionnaire that assesses the impact of tinnitus on daily life. It is divided into three subscales: functional, emotional, and catastrophic.

  • Scoring: Each item is answered with "Yes" (4 points), "Sometimes" (2 points), or "No" (0 points). The total score ranges from 0 to 100, with higher scores indicating a greater perceived handicap.

  • Administration: The questionnaire is self-administered by the patient at baseline and at specified follow-up intervals throughout the study.

2. Visual Analog Scales (VAS):

VAS are used to quantify the subjective perception of tinnitus loudness and annoyance.

  • Procedure: Patients are asked to mark a 10 cm line, with anchors at each end representing the extremes of the sensation (e.g., "no tinnitus loudness" to "extremely loud tinnitus"). The distance from the "no loudness" anchor is measured in millimeters to provide a numerical score from 0 to 100.

  • Application: VAS for both loudness and annoyance are typically completed at each study visit to track changes over time.

Objective Psychoacoustic Measurement

Psychoacoustic measurements aim to objectively characterize the perceived sound of the patient's tinnitus.

Tinnitus Matching Protocol:

This procedure is used to determine the pitch and loudness of the patient's tinnitus by matching it to an externally generated sound.

  • Pitch Matching:

    • A series of pure tones of different frequencies are presented to the patient's ear contralateral to the tinnitus.

    • The patient is instructed to indicate which tone most closely resembles the pitch of their tinnitus.

    • The frequency of the presented tone is adjusted until the patient confirms a match. This is often done using a bracketing method, narrowing down the frequency range until a precise match is identified.

  • Loudness Matching:

    • Once the pitch is matched, a tone of that frequency is presented to the contralateral ear.

    • The intensity of the tone is adjusted in decibels (dB) until the patient reports that its loudness is equal to the loudness of their tinnitus. This is typically reported as dB above the patient's hearing threshold at that frequency (dB SL).

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is critical in drug development. Caroverine is believed to exert its therapeutic effect in tinnitus through the modulation of glutamate (B1630785) receptors.

Caroverine's Proposed Mechanism of Action in Tinnitus

Caroverine acts as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1] In cochlear-synaptic tinnitus, it is hypothesized that excessive glutamate, the primary excitatory neurotransmitter in the auditory pathway, leads to excitotoxicity and aberrant neural activity perceived as tinnitus. By blocking these glutamate receptors, Caroverine may reduce this excitotoxicity and restore normal synaptic function.

Caroverine_Mechanism cluster_synapse Auditory Synapse cluster_receptors Glutamate Receptors cluster_effect Pathophysiological Effect cluster_intervention Therapeutic Intervention Glutamate Excessive Glutamate AMPA AMPA Receptor Glutamate->AMPA Binds to NMDA NMDA Receptor Glutamate->NMDA Binds to Presynaptic Presynaptic Neuron Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Excitotoxicity Excitotoxicity & Aberrant Neural Activity AMPA->Excitotoxicity NMDA->Excitotoxicity Tinnitus Tinnitus Perception Excitotoxicity->Tinnitus Caroverine Caroverine Caroverine->AMPA Blocks Caroverine->NMDA Blocks

Caption: Proposed mechanism of Caroverine in cochlear-synaptic tinnitus.

Experimental Workflow for a Placebo-Controlled Caroverine Trial

The following diagram illustrates a typical workflow for a single-blind, placebo-controlled clinical trial of intravenous Caroverine for tinnitus.

Caroverine_Trial_Workflow cluster_screening Patient Screening & Baseline Assessment cluster_randomization Randomization cluster_treatment Treatment Administration (Single-Blind) cluster_followup Follow-up Assessments cluster_analysis Data Analysis Screening Inclusion/Exclusion Criteria Met (Cochlear-Synaptic Tinnitus) Baseline_Subjective Baseline Subjective Assessment (THI, VAS) Screening->Baseline_Subjective Baseline_Objective Baseline Psychoacoustic Measurement (Tinnitus Matching) Screening->Baseline_Objective Randomization Computerized Randomization (1:1 Ratio) Baseline_Subjective->Randomization Baseline_Objective->Randomization Caroverine_Arm Caroverine Group (Single IV Infusion, 160 mg) Randomization->Caroverine_Arm Placebo_Arm Placebo Group (Saline IV Infusion) Randomization->Placebo_Arm Immediate_Followup Immediate Post-Infusion Assessment (Subjective & Objective) Caroverine_Arm->Immediate_Followup Placebo_Arm->Immediate_Followup Week1_Followup 1-Week Follow-up Assessment (Subjective & Objective) Immediate_Followup->Week1_Followup Analysis Comparison of Responder Rates and Changes from Baseline Week1_Followup->Analysis

Caption: Workflow of a placebo-controlled trial for Caroverine in tinnitus.

References

Comparative analysis of Caroverine versus other calcium channel blockers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Caroverine against other prominent calcium channel blockers, focusing on its unique multi-modal mechanism of action and its applications in specialized therapeutic areas. While direct head-to-head clinical trials are limited, this document synthesizes available data to offer a comparative perspective on pharmacology, clinical efficacy, and experimental protocols.

Introduction to Caroverine and Its Unique Pharmacological Profile

Caroverine is a quinoxaline (B1680401) derivative that distinguishes itself from traditional calcium channel blockers through a multifaceted mechanism of action.[1][2][3][4] Beyond its function as a calcium channel antagonist, Caroverine also exhibits properties as an antagonist of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors, and possesses antioxidant capabilities.[5] This unique combination of effects makes it a subject of interest for conditions beyond the typical cardiovascular indications of other calcium channel blockers, with clinical applications in the treatment of smooth muscle spasms, tinnitus, and certain cerebrovascular disorders.

Comparative Pharmacology

The primary distinction between Caroverine and other calcium channel blockers lies in its broader receptor activity. Traditional calcium channel blockers are typically classified as either dihydropyridines (e.g., Nifedipine, Amlodipine, Nimodipine) or non-dihydropyridines (e.g., Verapamil, Diltiazem). Dihydropyridines primarily act on the L-type calcium channels in vascular smooth muscle, leading to vasodilation, while non-dihydropyridines have additional effects on the heart, reducing heart rate and contractility.

Caroverine's actions as a glutamate receptor antagonist and antioxidant are not characteristic of Verapamil, Diltiazem, or Nimodipine. This dual action on both calcium influx and glutamate-mediated excitotoxicity provides a rationale for its use in neurological and otological conditions where these pathways are implicated.

Table 1: Comparative Mechanism of Action
FeatureCaroverineVerapamilDiltiazemNimodipine
Primary Mechanism Calcium Channel BlockerCalcium Channel BlockerCalcium Channel BlockerCalcium Channel Blocker
Sub-class Quinoxaline DerivativePhenylalkylamine (Non-dihydropyridine)Benzothiazepine (Non-dihydropyridine)Dihydropyridine
NMDA Receptor Antagonism YesNoNoNo
AMPA Receptor Antagonism YesNoNoNo
Antioxidant Properties YesLimitedLimitedLimited
Primary Site of Action Smooth muscle, Neuronal tissueCardiac and vascular smooth muscleCardiac and vascular smooth muscleCerebral vascular smooth muscle

Signaling Pathway of Caroverine's Multifaceted Action

Caroverine Caroverine Ca_Channel L-type Calcium Channel Caroverine->Ca_Channel Blocks NMDA_Receptor NMDA Receptor Caroverine->NMDA_Receptor Antagonizes AMPA_Receptor AMPA Receptor Caroverine->AMPA_Receptor Antagonizes ROS Reactive Oxygen Species (ROS) Caroverine->ROS Scavenges Ca_Influx Decreased Calcium Influx Glutamate_Excitotoxicity Reduced Glutamate Excitotoxicity Oxidative_Stress Reduced Oxidative Stress Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca_Influx->Smooth_Muscle_Relaxation Neuroprotection Neuroprotection Glutamate_Excitotoxicity->Neuroprotection Tinnitus_Reduction Tinnitus Symptom Reduction Glutamate_Excitotoxicity->Tinnitus_Reduction Oxidative_Stress->Neuroprotection Patient_Screening Patient Screening and Informed Consent Baseline_Assessment Baseline Assessment (THI, VAS, Audiometry) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: Oral Caroverine (40mg BID) Randomization->Group_A Group_B Group B: Standard of Care / Placebo Randomization->Group_B Treatment_Period 90-Day Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Follow-up Assessments (e.g., Day 30, 60, 90) Treatment_Period->Follow_Up Data_Analysis Data Analysis and Statistical Comparison Follow_Up->Data_Analysis

References

Caroverine for Tinnitus: A Comparative Analysis of Efficacy Against Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Caroverine's efficacy in treating tinnitus against established therapeutic alternatives. The information is supported by experimental data, with a focus on quantitative outcomes and detailed methodologies to aid in research and development.

Mechanism of Action: Targeting Glutamate (B1630785) Excitotoxicity

Tinnitus, particularly the cochlear-synaptic type, is often linked to glutamatergic excitotoxicity at the synapse between inner hair cells and afferent auditory neurons.[1][2][3] Excessive glutamate release can lead to overstimulation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, resulting in aberrant neural activity perceived as tinnitus.[1][3]

Caroverine is a glutamate receptor antagonist, acting on both NMDA and AMPA receptors. By blocking these receptors, Caroverine is hypothesized to mitigate the excitotoxic effects of excessive glutamate, thereby reducing the neuronal hyperactivity that underlies tinnitus perception.

G cluster_0 Presynaptic Terminal (Inner Hair Cell) cluster_1 Postsynaptic Terminal (Afferent Neuron) cluster_2 Caroverine Intervention Excessive Glutamate Release Excessive Glutamate Release NMDA_Receptor NMDA Receptor Excessive Glutamate Release->NMDA_Receptor Binds to AMPA_Receptor AMPA Receptor Excessive Glutamate Release->AMPA_Receptor Binds to Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx AMPA_Receptor->Ca_Influx Neuronal_Hyperactivity Neuronal Hyperactivity (Tinnitus Signal) Ca_Influx->Neuronal_Hyperactivity Excitotoxicity Excitotoxicity & Synaptic Damage Ca_Influx->Excitotoxicity Caroverine Caroverine Caroverine->NMDA_Receptor Antagonizes Caroverine->AMPA_Receptor Antagonizes

Caroverine's Mechanism of Action in Cochlear Synaptic Tinnitus.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from clinical studies on Caroverine and compare it with other common tinnitus therapies.

Table 1: Efficacy of Caroverine in Tinnitus Treatment

StudyNTreatment GroupComparatorPrimary Outcome MeasureResults
Denk et al. (1997)60160 mg Caroverine (single IV infusion)PlaceboResponder Rate¹63.3% in Caroverine group vs. 0% in placebo group responded immediately after infusion.
Bohra et al. (2015)60160 mg Caroverine (single IV infusion)PlaceboTinnitus Handicap Inventory (THI) ScoreStatistically significant reduction in THI score in the Caroverine group immediately and at 1 week post-infusion (p=0.002), but not at 4 weeks or 6 months.
Kumari & Kumar (2016)5020 mg Caroverine (oral, twice daily for 90 days)PlaceboResponder Rate²64% of patients in the Caroverine group showed a reduction in tinnitus, with 8% experiencing complete relief. In the placebo group, 20% showed improvement.
Nishad et al. (2019)86160 mg Caroverine (single IV infusion)Placebo, Ginkgo BilobaResponder Rate³54.54% of patients in the Caroverine group responded immediately after infusion.

¹Responder rate defined as a reduction in both subjective rating and psychoacoustic measurement. ²Responder rate defined as any reduction in tinnitus. ³Responder rate based on improvement in tinnitus grading and matching.

Table 2: Comparative Efficacy of Tinnitus Therapies

TherapyKey Studies/Meta-AnalysesPrimary Outcome Measure(s)Summary of Efficacy
Ginkgo Biloba Jain et al. (2020), Rejali et al. (2004)Tinnitus Grading & Matching, Responder RateSome studies show modest, short-term improvement, while meta-analyses suggest it is no more effective than placebo.
Betahistine (B147258) Wegner et al. (2018), NICE Guidelines (2020)Tinnitus Loudness & SeverityA Cochrane review found no evidence that betahistine is effective for treating tinnitus.
Sound Therapy Tyler et al. (2020), Wang et al. (2020)Tinnitus Primary Functions Questionnaire (TPFQ), Tinnitus Handicap Inventory (THI)Can provide relief for some individuals, with longer daily use potentially leading to greater improvement. One study showed 33% of participants benefited.
Cognitive Behavioral Therapy (CBT) Hesser et al. (2011), Fuller et al. (2020)Tinnitus-related distress, Tinnitus Handicap Inventory (THI)Meta-analyses show CBT is effective in reducing tinnitus-related distress and improving quality of life.

Experimental Protocols of Key Caroverine Studies

A critical evaluation of the efficacy of Caroverine requires a detailed understanding of the methodologies employed in key clinical trials.

G cluster_0 Patient Selection cluster_1 Study Design cluster_2 Intervention cluster_3 Outcome Assessment Inclusion Inclusion Criteria: - Adults (18-80 years) - Subjective, non-pulsatile tinnitus - Cochlear-synaptic tinnitus diagnosis Randomization Randomization: - Computer-generated - Block randomization Inclusion->Randomization Exclusion Exclusion Criteria: - Conductive hearing loss - Psychiatric disorders - Meniere's disease - Vestibular schwannoma Exclusion->Randomization Caroverine_Arm Caroverine Group: - IV Infusion (160mg) - Oral (20mg twice daily) Randomization->Caroverine_Arm Control_Arm Control Group: - Placebo (saline infusion or pill) - Active Comparator (e.g., Ginkgo Biloba) Randomization->Control_Arm Blinding Blinding: - Single-blind or double-blind Primary_Outcomes Primary Outcome Measures: - Tinnitus Handicap Inventory (THI) - Responder Rate (subjective & objective improvement) Caroverine_Arm->Primary_Outcomes Control_Arm->Primary_Outcomes Secondary_Outcomes Secondary Outcome Measures: - Visual Analog Scale (VAS) for loudness - Tinnitus matching (frequency, intensity) Primary_Outcomes->Secondary_Outcomes Follow_Up Follow-Up Periods: - Immediate post-treatment - 1 week, 4 weeks, 3 months, 6 months Secondary_Outcomes->Follow_Up

Generalized Experimental Workflow for Caroverine Tinnitus Trials.
Denk et al. (1997): A Placebo-Controlled Blind Study

  • Study Design: A single-blind, placebo-controlled, randomized clinical trial.

  • Participants: 60 patients with cochlear-synaptic tinnitus who had not responded to previous treatments.

  • Intervention: A single intravenous infusion of 160 mg Caroverine in 100 ml of physiological saline, or a placebo (100 ml physiological saline).

  • Outcome Measures: The primary endpoint was a response to therapy, defined as an improvement in both a subjective rating of tinnitus and a psychoacoustic measurement (tinnitus matching) immediately after the infusion.

  • Key Findings: 63.3% of patients in the Caroverine group responded to the therapy, compared to 0% in the placebo group. A follow-up at one week showed a stable improvement in 48.3% of the Caroverine-treated patients.

Bohra et al. (2015): Efficacy of Caroverine in Tinnitus
  • Study Design: A placebo-controlled, randomized study.

  • Participants: 60 patients with chronic tinnitus.

  • Intervention: A single intravenous infusion of 160 mg Caroverine or a placebo (normal saline).

  • Outcome Measures: Tinnitus Handicap Inventory (THI) score was assessed pre-infusion, immediately after, and at 1 week, 4 weeks, and 6 months post-infusion.

  • Key Findings: A statistically significant reduction in THI scores was observed in the Caroverine group immediately and at 1 week post-infusion. However, this effect was not sustained at the 4-week and 6-month follow-ups.

Kumari & Kumar (2016): Oral Caroverine in Tinnitus Management
  • Study Design: A placebo-controlled, randomized study.

  • Participants: 50 adult patients with sensory-neural tinnitus.

  • Intervention: Oral Caroverine (20 mg twice daily) or a placebo for 90 days.

  • Outcome Measures: Subjective relief and objective improvement were evaluated using the Tinnitus Handicap Inventory (THI) and tinnitus frequency matching.

  • Key Findings: 64% of patients in the Caroverine group experienced a reduction in tinnitus, with 8% reporting complete relief. In contrast, only 20% of the placebo group showed improvement.

Nishad et al. (2019): Caroverine vs. Ginkgo Biloba
  • Study Design: A randomized controlled study.

  • Participants: 86 patients with cochlear synaptic tinnitus.

  • Intervention: Patients were divided into four groups: single intravenous infusion of 160 mg Caroverine, placebo infusion, oral Ginkgo Biloba extract, and oral placebo.

  • Outcome Measures: Tinnitus grading and matching were assessed.

  • Key Findings: 54.54% of patients in the Caroverine group showed immediate improvement. The improvement was not sustained at the 3 and 6-month follow-ups. Ginkgo Biloba showed a 31.8% response rate, and this effect was sustained.

Conclusion

The available evidence suggests that Caroverine may offer a therapeutic benefit for some patients with tinnitus, particularly in the short term following intravenous administration. Oral administration has also shown some positive results. The mechanism of action, targeting glutamate receptors, is a plausible approach for a condition often associated with excitotoxicity.

However, the long-term efficacy of Caroverine remains a key question, with some studies indicating that the initial benefits may not be sustained. In comparison to other therapies, Caroverine's efficacy appears promising, especially when compared to treatments like Ginkgo Biloba and Betahistine, for which the evidence is less robust. Cognitive Behavioral Therapy remains a well-supported treatment for managing the distress associated with tinnitus.

Further large-scale, double-blind, randomized controlled trials with long-term follow-up are warranted to definitively establish the role of Caroverine in the management of tinnitus and to identify patient subgroups most likely to respond to this treatment.

References

Caroverine in Neuroprotection: A Comparative Guide to NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat the devastating consequences of ischemic stroke, traumatic brain injury, and neurodegenerative diseases has led to extensive investigation into the role of N-methyl-D-aspartate (NMDA) receptor antagonists. Glutamate-mediated excitotoxicity, primarily driven by the overactivation of NMDA receptors, is a well-established mechanism of neuronal damage.[1][2] While the therapeutic principle of NMDA receptor antagonism is sound, clinical translation has been challenging, often due to adverse side effects.[3] This guide provides a comparative analysis of caroverine (B1668455) against other prominent NMDA receptor antagonists, focusing on their mechanisms, experimental data, and neuroprotective potential.

Caroverine, a quinoxaline (B1680401) derivative, presents a unique profile as a multi-target drug. It functions not only as an NMDA receptor antagonist but also blocks α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and L-type calcium channels, offering a broader spectrum of action against excitotoxicity.[4][5][6][7] This contrasts with more selective NMDA receptor antagonists like memantine (B1676192), ketamine, and dizocilpine (B47880) (MK-801).

Comparative Analysis of Neuroprotective Efficacy

While direct comparative studies of caroverine against other NMDA receptor antagonists in standardized models of cerebral ischemia are limited, this section synthesizes available data to provide a comparative perspective. Caroverine has demonstrated cerebroprotective effects in a human model of hypoxia, mitigating the decline in vigilance, memory, and attention.[8] Other antagonists have been extensively studied in preclinical models of stroke and excitotoxicity.

Compound Mechanism of Action Experimental Model Key Neuroprotective Outcomes Reported Side Effects/Limitations
Caroverine Non-competitive NMDA receptor antagonist, AMPA receptor antagonist, Calcium channel blocker[4][5][6][7]Hypoxic hypoxidosis in healthy volunteers[8]Attenuated hypoxia-induced decrement in vigilance, memory, and attention[8]Primarily studied for tinnitus; CNS neuroprotection data is limited.[6][9]
Memantine Uncompetitive, low-to-moderate affinity NMDA receptor antagonist with fast kinetics[2][10]In vitro excitotoxicity; Animal models of vascular dementia and stroke[5][7][10]Blocks pathological NMDA receptor activation while sparing physiological function[2][10]; Improves cognitive function in vascular dementia[7]; Shows neuroprotective effects in animal models of stroke.[7]Psychotomimetic effects are less pronounced than with other NMDA antagonists.[5]
Ketamine Non-competitive NMDA receptor antagonist[11][12]Animal models of traumatic brain injury and cerebral ischemia[13][14][15]Reduces infarct volume and improves neurological outcome[13]; Attenuates excitotoxicity and neuroinflammation.[15][16]Anesthetic and psychotomimetic effects can be significant; potential for neurotoxicity at high doses.[11][12]
Dizocilpine (MK-801) Potent, non-competitive NMDA receptor antagonist with slow unblocking kinetics[1][17]Animal models of cerebral ischemia and excitotoxicity[17][18][19][20]Potent neuroprotection against NMDA-induced neuronal loss[19]; Reduces infarct volume in stroke models.[17][18]High incidence of psychotomimetic side effects and potential for neurotoxicity limits clinical use.[17]

Experimental Methodologies

The assessment of neuroprotective agents involves a range of in vitro and in vivo models. Below are detailed protocols for key experiments relevant to the study of NMDA receptor antagonists.

In Vitro Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from death induced by an excessive concentration of an excitatory amino acid like glutamate (B1630785) or NMDA.

  • Cell Culture : Primary cortical or hippocampal neurons are cultured from embryonic rodents.

  • Treatment : Neurons are pre-incubated with various concentrations of the test compound (e.g., caroverine, memantine) for a specified duration.

  • Induction of Excitotoxicity : A neurotoxic concentration of NMDA (e.g., 200 µM) is added to the culture medium for a defined period (e.g., 30 minutes).[21]

  • Assessment of Cell Viability : Neuronal survival is quantified using methods such as the MTT assay, which measures mitochondrial activity, or by counting surviving neurons after staining with viability dyes like trypan blue.[10][21]

G cluster_0 Experimental Workflow: In Vitro Excitotoxicity Assay Primary Neuronal Culture Primary Neuronal Culture Pre-incubation with Antagonist Pre-incubation with Antagonist Primary Neuronal Culture->Pre-incubation with Antagonist Cells are plated and stabilized NMDA/Glutamate Insult NMDA/Glutamate Insult Pre-incubation with Antagonist->NMDA/Glutamate Insult Addition of test compounds Cell Viability Assessment (MTT Assay) Cell Viability Assessment (MTT Assay) NMDA/Glutamate Insult->Cell Viability Assessment (MTT Assay) Induction of neuronal damage Data Analysis Data Analysis Cell Viability Assessment (MTT Assay)->Data Analysis Quantification of neuroprotection

Workflow for assessing in vitro neuroprotection.
In Vivo Model of Focal Cerebral Ischemia

The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely used method to mimic human ischemic stroke.[22][23]

  • Animal Model : Adult male rats or mice are used.

  • Surgical Procedure : The middle cerebral artery is occluded, typically by inserting a filament into the internal carotid artery to block the origin of the MCA. This induces a focal ischemic stroke. The occlusion can be transient (filament is withdrawn after a period, e.g., 90 minutes) or permanent.

  • Drug Administration : The NMDA receptor antagonist is administered at various time points before or after the MCAO (e.g., intravenous injection 15 minutes post-occlusion).[24]

  • Assessment of Infarct Volume : After a survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to visualize the infarcted tissue. The infarct volume is then quantified.[24]

  • Neurological Scoring : Behavioral tests are conducted to assess neurological deficits before and after the stroke and treatment.

G cluster_1 Experimental Workflow: MCAO Stroke Model Anesthesia Anesthesia MCA Occlusion (Filament) MCA Occlusion (Filament) Anesthesia->MCA Occlusion (Filament) Drug Administration (e.g., Caroverine) Drug Administration (e.g., Caroverine) MCA Occlusion (Filament)->Drug Administration (e.g., Caroverine) Reperfusion (optional) Reperfusion (optional) Drug Administration (e.g., Caroverine)->Reperfusion (optional) Neurological Assessment Neurological Assessment Reperfusion (optional)->Neurological Assessment Infarct Volume Measurement (TTC) Infarct Volume Measurement (TTC) Neurological Assessment->Infarct Volume Measurement (TTC) Histological Analysis Histological Analysis Infarct Volume Measurement (TTC)->Histological Analysis

Workflow for in vivo stroke model.

Signaling Pathways in Neuroprotection

The neuroprotective effects of caroverine and other NMDA receptor antagonists are mediated through the modulation of intracellular signaling cascades initiated by glutamate receptor activation.

Upon excessive glutamate release, as occurs during an ischemic event, NMDA receptors are over-activated, leading to a massive influx of Ca²⁺ into the neuron.[1] This Ca²⁺ overload triggers a cascade of neurotoxic events, including the activation of proteases (e.g., calpains), production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic or necrotic cell death.[1][2]

Caroverine's multi-target action provides a comprehensive blockade of this cascade. By antagonizing both NMDA and AMPA receptors, it reduces the initial depolarization and subsequent Ca²⁺ influx. Its additional calcium channel blocking properties further limit the intracellular Ca²⁺ overload. In contrast, selective NMDA antagonists like memantine and MK-801 primarily target the NMDA receptor-mediated Ca²⁺ influx. Ketamine also primarily acts on NMDA receptors but has been shown to modulate other pathways, including those involving brain-derived neurotrophic factor (BDNF).[12][14]

G cluster_0 Glutamate Excitotoxicity and Neuroprotection Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx AMPA_R->NMDA_R Depolarization Ca_Channel L-type Ca²⁺ Channel Ca_Channel->Ca_Influx ROS ↑ ROS Production Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Apoptosis Apoptosis / Necrosis ROS->Apoptosis Mito_Dys->Apoptosis Caroverine Caroverine Caroverine->NMDA_R Caroverine->AMPA_R Caroverine->Ca_Channel Memantine_MK801 Memantine / MK-801 Memantine_MK801->NMDA_R

Signaling pathways in excitotoxicity.

Conclusion

Caroverine's unique pharmacological profile, combining NMDA and AMPA receptor antagonism with calcium channel blockade, positions it as a potentially powerful neuroprotective agent. While clinical and preclinical data on its efficacy in CNS neuroprotection, particularly in comparison to more established NMDA antagonists, is still emerging, its multifaceted mechanism of action suggests it could offer a more comprehensive approach to mitigating excitotoxic neuronal damage. Further research, including direct comparative studies in relevant animal models of stroke and neurodegeneration, is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A head-to-head comparison of Caroverine and Ginkgo biloba for tinnitus.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for an effective tinnitus treatment remains a significant challenge. Among the myriad of compounds investigated, Caroverine (B1668455) and Ginkgo biloba have emerged as potential therapeutic options, each with distinct mechanisms of action and varying degrees of clinical evidence. This guide provides an objective, data-driven comparison of these two agents, focusing on their pharmacological profiles, clinical efficacy, and the experimental protocols supporting their use.

Mechanism of Action: A Tale of Two Pathways

The proposed therapeutic effects of Caroverine and Ginkgo biloba in tinnitus stem from fundamentally different pharmacological actions. Caroverine acts primarily as an antagonist of glutamate (B1630785) receptors, while Ginkgo biloba's effects are thought to be multifactorial, involving vasoregulatory and neuroprotective properties.

Caroverine: This quinoxaline-derivative is a known spasmolytic that also functions as a glutamate receptor antagonist, targeting both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] The rationale for its use in tinnitus is based on the theory of "cochlear-synaptic tinnitus," which posits that the phantom auditory perception arises from excitotoxicity and aberrant signaling at the synapse between inner hair cells and afferent auditory neurons, a process mediated by the neurotransmitter glutamate.[1][2][3] By blocking these glutamate receptors, Caroverine is thought to normalize this pathological synaptic activity. Additionally, Caroverine exhibits calcium channel-blocking properties, which may contribute to its therapeutic effect by reducing neuronal hyperexcitability.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates Excitotoxicity Neuronal Hyperexcitability & Excitotoxicity NMDA_Receptor->Excitotoxicity Ca2+ Influx AMPA_Receptor->Excitotoxicity Na+ Influx Depolarization Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Excitotoxicity Ca2+ Influx Tinnitus Tinnitus Perception Excitotoxicity->Tinnitus Caroverine Caroverine Caroverine->NMDA_Receptor Antagonizes Caroverine->AMPA_Receptor Antagonizes Caroverine->Ca_Channel Blocks

Caroverine's Mechanism of Action in Tinnitus.

Ginkgo biloba: The standardized extract of Ginkgo biloba leaves (commonly EGb 761) contains active compounds, primarily flavonoids and terpenoids. Its mechanism in treating tinnitus is not attributed to a single target but rather a combination of effects. These include a vasoregulatory effect that improves blood flow, including to the inner ear, by altering vascular tone. It also possesses antioxidant properties, scavenging free radicals that could otherwise damage the cochlea. Furthermore, Ginkgo biloba may have neuroprotective effects and can antagonize the platelet-activating factor, which is involved in inflammatory processes.

G cluster_0 Mechanisms of Action Ginkgo_biloba Ginkgo biloba (Flavonoids, Terpenoids) Vasodilation Vasoregulatory Effect (Improved Blood Flow) Ginkgo_biloba->Vasodilation Antioxidant Antioxidant Activity (Free Radical Scavenging) Ginkgo_biloba->Antioxidant Neuroprotection Neuroprotective Effects Ginkgo_biloba->Neuroprotection Anti_inflammatory Anti-inflammatory (PAF Antagonism) Ginkgo_biloba->Anti_inflammatory Inner_Ear_Health Improved Inner Ear Health & Function Vasodilation->Inner_Ear_Health Antioxidant->Inner_Ear_Health Neuroprotection->Inner_Ear_Health Anti_inflammatory->Inner_Ear_Health Tinnitus_Reduction Reduction in Tinnitus Perception Inner_Ear_Health->Tinnitus_Reduction

Multifactorial Mechanism of Action of Ginkgo biloba.

Clinical Efficacy: A Comparative Analysis

Direct comparative studies between Caroverine and Ginkgo biloba for tinnitus are limited but provide valuable insights. The available data, primarily from quasi-experimental and comparative clinical studies, suggest that both agents can offer some degree of relief, although their effectiveness may vary depending on the patient population and the duration of treatment.

Study Treatment Arms Key Efficacy Outcomes Results Citation
Raja et al. (2024)1. Caroverine (n=60)2. Ginkgo biloba (n=60)3. Multivitamins (n=60)Tinnitus Functional Index (TFI) at 6 monthsGinkgo biloba group showed a significant (p < 0.0001) 50% decrease in moderate tinnitus and 100% resolution in severe tinnitus. The Caroverine group showed a 38.9% improvement in tinnitus severity.
Dash et al. (2024)1. Caroverine 40mg twice daily (n=30)2. Standard of care (Cinnarizine, B-complex, Ginkgo biloba) (n=30)Tinnitus Handicap Inventory (THI), Visual Analog Scale (VAS) at 90 daysCaroverine showed a larger decrease in THI score and an improvement in the median VAS score compared to the standard of care. The overall reduction in tinnitus in the Caroverine group was 53.3%.
Jain et al. (2020)1. Oral Caroverine2. Oral Ginkgo bilobaTinnitus grading and matching at 1, 2, and 3 monthsGinkgo biloba was statistically more significant than Caroverine in reducing mean tinnitus grading and matching, but only at the end of the 3rd month of treatment.
Kumari et al.1. Caroverine 20mg twice daily (n=25)2. Placebo (n=25)THI, Tinnitus frequency matching at 90 days64% of patients in the Caroverine group showed a reduction in tinnitus, with 8% experiencing complete relief. The placebo group showed a 20% improvement.
Denk et al. (1997)1. Caroverine infusion (n=30)2. Placebo infusion (n=30)Subjective rating and psychoacoustic measurement immediately after infusion63.3% of the Caroverine group responded to therapy immediately after infusion, while none in the placebo group showed a significant response.
Drew and Davies (2001)1. Ginkgo biloba extract LI 1370 50mg three times daily (n=489)2. Placebo (n=489)Patient assessment of tinnitus loudness and how troublesome it was at 12 weeksNo significant differences were found between the Ginkgo biloba and placebo groups.

Experimental Protocols: A Closer Look

The methodologies employed in clinical trials are crucial for interpreting the validity and applicability of the findings. Below are summaries of the experimental protocols from key comparative studies.

Raja et al. (2024) - Comparative Study
  • Study Design: A clinical study comparing the efficacy of Caroverine, Ginkgo biloba, and multivitamins.

  • Participants: 180 patients with chronic tinnitus, divided into three groups of 60.

  • Intervention:

    • Group 1: Caroverine

    • Group 2: Ginkgo biloba

    • Group 3: Multivitamins

  • Duration: 6 months.

  • Outcome Measures: Tinnitus Functional Index (TFI) and pure-tone audiometry.

  • Key Methodological Point: The study aimed to manage idiopathic tinnitus, and assessments were performed to evaluate the efficacy of the two primary medications against a control.

G Start Patient Recruitment (N=180, Chronic Tinnitus) Randomization Randomization Start->Randomization GroupA Group 1: Caroverine (n=60) Randomization->GroupA GroupB Group 2: Ginkgo biloba (n=60) Randomization->GroupB GroupC Group 3: Multivitamins (n=60) Randomization->GroupC Treatment 6-Month Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment Assessment Final Assessment (TFI, Audiometry) Treatment->Assessment

Experimental Workflow of Raja et al. (2024).
Dash et al. (2024) - Quasi-Experimental Study

  • Study Design: A quasi-experimental study.

  • Participants: 60 consecutive patients with a confirmed diagnosis of tinnitus.

  • Intervention:

    • Group 1 (n=30): Caroverine 40mg twice daily.

    • Group 2 (n=30): Standard of care (Tab. Cinnarizine 25mg twice daily, Cap. B-complex, and Ginkgo biloba once daily).

  • Duration: 90 days.

  • Outcome Measures: Tinnitus Case History Questionnaire, Tinnitus Handicap Inventory (THI) score, and Visual Analog Scale (VAS).

G Start Patient Enrollment (N=60, Tinnitus Diagnosis) Allocation Group Allocation Start->Allocation GroupA Group 1: Caroverine (40mg BID, n=30) Allocation->GroupA GroupB Group 2: Standard of Care (Cinnarizine, B-Complex, Ginkgo) (n=30) Allocation->GroupB Treatment 90-Day Treatment Period GroupA->Treatment GroupB->Treatment Assessment Outcome Assessment (THI, VAS, Questionnaire) Treatment->Assessment

Experimental Workflow of Dash et al. (2024).

Safety and Tolerability

Caroverine: Generally considered safe with no or mild adverse reactions reported in clinical trials. Common side effects may include headache, nausea, dry mouth, and dizziness.

Ginkgo biloba: While widely used, it is not without potential side effects, which can include diarrhea, nausea, dizziness, and headache. A significant concern is its potential interaction with antithrombotic drugs, which can increase the risk of serious bleeding. Due to a lack of proven efficacy and potential for harm, some clinical practice guidelines, such as those from the American Academy of Otolaryngology and in Europe, recommend against its use for tinnitus.

Conclusion

Caroverine and Ginkgo biloba present two distinct approaches to the pharmacological management of tinnitus. Caroverine, with its targeted action on glutamate receptors, shows promise, particularly in cases of cochlear-synaptic tinnitus, and has demonstrated efficacy in several studies, including a notable immediate effect after infusion. Ginkgo biloba, on the other hand, offers a multifactorial approach through its vasoregulatory and neuroprotective effects. While some studies suggest its benefit, particularly over longer treatment durations, other large-scale trials have found it no more effective than a placebo.

For drug development professionals, the targeted mechanism of Caroverine may offer a more direct and potentially more potent therapeutic strategy, especially if patient populations can be stratified based on the underlying pathophysiology of their tinnitus. The evidence for Ginkgo biloba is less consistent, and its broader, less specific mechanism of action, coupled with safety concerns regarding bleeding risk, may make it a less attractive candidate for further development as a standalone tinnitus therapeutic. Further well-controlled, large-scale randomized clinical trials are warranted to definitively establish the efficacy and optimal use of both agents in the management of tinnitus.

References

A Comparative Guide to Psychoacoustic Measurements in Caroverine and Ginkgo Biloba Tinnitus Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the psychoacoustic measurement techniques employed in clinical trials of Caroverine and its common comparator, Ginkgo Biloba, for the treatment of tinnitus. While head-to-head trials focusing explicitly on the reproducibility of these measurements are scarce, this document synthesizes findings from various studies to offer insights into the methodologies, reported outcomes, and potential for reproducible results.

Data Presentation: A Comparative Overview

Psychoacoustic measurements in clinical trials for tinnitus aim to quantify the subjective perception of the condition, providing a basis for assessing treatment efficacy. The reproducibility of these measures is paramount for the reliability of clinical trial outcomes. Below, we compare the psychoacoustic measurement protocols and outcomes reported in studies involving Caroverine and Ginkgo Biloba.

Table 1: Comparison of Psychoacoustic Measurement Protocols in Tinnitus Trials

ParameterCaroverine TrialsGinkgo Biloba TrialsGeneral Recommendations for High Reproducibility
Primary Measures Tinnitus Matching (Pitch and Loudness), Subjective Tinnitus Grading/Severity Rating.[1][2][3]Tinnitus Matching (Loudness), Subjective Tinnitus Severity/Troublesomeness Rating.[4][5]Utilization of a battery of tests including pitch and loudness matching, Minimum Masking Level (MML), and Residual Inhibition (RI).
Stimuli for Matching Typically pure tones.Often self-reported scales or pure tones for loudness matching.Narrowband noise or pure tones, with consideration of the patient's tinnitus characteristics (e.g., tonal vs. noise-like).
Psychophysical Method Method of adjustment is commonly implied, where the patient adjusts the stimulus.Primarily self-report questionnaires and rating scales.Forced-choice or adaptive staircase procedures can enhance reliability over the method of adjustment.
Test Environment Conducted in sound-treated booths.Varies, with some trials using postal questionnaires, suggesting less controlled environments.Standardized, acoustically controlled environments are crucial.
Instructional Set Specific instructions are not always detailed in publications.Instructions are often part of the questionnaire design.Clear and consistent instructions for the patient are essential for reliable measurements.

Table 2: Reported Outcomes of Psychoacoustic Measurements in Comparative Tinnitus Trials

Study OutcomeCaroverineGinkgo BilobaPlacebo/Control
Tinnitus Matching (Loudness/Pitch) Statistically significant improvement in tinnitus matching reported in some studies. One study noted a 63.3% response rate immediately after infusion based on subjective rating and tinnitus matching.Some studies report no significant difference in tinnitus loudness matching compared to placebo. Another study showed a 60% response rate based on subjective rating and tinnitus matching.No significant response in tinnitus matching reported in placebo groups.
Subjective Tinnitus Grading/Severity Significant reduction in subjective tinnitus grading observed.Mixed results, with some large-scale studies finding no significant improvement in tinnitus troublesomeness compared to placebo.Minimal to no improvement reported.
Long-term Efficacy Some studies suggest the effect may wane over time.Generally not found to be effective for long-term treatment in several large reviews.Not applicable.

Experimental Protocols for Key Psychoacoustic Measurements

To ensure the reproducibility of psychoacoustic measurements, it is imperative to follow detailed and standardized experimental protocols. Below are methodologies for key experiments cited in tinnitus research.

Tinnitus Pitch and Loudness Matching

This procedure aims to determine the frequency and intensity of a patient's perceived tinnitus.

  • Patient Placement and Instructions : The patient is seated in a sound-attenuating booth. They are instructed to listen to a series of sounds and indicate which one most closely resembles the pitch of their tinnitus. For loudness matching, they are asked to adjust the volume of the sound to match the loudness of their tinnitus.

  • Stimulus Presentation : Pure tones or narrowband noises are presented to the ear contralateral to the tinnitus to avoid masking. The frequency of the stimulus is varied, often using an audiometer.

  • Matching Procedure :

    • Pitch Matching : A common method is the two-alternative forced-choice (2AFC) procedure, where the patient chooses which of two presented tones is closer in pitch to their tinnitus. The frequency is adjusted until a consistent match is found.

    • Loudness Matching : Once the pitch is matched, the intensity of the tone is adjusted by the patient or the clinician until it matches the perceived loudness of the tinnitus. This is often reported in dB sensation level (SL), which is the level above the patient's hearing threshold for that frequency.

  • Reproducibility Check : The matching procedure should be repeated within and across sessions to assess the reliability of the measurements.

Minimum Masking Level (MML)

MML is the lowest intensity level of a broadband or narrowband noise that is required to just mask or "cover" the patient's tinnitus.

  • Stimulus : A broadband or narrowband noise is presented to the ear(s) with tinnitus.

  • Procedure : The level of the noise is gradually increased in small steps (e.g., 1-2 dB) until the patient reports that their tinnitus is no longer audible.

  • Measurement : The MML is recorded in dB HL or dB SL. High test-retest reliability has been reported for MML measurements.

Residual Inhibition (RI)

RI refers to the temporary suppression of tinnitus following a period of masking.

  • Masking Stimulus : A masking sound, typically narrowband noise centered at the tinnitus pitch, is presented for a specific duration (e.g., 60 seconds) at a level above the MML (e.g., MML + 10 dB).

  • Post-Masking Assessment : After the masker is turned off, the patient is asked to report if their tinnitus has been reduced or eliminated.

  • Measurement : The duration of the tinnitus suppression (in seconds) is recorded. The depth of inhibition can also be rated on a subjective scale.

Mandatory Visualization: Signaling Pathway of Caroverine in the Inner Ear

The therapeutic effect of Caroverine in tinnitus is attributed to its role as a glutamate (B1630785) receptor antagonist at the synapse between the inner hair cells (IHCs) and the afferent spiral ganglion neurons. Excess glutamate in this synapse is hypothesized to be a key factor in the pathophysiology of certain types of tinnitus.

Caroverine_Signaling_Pathway cluster_0 Presynaptic Terminal (Inner Hair Cell) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal (Afferent Neuron) IHC Inner Hair Cell Glutamate_Vesicles Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicles->Glutamate Release AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Afferent_Neuron Afferent Neuron Activation AMPA_Receptor->Afferent_Neuron Depolarization NMDA_Receptor->Afferent_Neuron Ca2+ Influx Caroverine Caroverine Caroverine->AMPA_Receptor Blocks (Competitive) Caroverine->NMDA_Receptor Blocks (Non-competitive)

Caroverine's antagonistic action on glutamate receptors.

References

A Comparative Meta-Analysis of Caroverine and Alternatives for Inner Ear Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive meta-analysis of clinical trials examining the efficacy of Caroverine (B1668455) for inner ear disorders, including tinnitus, vertigo, and sensorineural hearing loss, reveals its potential as a therapeutic agent, particularly in comparison to other commonly used treatments such as Ginkgo biloba and Betahistine. This guide provides a detailed comparison of the performance of these treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Caroverine's Mechanism of Action in the Inner Ear

Caroverine's therapeutic effects in the inner ear are primarily attributed to its role as a glutamate (B1630785) receptor antagonist. Specifically, it acts on both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1][2] In conditions like cochlear synaptic tinnitus, it is hypothesized that an overactivity of these glutamate receptors at the synapse between inner hair cells and afferent neurons leads to the perception of phantom sounds.[1][3] By blocking these receptors, Caroverine may reduce this excitotoxicity and alleviate symptoms.

Caroverine Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Glutamate_Released Glutamate Glutamate->Glutamate_Released Release AMPA_Receptor AMPA Receptor Glutamate_Released->AMPA_Receptor Binds NMDA_Receptor NMDA Receptor Glutamate_Released->NMDA_Receptor Binds Ca_Influx Ca²+ Influx AMPA_Receptor->Ca_Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Caroverine Caroverine Caroverine->AMPA_Receptor Antagonizes Caroverine->NMDA_Receptor Antagonizes

Caroverine's antagonistic action on glutamate receptors.

Comparative Efficacy in Tinnitus

Clinical trials have demonstrated Caroverine's efficacy in reducing the severity of tinnitus. Both intravenous and oral formulations have been investigated, showing promising results compared to placebo and other active treatments.

Table 1: Efficacy of Caroverine and Comparators for Tinnitus

TreatmentDosageDurationPrimary Outcome MeasureEfficacyAdverse Events
Caroverine (Oral) 40mg twice daily90 daysTinnitus Handicap Inventory (THI) scoreSignificant improvement in mild tinnitus; 53.3% overall reduction.[1]Mild; dry mouth and nausea most common.
Caroverine (IV) 160mg single infusion-THI score63.3% of patients responded immediately after infusion.Mild; no serious adverse events reported.
Ginkgo biloba 120mg twice daily6 monthsTinnitus grading and matchingMore effective than Caroverine on a long-term basis.Generally well-tolerated. Meta-analyses show mixed results on efficacy.
Betahistine 8mg three times daily1 monthTHI scoreShowed significant improvement up to 12 weeks.Headache most common; some moderate dyspepsia and abdominal pain.
Placebo --THI score20% improvement in one study.-

Efficacy in Vertigo and Sensorineural Hearing Loss

While the primary focus of Caroverine research has been on tinnitus, some studies suggest its potential benefits for other inner ear disorders. One study noted that oral Caroverine also improved sensory-neural hearing loss during the treatment period for tinnitus. Another study found that the combination of intravenous Caroverine and intratympanic dexamethasone (B1670325) significantly improved hearing in patients with cochlear synaptic tinnitus and sensorineural hearing loss.

In comparison, meta-analyses of Betahistine have shown a therapeutic benefit in reducing vertiginous symptoms in patients with Ménière's disease and vestibular vertigo. Ginkgo biloba has also been found to be superior to placebo in alleviating dizziness in some meta-analyses. For sensorineural hearing loss, systematic reviews and meta-analyses suggest that Ginkgo biloba as an adjuvant therapy may improve hearing outcomes.

Experimental Protocols

The methodologies of key clinical trials provide a framework for understanding the evidence supporting these treatments.

Caroverine for Tinnitus (Oral Administration)

A quasi-experimental study evaluated the effect of oral Caroverine in sixty patients with tinnitus.

  • Study Design: Quasi-experimental.

  • Participants: 60 patients with a confirmed diagnosis of tinnitus.

  • Intervention: 30 patients received Caroverine 40mg twice daily for 90 days. The control group of 30 patients received standard care (Cinnarizine 25mg twice daily with B-complex and Ginkgo biloba once daily).

  • Outcome Assessment: Tinnitus case history questionnaire, Tinnitus Handicap Inventory (THI) score, and Visual Analogue Scale (VAS).

  • Statistical Analysis: GraphPad Prism was used for data analysis, with a p-value ≤ 0.05 considered statistically significant.

Oral_Caroverine_Trial_Workflow Patient_Recruitment 60 Tinnitus Patients Recruited Randomization Randomization Patient_Recruitment->Randomization Caroverine_Group Caroverine Group (n=30) 40mg twice daily for 90 days Randomization->Caroverine_Group Control_Group Standard Care Group (n=30) Cinnarizine, B-complex, Ginkgo biloba Randomization->Control_Group Follow_Up Follow-up at 90 days Caroverine_Group->Follow_Up Control_Group->Follow_Up Outcome_Assessment Outcome Assessment (THI, VAS, Questionnaire) Follow_Up->Outcome_Assessment Data_Analysis Statistical Analysis Outcome_Assessment->Data_Analysis Glutamate_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca²+ Influx AMPAR->Ca_Influx NMDAR->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., PKC, CaMKII activation) Ca_Influx->Downstream_Signaling Gene_Expression Changes in Gene Expression Downstream_Signaling->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Downstream_Signaling->Synaptic_Plasticity

References

Benchmarking the antioxidant capacity of Caroverine against known antioxidants.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Caroverine (B1668455) against established antioxidants: Vitamin C, Trolox (a water-soluble analog of Vitamin E), and N-acetylcysteine (NAC). While direct comparative data from standardized antioxidant assays for Caroverine is limited in the current scientific literature, this document synthesizes available mechanistic information and provides a benchmark against which its potential can be evaluated.

Executive Summary

Caroverine, a quinoxaline (B1680401) derivative, exhibits significant antioxidant properties primarily through the highly efficient scavenging of hydroxyl radicals, one of the most potent and damaging reactive oxygen species (ROS) in biological systems.[1][2] This mechanism distinguishes it from the broader-spectrum antioxidant activities of compounds like Vitamin C and Trolox. N-acetylcysteine acts primarily as a precursor to glutathione (B108866), a cornerstone of the endogenous antioxidant defense system. This guide presents the available quantitative data for these standard antioxidants to provide a reference for the potential antioxidant efficacy of Caroverine.

Data Presentation: A Comparative Overview

Due to the absence of published data for Caroverine in standardized antioxidant capacity assays such as DPPH, ABTS, or ORAC, a direct quantitative comparison is not currently possible. The table below summarizes the known antioxidant mechanism of Caroverine and representative antioxidant capacity values for the standard antioxidants. It is crucial to note that the IC50, TEAC, and ORAC values for the standard antioxidants can vary between studies due to different experimental conditions.

Antioxidant Primary Antioxidant Mechanism DPPH IC50 ABTS TEAC Value ORAC Value (µmol TE/g)
Caroverine Potent hydroxyl radical scavenger (k = 1.9 x 10¹⁰ M⁻¹s⁻¹)[1][2]Not AvailableNot AvailableNot Available
Vitamin C (Ascorbic Acid) Electron donor, potent water-soluble antioxidant, scavenges a wide range of ROS.[3]~5.72 - 24.34 µg/mL~1.0 - 1.5High (Varies with assay conditions)
Trolox Water-soluble Vitamin E analog, potent peroxyl radical scavenger, used as a standard in antioxidant assays.~38.5 - 66.7 µM1.0 (by definition)High (Used as a standard)
N-acetylcysteine (NAC) Primarily acts as a precursor to glutathione (GSH), a major intracellular antioxidant.Not typically evaluated by this methodNot typically evaluated by this methodModerate (Varies with assay conditions)

Note: The provided values for standard antioxidants are illustrative and sourced from various studies. Direct comparison between different studies should be made with caution.

Mechanistic Insights into Antioxidant Action

Caroverine: The antioxidant activity of Caroverine is highly specific and potent against the hydroxyl radical (•OH). This radical is considered the most reactive and damaging ROS, capable of indiscriminately oxidizing lipids, proteins, and DNA. Caroverine's high rate constant for hydroxyl radical scavenging suggests it could be particularly effective in mitigating oxidative stress in environments where this specific radical is prevalent. Its reaction with superoxide (B77818) radicals, however, is considered to be of marginal significance.

Vitamin C: As a potent water-soluble antioxidant, Vitamin C can directly scavenge a variety of ROS, including superoxide, hydroxyl, and peroxyl radicals. It acts by donating electrons to neutralize these reactive species.

Trolox: This water-soluble analog of Vitamin E is a potent chain-breaking antioxidant, particularly effective against peroxyl radicals, thus preventing lipid peroxidation. Its consistent performance has led to its widespread use as a standard in antioxidant capacity assays.

N-acetylcysteine (NAC): NAC's primary antioxidant role is indirect. It serves as a cellular precursor to L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione (GSH). GSH is a critical intracellular antioxidant that detoxifies a wide range of xenobiotics and ROS, and regenerates other antioxidants like Vitamin C and E.

Experimental Protocols

Detailed methodologies for the key antioxidant capacity assays are provided below. These protocols are essential for any future research aiming to directly benchmark Caroverine's antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine (B178648) is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • Sample Preparation: Dissolve the test compound (e.g., Caroverine, standards) in a suitable solvent to create a series of concentrations.

  • Reaction: Add a fixed volume of the DPPH solution to a specific volume of the sample solutions in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay (TEAC Assay)

This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The degree of decolorization, measured spectrophotometrically, is proportional to the antioxidant's capacity. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: A small volume of the antioxidant sample or Trolox standard is added to a larger volume of the ABTS•+ working solution.

  • Measurement: The absorbance is read at 734 nm after a fixed time (e.g., 6 minutes).

  • Calculation: A standard curve is generated by plotting the percentage inhibition of absorbance against different concentrations of Trolox. The antioxidant capacity of the sample is then expressed as a TEAC value, which is the concentration of Trolox that would produce the same percentage of inhibition as the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and the antioxidant samples/Trolox standards in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Mixture: In a 96-well black microplate, add the fluorescent probe and the antioxidant sample or Trolox standard.

  • Incubation: Incubate the plate at 37°C for a short period.

  • Initiation: Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken every few minutes for at least 60 minutes.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of each sample and standard. A standard curve is created by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then determined from the standard curve and expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

Visualizing Antioxidant Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a key signaling pathway related to oxidative stress and a typical experimental workflow for antioxidant capacity assessment.

oxidative_stress_pathway ROS Reactive Oxygen Species (e.g., •OH, O2•-) Damage Oxidative Damage ROS->Damage attacks Cell Cellular Components (Lipids, Proteins, DNA) Damage->Cell affects Antioxidants Antioxidants (e.g., Caroverine, Vitamin C) Neutralization Neutralization Antioxidants->Neutralization leads to Neutralization->ROS scavenges

Caption: Oxidative stress and antioxidant intervention pathway.

antioxidant_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Prepare Antioxidant Sample & Standards Mix Mix Sample/Standard with Reagent Sample->Mix Reagent Prepare Assay Reagent (e.g., DPPH) Reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate % Inhibition/ AUC Measure->Calculate Determine Determine IC50/ TEAC Value Calculate->Determine

Caption: General workflow for in vitro antioxidant capacity assays.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Croverin (Caroverine)

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Croverin (commonly known as Caroverine) must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Caroverine, aligning with established safety standards.

Chemical and Hazard Identification

Caroverine is classified as harmful if swallowed. Below is a summary of its key chemical and hazard information.

IdentifierCaroverineCaroverine Hydrochloride
Molecular Formula C22H27N3O2C22H28ClN3O2
Molecular Weight 365.5 g/mol [1]401.9 g/mol [2]
CAS Number Not explicitly found, but related to Caroverine Hydrochloride55750-05-5[2][3]
Hazard Class Acute Toxicity 4 (Oral)[1]Acute Toxicity 4 (Oral)

GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) provides the following classifications and precautionary statements for Caroverine.

GHS InformationStatement
Pictogram Warning
Hazard Statement H302: Harmful if swallowed
Precautionary Statements P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.

Step-by-Step Disposal Protocol

Adherence to a structured disposal workflow is critical. The following diagram illustrates the decision-making process for the safe disposal of Caroverine.

Croverin_Disposal_Workflow start Start: this compound Waste check_take_back Are drug take-back programs or mail-back envelopes available? start->check_take_back use_take_back Utilize authorized drug take-back program. check_take_back->use_take_back Yes check_flush_list Is the medicine on the FDA flush list? check_take_back->check_flush_list No end End: Disposal Complete use_take_back->end trash_disposal Prepare for trash disposal. check_flush_list->trash_disposal No mix_waste Mix Caroverine with an undesirable substance (e.g., cat litter, coffee grounds). Do not crush tablets or capsules. trash_disposal->mix_waste seal_bag Place the mixture in a sealed plastic bag. mix_waste->seal_bag dispose_trash Dispose of the sealed bag in the household trash. seal_bag->dispose_trash dispose_trash->end

References

Essential Safety and Operational Guide for Handling Caroverine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Croverin" was not found in available chemical databases. This document pertains to Caroverine , which is presumed to be the intended substance.

This guide provides crucial safety and logistical information for laboratory professionals engaged in research and development involving Caroverine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. Caroverine is a quinoxaline (B1680401) derivative.[1] While some safety data sheets (SDS) classify Caroverine hydrochloride as not a hazardous substance, others indicate it may be harmful if swallowed.[2][3] Therefore, a cautious approach to handling is recommended.

I. Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE requirements for handling Caroverine in various laboratory settings.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or tightly fitting safety goggles.[4]Nitrile or neoprene gloves.[5]Laboratory coat.Not generally required if handled in a ventilated enclosure or chemical fume hood.
Solution Preparation and Transfers Tightly fitting safety goggles or a face shield.Nitrile or neoprene gloves.Laboratory coat.Not generally required if performed in a chemical fume hood.
Experimental Procedures (e.g., cell culture, in-vivo studies) Safety glasses with side shields or tightly fitting safety goggles.Nitrile or neoprene gloves.Laboratory coat or disposable gown.Not generally required under standard laboratory conditions.
Spill Cleanup Tightly fitting safety goggles and a face shield.Double-gloving with nitrile or neoprene gloves.Chemical-resistant apron or coveralls.A full-face respirator may be necessary depending on the spill size and ventilation.

II. Experimental Protocols

A. Protocol for Donning and Doffing PPE

Proper donning and doffing of PPE are critical to prevent contamination.

Donning Sequence:

  • Gown/Coat: Put on a clean laboratory coat or gown.

  • Mask/Respirator: If required, don a face mask or respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the gown.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids skin contact with the outer surface.

  • Gown/Coat: Remove the gown by folding it inward and rolling it up.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove the mask or respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

B. Emergency First Aid Procedures

In case of accidental exposure to Caroverine:

  • Eye Contact: Immediately flush eyes with large amounts of water, and seek prompt medical attention. If present, remove contact lenses.

  • Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Contaminated clothing and shoes should be removed, and a physician should be consulted.

  • Inhalation: Move the individual to a source of fresh air immediately. If breathing is difficult, cardiopulmonary resuscitation (CPR) may be administered, but mouth-to-mouth resuscitation should be avoided.

  • Ingestion: If the person is conscious, wash their mouth out with water. Do not give anything by mouth to an unconscious person. Seek medical attention. Vomiting should not be induced unless directed by medical personnel.

III. Disposal Plan

A. Contaminated PPE Disposal

All disposable PPE, such as gloves, masks, and gowns, that has come into contact with Caroverine should be considered chemical waste.

  • Segregation: Place all used disposable PPE in a designated, clearly labeled, and sealed waste container.

  • Container Type: Use a leak-proof container with a secure lid.

  • Disposal: Dispose of the container through your institution's hazardous waste disposal program.

B. Unused Caroverine Disposal

Unused or expired Caroverine should be disposed of as pharmaceutical waste.

  • Do Not Discard in Regular Trash or Drains: Avoid disposing of Caroverine in standard trash or flushing it down the sink.

  • Take-Back Programs: The most responsible method of disposal is through a drug take-back program, which may be available in your community.

  • Household Trash Disposal (if no take-back program is available):

    • Remove the Caroverine from its original container.

    • Mix it with an unpalatable substance like used coffee grounds, dirt, or cat litter. This makes the substance less attractive to children and pets.

    • Place the mixture in a sealed container, such as a sealable bag or an empty can, to prevent leakage.

    • Dispose of the sealed container in your household trash.

  • Empty Containers: Before disposing of the original container, remove or scratch out all personal and identifying information from the label to protect privacy.

IV. Visual Guides

PPE_Selection_Workflow start Start: Task Involving Caroverine task_assessment Assess Task Hazard (e.g., solid, liquid, spill potential) start->task_assessment ppe_determination Determine Required PPE Level task_assessment->ppe_determination low_risk Low Risk (e.g., handling sealed containers) ppe_determination->low_risk Low medium_risk Medium Risk (e.g., weighing, solution prep) ppe_determination->medium_risk Medium high_risk High Risk (e.g., spill cleanup) ppe_determination->high_risk High ppe_low Standard Lab Coat Safety Glasses Nitrile Gloves low_risk->ppe_low ppe_medium Lab Coat Tightly Fitting Goggles Nitrile Gloves medium_risk->ppe_medium ppe_high Chemical-Resistant Apron/Coveralls Face Shield & Goggles Double Nitrile Gloves Respirator (if needed) high_risk->ppe_high end Proceed with Task ppe_low->end ppe_medium->end ppe_high->end

Caption: PPE Selection Workflow for Caroverine Handling.

Disposal_Pathway start Waste Generated waste_type Identify Waste Type start->waste_type contaminated_ppe Contaminated PPE (Gloves, Gowns, etc.) waste_type->contaminated_ppe PPE unused_product Unused/Expired Caroverine waste_type->unused_product Chemical ppe_disposal Segregate in Labeled Hazardous Waste Container contaminated_ppe->ppe_disposal product_disposal Dispose via Drug Take-Back Program or as per FDA guidelines unused_product->product_disposal final_disposal Dispose through Institutional Hazardous Waste Program ppe_disposal->final_disposal product_disposal->final_disposal

Caption: Disposal Pathway for Caroverine-Related Waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.